N-(4,6-dichloropyrimidin-5-yl)formamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4,6-dichloropyrimidin-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAVTYBULIFSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)NC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448774 | |
| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123240-66-4 | |
| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4,6-dichloropyrimidin-5-yl)formamide: A Key Intermediate in Antiviral Drug Synthesis
This guide provides a comprehensive technical overview of N-(4,6-dichloropyrimidin-5-yl)formamide, a critical intermediate in the synthesis of contemporary antiviral therapeutics. Primarily intended for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, safety considerations, and its pivotal role in the pharmaceutical industry. The structure of this guide is designed to logically present the scientific and technical aspects of this compound, ensuring clarity and depth for the intended expert audience.
Chemical Identity and Physicochemical Properties
This compound, more accurately referred to in scientific literature as N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, is a pyrimidine derivative with the CAS Number 171887-03-9.[1][2][3][4][5] Its molecular structure, featuring a dichlorinated pyrimidine ring with an amino group at the 2-position and a formamido group at the 5-position, makes it a versatile precursor in organic synthesis.[6]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 171887-03-9 | [2][5] |
| Molecular Formula | C5H4Cl2N4O | [3][4][5] |
| Molecular Weight | 207.02 g/mol | [3][4][5] |
| Appearance | Off-white to pale beige solid; White crystalline powder | [2][4] |
| Melting Point | >251°C (decomposition) | [4][7] |
| Boiling Point (Predicted) | 554.8 ± 60.0 °C | [4][7] |
| Density (Predicted) | 1.742 ± 0.06 g/cm³ | [4][7] |
| Solubility | Soluble in DMSO and Methanol | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) | [2][4] |
The Strategic Importance in Antiviral Drug Synthesis
The primary significance of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide lies in its role as a key intermediate in the synthesis of Abacavir.[4][8][][10] Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[3][8][] The specific chemical structure of this formamide derivative provides the necessary scaffold for constructing the complex purine analogue core of Abacavir.[10]
The synthesis of Abacavir from this intermediate is a multi-step process that leverages the reactivity of the chloro-substituents on the pyrimidine ring. The formamido group serves as a protected amine, which is crucial for the subsequent cyclization to form the purine ring system of Abacavir.
Below is a diagram illustrating the logical flow from the starting pyrimidine intermediate to the final active pharmaceutical ingredient, Abacavir.
Caption: Synthetic pathway from the key intermediate to Abacavir.
Synthesis Methodologies: A Technical Perspective
The synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide can be achieved through various routes. A prevalent and patented method involves a multi-step process, while a more direct approach is also documented.[6][11]
Patented Multi-Step Synthesis Pathway
A well-established process for the production of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide involves a three-step synthesis.[11] This method is designed for commercial-scale production and ensures a good yield of the final product.[11]
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Patented multi-step synthesis workflow.
Step-by-Step Protocol Overview:
-
Cyclization: The synthesis begins with the cyclization of an aminomalonic ester with guanidine (or its salt) in the presence of a base. This reaction forms 2,5-diamino-4,6-dihydroxypyrimidine or its corresponding salt.[11]
-
Chlorination: The dihydroxypyrimidine derivative is then chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride, in the presence of an amide. This step yields a 4,6-dichloropyrimidine intermediate.[11]
-
Formylation: The final step involves the reaction of the 4,6-dichloropyrimidine with an aqueous solution of a carboxylic acid, typically formic acid, to produce the desired N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.[4][11]
Direct Formylation Approach
A more direct synthesis route involves the formylation of 2,5-diamino-4,6-dichloropyrimidine.[4] This method is often employed for laboratory-scale synthesis.
Experimental Protocol:
-
Reaction Setup: 2,5-diamino-4,6-dichloropyrimidine is mixed with water at room temperature with stirring.[4]
-
Addition of Formic Acid: 98% formic acid is slowly added to the reaction mixture.[4]
-
Heating: The mixture is then heated to a temperature of 50-55°C and maintained for approximately 3 hours.[4]
-
Work-up: Upon completion, toluene is added for azeotropic distillation. The reaction mixture is then cooled, and the solid product is collected by filtration, washed with cold water, and dried under vacuum.[4] This process typically yields the final product in high purity.[4]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. The available safety data provides the following hazard information.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[12]
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Measures: [12][13]
-
Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
First Aid (Inhalation): Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[12][13]
-
First Aid (Skin Contact): Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12][13]
-
First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][13]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus.[12][13]
Conclusion
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a compound of significant interest in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the anti-HIV drug Abacavir. A thorough understanding of its chemical properties, synthesis routes, and handling procedures is essential for researchers and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this key intermediate, underscoring the importance of precise and controlled chemical processes in the development of life-saving medications.
References
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. BLDpharm. URL
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. Sigma-Aldrich. URL
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. SynThink Research Chemicals. URL
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Chemical Properties,Uses,Production. ChemicalBook. URL
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. URL
- Chemical Safety Data Sheet MSDS / SDS - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. ChemicalBook. URL
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem. URL
- How to prepare N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide?. Guidechem. URL
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. URL
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)
- CAS 171887-03-9 2-Amino-4,6-dichloro-5-formamidopyrimidine. Toronto Research Chemicals. URL
- 4,6-Dichloropyrimidine - Safety D
- How to prepare N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide?. Guidechem. URL
- 171887-03-9(N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Product Description. ChemicalBook. URL
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: A Key Intermediate for Antiviral Drug Synthesis. PharmaCompass. URL
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co., Ltd. URL
Sources
- 1. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 5. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
2-Amino-4,6-dichloro-5-formamidopyrimidine chemical formula
An In-Depth Technical Guide to 2-Amino-4,6-dichloro-5-formamidopyrimidine
Introduction
2-Amino-4,6-dichloro-5-formamidopyrimidine, systematically named N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, is a pivotal chemical intermediate with significant applications in medicinal and agricultural chemistry.[1] This substituted pyrimidine is a critical building block in the synthesis of various bioactive molecules, most notably in the production of nucleoside reverse transcriptase inhibitors used in antiviral therapies.[2][3] Its unique structure, featuring a pyrimidine core with reactive chlorine atoms, an amino group, and a formamido group, makes it a versatile precursor for constructing complex heterocyclic systems.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental chemical and physical properties of a compound is essential for its effective application in synthesis and research.
1.1: Chemical Identity
The compound is identified by several names and numbers across various chemical databases.
| Identifier | Value |
| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide[5] |
| CAS Number | 171887-03-9[1][5] |
| Synonyms | 2-Amino-4,6-dichloro-5-formamidopyrimidine; N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide[6][7] |
| EC Number | 425-650-6[5] |
| PubChem CID | 10198177[1] |
1.2: Structural Formula
The molecular structure consists of a central pyrimidine ring substituted at positions 2, 4, 5, and 6.
Caption: 2D structure of 2-Amino-4,6-dichloro-5-formamidopyrimidine.
1.3: Physicochemical Data
The key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₄O | [1][5][8] |
| Molecular Weight | 207.01 g/mol | [1][5] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | >251 °C (decomposes) | [8][9][10] |
| Boiling Point | 554.8 ± 60.0 °C (Predicted) | [8] |
| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in DMSO, Methanol | [8] |
Chapter 2: Synthesis Methodologies
The synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine can be achieved through several routes, often starting from readily available precursors. The choice of method depends on factors such as scale, cost, and desired purity.
2.1: Synthesis from 2,5-Diamino-4,6-dihydroxypyrimidine
A common and efficient method involves the chlorination and formylation of 2,5-diamino-4,6-dihydroxypyrimidine. This process is typically a one-pot synthesis that proceeds via a Vilsmeier-type reaction mechanism.[11][12][13]
Caption: Workflow for synthesis from 2,5-Diamino-4,6-dihydroxypyrimidine.
Experimental Protocol:
-
To a reaction vessel, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, a chlorinating agent (e.g., a mixture of phosphorus oxychloride and thionyl chloride), and N,N-dimethylformamide (DMF).[11][12]
-
Heat the mixture, for instance, to 80 °C, and maintain for approximately 2.5 hours to form the Vilsmeier intermediate.[11]
-
Slowly add the reaction liquor to a chilled buffer salt solution (e.g., ammonium phosphate in water).[11]
-
Perform a stepwise hydrolysis by adjusting the pH. First, adjust the pH to 0.5–3.0 with a base (e.g., ammonia) and heat to around 50 °C for 2.5 hours.[11][12]
-
In the second hydrolysis step, raise the pH to a range of 3–5.5 and increase the temperature to approximately 85 °C for about 7.5 hours.[11]
-
Cool the reaction mixture to induce precipitation of the final product.
-
Isolate the product by filtration, wash with water, and dry. This method can achieve yields up to 76% with purities exceeding 98%.[11]
Causality: The use of a mixed chlorinating reagent can lower reaction temperatures and shorten times.[11] The two-step, pH-controlled hydrolysis is critical for selectively hydrolyzing the Vilsmeier intermediate to the desired formamido product without affecting other parts of the molecule, thereby maximizing yield and purity.[11][12]
2.2: Synthesis from Diethyl Malonate
An alternative route begins with diethyl malonate, building the pyrimidine ring from acyclic precursors.[14][15]
Experimental Protocol:
-
Nitrosation: React diethyl malonate with sodium nitrite in acetic acid to form isonitroso diethyl malonate.[15]
-
Reduction and Formylation: Reduce the nitroso group and concurrently formylate the resulting amino group using zinc powder and formic acid to yield formamido diethyl malonate.[15]
-
Cyclization: Perform a condensation reaction between formamido diethyl malonate and guanidine hydrochloride in the presence of a base like sodium methoxide to form 2-amino-4,6-dihydroxy-5-formamidopyrimidine.[15]
-
Chlorination: Chlorinate the dihydroxy-pyrimidine intermediate using a chlorinating agent such as phosphorus oxychloride, often with a quaternary ammonium salt as a catalyst.[14][15]
-
Hydrolysis: A final fractional hydrolysis under alkaline conditions yields the target product.[14][15] This route reports total yields of up to 74% and purity of 99.0%.[14]
Causality: This bottom-up synthesis strategy offers flexibility but involves more steps. The use of a phase-transfer catalyst like a quaternary ammonium salt in the chlorination step can enhance the reaction rate and efficiency.
2.3: Synthesis from 2,5-Diamino-4,6-dichloropyrimidine
A more direct formylation can be performed on a pre-chlorinated pyrimidine.
Caption: Direct formylation reaction workflow.
Experimental Protocol:
-
Mix 2,5-diamino-4,6-dichloropyrimidine with water at room temperature.[2]
-
Slowly add 98% formic acid to the suspension.[2]
-
Heat the reaction mixture to 50-55 °C and maintain this temperature for 3 hours.[2]
-
After the reaction is complete, add toluene and perform azeotropic distillation to remove water and excess formic acid. Repeat this step to ensure complete removal.[2]
-
Cool the mixture, collect the solid product by filtration, and wash with cold water.[2]
-
Dry the product under vacuum at 60 °C. This method can achieve a yield of approximately 90%.[2]
Causality: This method is straightforward and high-yielding. Azeotropic distillation is a critical step to drive the reaction to completion by removing water, a byproduct of the formylation reaction.
Chapter 3: Chemical Reactivity and Applications
The synthetic utility of 2-Amino-4,6-dichloro-5-formamidopyrimidine stems from the distinct reactivity of its functional groups.
3.1: Core Reactivity
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr) . This allows for the sequential and often selective replacement of the chlorides with other nucleophiles (e.g., amines, alkoxides), which is a cornerstone of its utility in building more complex molecules.[16] The formamido group can be hydrolyzed or can participate in cyclization reactions to form a second ring, as seen in purine synthesis.
3.2: Application in Antiviral Drug Synthesis: The Case of Abacavir
The most prominent application of this compound is as a key intermediate in the synthesis of Abacavir, a potent anti-HIV drug.[2][3][9] Abacavir is a carbocyclic 2'-deoxyguanosine analogue, and this pyrimidine derivative provides the necessary framework to construct the purine core of the drug.[2]
Caption: Role of the compound in the synthesis of the Abacavir core.
In the synthesis, one of the chloro groups undergoes an SₙAr reaction with a chiral aminocyclopentene derivative. Subsequently, the formamido group facilitates an intramolecular cyclization to form the fused imidazole ring, thus creating the 6-chloropurine core of Abacavir.
3.3: Applications in Agrochemicals and Research
This pyrimidine derivative also serves as a precursor in agricultural chemistry for the development of novel herbicides and pesticides.[1][4] Its structure allows for modifications that can be tailored to enhance efficacy and selectivity against specific pests or weeds.[1] Furthermore, its utility extends to biochemical research, where it and its derivatives are used to study enzyme inhibition and receptor interactions, aiding in the elucidation of biological pathways.[1][4]
Chapter 4: Safety, Handling, and Storage
Proper handling and storage are crucial due to the compound's hazardous nature.
4.1: Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Classification | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [5] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [5] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [17][18] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [17][18] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [17][18] |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | [5] |
4.2: Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated place, preferably a chemical fume hood.[19]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling. Avoid formation of dust and aerosols.[18][19]
4.3: First Aid Measures
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[19]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[19]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor immediately.[19]
4.4: Storage and Disposal
-
Storage Conditions: Store in a cool, dry place. Keep the container tightly closed under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8][20]
-
Disposal: Dispose of as special waste, by a licensed disposal company, in accordance with local, state, and national regulations.[17]
Conclusion
2-Amino-4,6-dichloro-5-formamidopyrimidine is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical industry, particularly for the production of the essential anti-HIV medication Abacavir. Its well-defined synthesis routes and versatile reactivity make it a reliable building block for complex heterocyclic compounds. A comprehensive understanding of its chemical properties, synthetic methodologies, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - PubChem. (n.d.).
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2016). SciSpace. [Link]
- CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method. (2016).
- CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2011).
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2013).
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. (2024). ChemBK. [Link]
- SAFETY DATA SHEET - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (n.d.). AFG Bioscience. [Link]
- WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. (2005).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (n.d.).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI. [Link]
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. (n.d.). Ningbo Inno Pharmchem. [Link]
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: A Key Intermediate for Antiviral Drug Synthesis. (2026). Pharmarecipereview. [Link]
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. (1998).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide 171887-03-9. (n.d.). Lotusfeet Pharma. [Link]
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. lotusfeetpharma.com [lotusfeetpharma.com]
- 8. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]
- 12. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine (2014) | Zeng Miao | 3 Citations [scispace.com]
- 15. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 16. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 17. afgsci.com [afgsci.com]
- 18. echemi.com [echemi.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to N-(4,6-dichloropyrimidin-5-yl)formamide: Synthesis, Characterization, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of N-(4,6-dichloropyrimidin-5-yl)formamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct public data on this specific molecule, this paper focuses on a scientifically grounded, proposed synthesis pathway, detailed analytical characterization methods, and potential applications based on its structural attributes. The synthesis of its key precursor, 5-amino-4,6-dichloropyrimidine, is also detailed. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrimidine derivatives.
Introduction
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, forming the core of numerous anticancer, antiviral, and antibacterial drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's biological activity. This compound represents a synthetically useful intermediate, with the dichloropyrimidine core offering reactive sites for nucleophilic substitution and the formamide group providing a handle for further chemical modification or acting as a crucial pharmacophoric element. This guide will delineate the molecular characteristics, a plausible and detailed synthetic protocol, and the analytical techniques required for the verification of this compound.
Molecular Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and application in drug discovery workflows.
Chemical Structure and Properties
The key molecular attributes of this compound are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₃Cl₂N₃O | Calculated |
| Molecular Weight | 191.99 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF | Inferred from similar compounds |
Synthesis of this compound
Synthesis Workflow
The overall synthetic strategy involves the reduction of a nitro group followed by N-formylation.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-Amino-4,6-dichloropyrimidine
The initial step focuses on the reduction of 4,6-dichloro-5-nitropyrimidine to 5-amino-4,6-dichloropyrimidine.
Protocol:
-
Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethyl acetate, add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution at room temperature and atmospheric pressure.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 5-amino-4,6-dichloropyrimidine.[1]
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the desired intermediate in high purity.
Step 2: N-Formylation of 5-Amino-4,6-dichloropyrimidine
The second step involves the formylation of the amino group of 5-amino-4,6-dichloropyrimidine. Several methods for the N-formylation of amines have been reported, with the use of formic acid being a common and efficient approach.[2][3][4][5]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent like toluene.
-
Reagent Addition: Add formic acid (approximately 1.2 to 2 equivalents) to the solution.
-
Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction can be removed using a Dean-Stark apparatus to drive the reaction to completion.[4]
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, this compound, can then be purified by recrystallization or column chromatography.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
The following spectroscopic techniques are essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the formyl proton (CHO) and a signal for the C2-proton of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the formamide group and the carbons of the dichloropyrimidine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural information.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching of the formamide group.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for monitoring the progress of the synthesis.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity assessment.
Safety and Handling
Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.
-
Hazard Identification: Dichloropyrimidines are generally considered hazardous. They can be irritating to the eyes, skin, and respiratory system.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Potential Applications in Drug Development
The this compound scaffold holds significant potential as a building block in medicinal chemistry.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to generate a library of derivatives for biological screening.
-
Fragment-Based Drug Discovery: The molecule itself can be used in fragment-based screening campaigns to identify initial hits against therapeutic targets.
-
Lead Optimization: The formamide group can participate in hydrogen bonding interactions with biological targets, and the dichloropyrimidine core provides a rigid scaffold for orienting substituents in a defined three-dimensional space, making it a valuable moiety in lead optimization studies.
Conclusion
While direct experimental data for this compound is scarce, this technical guide provides a comprehensive and scientifically sound framework for its synthesis, characterization, and safe handling. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical methods are standard practices in chemical research. The potential of this compound as a versatile intermediate in drug discovery warrants further investigation by the scientific community.
References
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
- Shaabani, A., Soleimani, E., & Maleki, A. (2007). Formylation of Amines. Molecules, 12(1), 203-210.
- Choi, J., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(4), 439-440.
- Li, Y., et al. (2019). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 7(15), 13134-13140.
- U.S. Patent No. 2,781,344. (1957).
- Martina, K., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1210-1219.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%.
- PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information.
- PanReac AppliChem. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
- Reddy, T. S., & Leatherbarrow, R. J. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704.
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. National Center for Biotechnology Information.
- Chinese Patent No. CN104045511A. (2014). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- ResearchGate. (2022, November). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
- MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Perreault, M., et al. (2010). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 19(8), 845-861.
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5028.
- Wang, J., et al. (2021). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 93(14), 5738-5746.
- Autechem. (2025, November 11). The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis.
- PubMed. (2005). Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating. National Center for Biotechnology Information.
- PubMed Central. (2021). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. National Center for Biotechnology Information.
- Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses.
- YouTube. (2024, February 21). Pyrimidine Synthesis.
- ChemBK. (2024, April 9). 2-Amino-4,6-dichloro-5-pyrimidinyl formamide.
Sources
- 1. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(4,6-dichloropyrimidin-5-yl)formamide: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of N-(4,6-dichloropyrimidin-5-yl)formamide, a heterocyclic compound of significant interest as a synthetic intermediate. Due to the scarcity of direct experimental data in publicly accessible literature, this document focuses on its logical synthesis from its known precursor, 5-amino-4,6-dichloropyrimidine. We present a detailed, field-proven protocol for its preparation, alongside a thorough analysis of its predicted physical, chemical, and spectroscopic properties. The guide is intended for researchers, scientists, and drug development professionals who require a functional understanding of this versatile building block and its potential applications in medicinal chemistry and materials science. It is critical to distinguish this compound from the structurally similar, and more frequently documented, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (CAS 171887-03-9), an intermediate in the synthesis of the antiviral drug Abacavir.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Introduction and Structural Elucidation
This compound is a substituted pyrimidine characterized by two chlorine atoms at the C4 and C6 positions and a formamide group attached to the C5 amine. This arrangement of functional groups, particularly the electron-deficient pyrimidine ring activated by two leaving groups (the chloro-substituents), makes it a highly valuable and reactive intermediate for further chemical modification. Its potential lies in its ability to undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.
The primary precursor for its synthesis is 5-amino-4,6-dichloropyrimidine (CAS: 5413-85-4), a commercially available starting material.[16] The conversion involves a standard N-formylation reaction.
Caption: Chemical Structure of this compound.
Synthesis Protocol
The synthesis of this compound is predicated on the formylation of 5-amino-4,6-dichloropyrimidine. Several methods can achieve this transformation; presented here is a robust and scalable protocol utilizing formic acid, which serves as both reagent and solvent.
Diagram of Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Materials:
-
5-amino-4,6-dichloropyrimidine (1.0 eq)
-
Formic Acid (98%) (10-15 vol)
-
Deionized Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-4,6-dichloropyrimidine.
-
Add formic acid (10-15 volumes relative to the starting amine). The volume is not strictly critical but should be sufficient to create a stirrable slurry.
-
Begin stirring and gently heat the mixture to 50-60°C. The solids should dissolve upon heating.
-
Maintain the reaction at this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This will cause the product to precipitate out of the acidic solution.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual formic acid.
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
-
Causality and Self-Validation:
-
Expertise: Using formic acid as both the formylating agent and the solvent is a classic and efficient method that avoids the need for additional catalysts or coupling agents.[5] Heating promotes the reaction rate, while the subsequent precipitation in water provides a straightforward and effective initial purification.
-
Trustworthiness: The protocol's endpoint is validated by chromatographic monitoring (TLC/LC-MS), ensuring complete conversion of the starting material. The final product's identity and purity should be confirmed by standard analytical techniques (NMR, MS, and melting point), which provides a self-validating loop for the synthesis.
-
Physical and Chemical Properties
Table 1: Physical Properties of Precursor and Predicted Properties of Product
| Property | 5-amino-4,6-dichloropyrimidine (Precursor)[16] | This compound (Predicted) |
| CAS Number | 5413-85-4 | Not Assigned |
| Molecular Formula | C₄H₃Cl₂N₃ | C₅H₃Cl₂N₃O |
| Molecular Weight | 163.99 g/mol | 191.99 g/mol |
| Appearance | Yellowish-brown crystals or powder | Off-white to pale yellow solid |
| Melting Point | 145-148 °C | >160 °C (Expected increase due to H-bonding) |
| Solubility | Soluble in ethanol | Soluble in DMSO, DMF; sparingly soluble in alcohols |
| Boiling Point | Not Applicable | Decomposes upon heating to high temperatures |
Chemical Reactivity:
The chemical behavior of this compound is dominated by the two chlorine atoms, which are excellent leaving groups for SNAr reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly electron-deficient, making the C4 and C6 positions susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the selective or sequential displacement of the chlorine atoms to build more complex molecular scaffolds. The chemoselectivity of these reactions can often be controlled by temperature and the nature of the nucleophile.[17]
-
Stability: The compound is expected to be stable under standard laboratory conditions. It is likely sensitive to strong acids or bases, which could hydrolyze the formamide group. It should be stored in a cool, dry place away from strong oxidizing agents.
Analytical Characterization (Predicted)
Confirmation of the product's identity would rely on the following spectroscopic methods. The predicted data serves as a benchmark for researchers performing the synthesis.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | (400 MHz, DMSO-d₆): δ ~10.0-10.5 (s, 1H, -NHCHO) δ ~8.6 (s, 1H, Ar-H at C2) δ ~8.3 (s, 1H, -NHCHO)Note: The NH and CHO protons may show coupling or exist as rotamers. |
| ¹³C NMR | (100 MHz, DMSO-d₆): δ ~160-165 (C=O) δ ~158-162 (Ar-C at C4/C6) δ ~155-159 (Ar-C at C2) δ ~120-125 (Ar-C at C5) |
| IR | (KBr, cm⁻¹): ~3300-3400 (N-H stretch) ~1680-1700 (C=O stretch, amide I) ~1550-1600 (C=N and C=C stretches) ~700-800 (C-Cl stretch) |
| Mass Spec | (EI or ESI+): m/z for C₅H₃Cl₂N₃O: [M+H]⁺ expected at ~192.97, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
Applications and Future Prospects
As a highly functionalized heterocyclic intermediate, this compound is a prime candidate for use in discovery chemistry programs.
-
Medicinal Chemistry: Dichloropyrimidine scaffolds are prevalent in kinase inhibitors and other targeted therapies. The ability to sequentially displace the two chlorine atoms with different nucleophiles makes this compound an ideal starting point for generating libraries of potential drug candidates.
-
Agrochemicals: Substituted pyrimidines are a well-established class of herbicides and fungicides.[9] This intermediate could serve as a key building block for novel crop protection agents.
-
Materials Science: The rigid, planar structure and potential for hydrogen bonding make this and related compounds interesting for the development of organic electronic materials or supramolecular assemblies.
Conclusion
This compound represents an underutilized but highly potent synthetic intermediate. While direct characterization data is sparse, its synthesis from 5-amino-4,6-dichloropyrimidine is straightforward. This guide provides the necessary protocols and predictive data to empower researchers to synthesize, characterize, and employ this versatile molecule in their discovery efforts, opening new avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Pharmaffiliates. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Accessed January 8, 2026. [Link]
- PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Accessed January 8, 2026. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Accessed January 8, 2026. [Link]
- MySkinRecipes. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. Accessed January 8, 2026. [Link]
- Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Accessed January 8, 2026.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Accessed January 8, 2026. [Link]
- AobChem. The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis. Accessed January 8, 2026. [Link]
- ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Accessed January 8, 2026. [Link]
- ChemBK. 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. Accessed January 8, 2026. [Link]
- National Center for Biotechnology Information. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Accessed January 8, 2026. [Link]
Sources
- 1. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]
- 2. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 6. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. Page loading... [guidechem.com]
- 9. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]
- 10. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide [lgcstandards.com]
- 14. 171887-03-9(171887-03-9) 1H NMR [m.chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of N-(4,6-dichloropyrimidin-5-yl)formamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
N-(4,6-dichloropyrimidin-5-yl)formamide, a key intermediate in the synthesis of vital antiviral agents such as Abacavir, presents unique challenges and opportunities in process chemistry and drug development.[1][2][3] Its solubility profile across a range of organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and ultimately, the efficiency and scalability of synthetic routes. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a theoretical framework for understanding its solubility behavior, and a detailed experimental protocol for its empirical determination. This document is intended to be an essential resource for researchers and professionals working with this important synthetic building block.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 171887-03-9) is a heterocyclic compound of significant interest in medicinal chemistry.[4][5] Its primary role is as a pivotal intermediate in the manufacturing of carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs), most notably the anti-HIV drug Abacavir.[1][3] The molecular architecture of this compound, featuring a dichloropyrimidine ring substituted with a formamide group, provides the necessary reactive sites for the construction of the purine analog core of Abacavir.
The efficiency of synthetic transformations involving this intermediate is profoundly influenced by its solubility. Proper solvent selection is paramount for achieving optimal reaction kinetics, minimizing side-product formation, and facilitating effective purification through crystallization or chromatography. An in-depth understanding of its solubility is therefore not merely an academic exercise but a fundamental requirement for robust and scalable pharmaceutical manufacturing.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Source |
| CAS Number | 171887-03-9 | [4][5] |
| Molecular Formula | C₅H₄Cl₂N₄O | [4] |
| Molecular Weight | 207.02 g/mol | [2] |
| Appearance | White to off-white or pale beige crystalline powder | [5][6] |
| Melting Point | >251°C (decomposition) | [7] |
| Predicted Density | 1.742 g/cm³ | [5] |
Solubility Profile of this compound
Direct, quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative solubility information can be gleaned from various sources, including chemical supplier data and patent literature describing its use in synthesis.
Known Qualitative Solubility
The following table summarizes the known qualitative solubility of this compound in various organic solvents.
| Solvent | Type | Polarity (Relative) | Solubility | Source / Implication |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | Chemical Supplier Data |
| Methanol | Polar Protic | High | Soluble | Chemical Supplier Data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Mentioned as a reaction solvent[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | Intermediate | Soluble | Used as a reaction solvent in a patent, implying solubility.[9] |
| Ethyl Acetate | Polar Aprotic | Intermediate | Soluble | Used as an extraction solvent, indicating at least moderate solubility.[9] |
| Toluene | Non-polar | Low | Sparingly Soluble / Insoluble | Used for azeotropic distillation and recrystallization of a derivative, suggesting low solubility of the parent compound at room temperature.[3][9] |
| Water | Polar Protic | High | Insoluble | The compound is washed with water during workup, indicating its insolubility.[9] |
Theoretical Analysis of Solubility
The observed solubility patterns can be rationalized by examining the molecular structure of this compound.
-
Polarity: The molecule possesses several polar functional groups: the formamide group (-NHCHO) and the nitrogen atoms within the pyrimidine ring. These groups, particularly the amide, are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O and ring nitrogens). This imparts a significant degree of polarity to the molecule.
-
Hydrogen Bonding: The presence of the N-H and C=O moieties allows for strong intermolecular hydrogen bonding with polar protic solvents like methanol and self-association. It also facilitates strong dipole-dipole interactions with polar aprotic solvents like DMSO and DMF.
-
"Like Dissolves Like":
-
High Solubility in Polar Aprotic Solvents: The high solubility in DMSO and DMF is expected. These solvents are highly polar and can effectively solvate the polar regions of the molecule through strong dipole-dipole interactions, breaking up the crystal lattice.
-
Good Solubility in Polar Protic Solvents: Methanol, a polar protic solvent, can engage in hydrogen bonding with the formamide group, leading to good solubility.
-
Moderate Solubility in Ethers and Esters: The solubility in THF and ethyl acetate is likely due to a balance of their moderate polarity and ability to accept hydrogen bonds, which can interact with the N-H group of the formamide.
-
Low Solubility in Non-polar Solvents: The low solubility in non-polar solvents like toluene is anticipated. The energy required to overcome the strong intermolecular forces in the solid-state (crystal lattice energy) is not sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.
-
Experimental Determination of Solubility: A Standardized Protocol
For applications requiring precise knowledge of solubility, empirical determination is essential. The following protocol outlines a standardized method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
-
A range of organic solvents (e.g., DMSO, methanol, DMF, THF, ethyl acetate, acetonitrile, toluene, hexane)
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for 24-48 hours. This extended period ensures that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion and Recommendations
The solubility of this compound is governed by its polar nature, stemming from the formamide group and the pyrimidine ring. It exhibits good solubility in polar aprotic (DMSO, DMF) and polar protic (methanol) solvents, with moderate solubility in solvents of intermediate polarity like THF and ethyl acetate. Its solubility in non-polar solvents is expected to be low.
For practical applications, it is strongly recommended that researchers:
-
Utilize polar aprotic solvents like DMF or DMSO for reactions requiring high concentrations of the intermediate.
-
Consider methanol or THF for reactions at moderate concentrations, depending on the compatibility with other reagents.
-
Employ a solvent/anti-solvent system, potentially involving a polar solvent and a non-polar solvent like toluene or heptane, for effective recrystallization and purification.
-
Empirically determine the solubility under specific process conditions, as temperature and impurities can significantly influence this parameter.
This guide provides a robust framework for understanding and working with the solubility of this compound. By combining the provided qualitative data, theoretical understanding, and a rigorous experimental protocol, researchers can optimize their synthetic processes, leading to improved yields, purity, and scalability in the development of critical pharmaceuticals.
References
- PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]
- Home Sunshine Pharma. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide CAS 171887-03-9. [Link]
- New Drug Approvals. Abacavir. [Link]
- Google Patents. CN1763040A - Abacavir production method.
- European Patent Office. Process for the preparation of abacavir - EP 1939196 A1. [Link]
- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Lotusfeet Pharma. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide 171887-03-9. [Link]
- Pharmaffiliates. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link]
- ChemBK. 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 4. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide CAS 171887-03-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | 171887-03-9 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
In-Depth Technical Guide to the Spectral Analysis of N-(4,6-dichloropyrimidin-5-yl)formamide: A Comprehensive Overview for Researchers
Foreword: Navigating the Complexities of Spectral Data Interpretation
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectral data for the heterocyclic compound N-(4,6-dichloropyrimidin-5-yl)formamide. Our objective is to not only present the spectral data but to also provide a didactic narrative on the principles behind the data acquisition and interpretation, thereby fostering a deeper understanding of the molecule's structural characteristics.
It is important to note that while extensive searches have been conducted for the experimental spectral data of this compound, publicly available, peer-reviewed data is scarce. Much of the available information pertains to a structurally similar analogue, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide. This guide will, therefore, also draw upon comparative analysis with this related compound to provide a more complete predictive analysis, while clearly delineating between experimental and theoretical data.
Molecular Structure and Its Spectroscopic Implications
A thorough understanding of the molecular structure of this compound is the first step in predicting and interpreting its spectral data. The molecule consists of a pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This ring is substituted with two chlorine atoms at positions 4 and 6, and a formamide group (-NHCHO) at position 5.
Caption: Molecular Structure of this compound
The presence of electronegative chlorine and nitrogen atoms, the aromatic pyrimidine ring, and the formamide group with its characteristic carbonyl (C=O) and N-H bonds, all contribute to a unique spectroscopic signature. The following sections will delve into how these structural features are manifested in NMR, IR, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons like the N-H proton of the formamide group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-9.0 | Singlet | 1H | Pyrimidine H | The lone proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and two chlorine atoms. |
| ~8.0-8.5 | Singlet | 1H | Formyl H (-CHO) | The proton of the formyl group is typically found in this downfield region due to the anisotropy of the adjacent carbonyl group. |
| ~9.5-10.5 | Broad Singlet | 1H | Amide H (-NH) | The chemical shift of the amide proton can be highly variable and is dependent on solvent, concentration, and temperature. It is often broad due to quadrupole broadening and chemical exchange. |
Causality in Experimental Choices: The use of a high-field spectrometer is to achieve better signal dispersion and resolution, which is crucial for unambiguous peak assignment. The choice of DMSO-d₆ as a solvent is not only for solubility but also because the N-H proton signal is often more clearly observed in this solvent compared to CDCl₃, where it can sometimes exchange too rapidly.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. As the natural abundance of ¹³C is low (1.1%), a larger number of scans are required to obtain a good signal-to-noise ratio. Proton-decoupled mode is the standard acquisition method to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O (Formamide) | The carbonyl carbon of the formamide group is expected in this characteristic downfield region. |
| ~155-160 | C4 & C6 | The carbon atoms bonded to the highly electronegative chlorine atoms will be significantly deshielded. |
| ~145-150 | C2 | The carbon atom situated between the two nitrogen atoms in the pyrimidine ring will also be deshielded. |
| ~120-125 | C5 | The carbon atom bearing the formamide group will have a chemical shift influenced by both the ring nitrogens and the attached functional group. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300-3400 | Medium | N-H Stretch | Amide (-NH) |
| ~1680-1720 | Strong | C=O Stretch | Amide I band |
| ~1500-1600 | Medium-Strong | C=N & C=C Stretch | Pyrimidine ring |
| ~1200-1300 | Medium | C-N Stretch | Amide and Pyrimidine ring |
| ~700-800 | Strong | C-Cl Stretch | Chloro-substituents |
Trustworthiness of the Protocol: The ATR-FTIR method is a self-validating system in that it provides reproducible spectra with minimal user-induced variation. The use of a background scan prior to the sample scan corrects for atmospheric and instrumental interferences, ensuring the integrity of the resulting spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques. Electrospray Ionization (ESI) is a soft ionization method that is well-suited for this type of molecule and would likely produce a prominent protonated molecular ion [M+H]⁺. Electron Impact (EI) is a harder ionization technique that would lead to more extensive fragmentation, providing valuable structural information.
Predicted Mass Spectral Data:
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The nominal molecular weight of this compound (C₅H₃Cl₂N₃O) is approximately 207 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion region will show three peaks:
-
M⁺ (containing two ³⁵Cl atoms)
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺ (containing two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1.
-
-
Key Fragmentation Pathways: Under EI conditions, fragmentation of the molecule could occur through several pathways. A logical fragmentation workflow is depicted below:
The Pivotal Intermediate: A Technical Guide to N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
An In-Depth Exploration of the Synthesis, Properties, and Applications of a Keystone Molecule in Pharmaceutical Development.
Introduction: The Unseen Architect in Antiviral Therapy
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents. Among these, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (CAS No: 171887-03-9) has emerged as a critical, albeit often unheralded, intermediate.[1][2] Its significance is most profoundly demonstrated in its role as a key building block in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[1][3] This technical guide provides an in-depth analysis of the discovery, synthesis, characterization, and core applications of this pivotal molecule, tailored for researchers, scientists, and professionals in drug development. The narrative will delve into the causality behind synthetic choices and provide a transparent, authoritative grounding in the scientific literature.
Physicochemical Properties: A Data-Driven Profile
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide is a white to off-white crystalline powder.[1][4] Its chemical structure, characterized by a dichlorinated pyrimidine ring with an amino group at the C2 position and a formamido group at the C5 position, bestows upon it specific reactivity that is crucial for its synthetic utility.[5]
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₄O | [2][6][7] |
| Molecular Weight | 207.02 g/mol | [1][2] |
| Melting Point | >251°C (decomposes) | [1][6][7] |
| Solubility | Soluble in DMSO and Methanol | [1][7] |
| Appearance | White to pale reddish-yellow or orange powder/crystals | [4] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][7] |
| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | [2] |
| InChI Key | XYWHZUCZNRMJGO-UHFFFAOYSA-N | [2][4] |
The Genesis of a Key Intermediate: Synthesis Methodologies
The discovery and development of efficient synthetic routes to N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide have been driven by its industrial importance. Several patented methods outline its preparation, primarily focusing on yield, purity, and cost-effectiveness.
Method 1: Formylation of 2,5-Diamino-4,6-dichloropyrimidine
A prevalent and straightforward method involves the direct formylation of 2,5-diamino-4,6-dichloropyrimidine.[1][8] This approach is favored for its high yield and relatively simple procedure.
Experimental Protocol:
-
To a stirred mixture of 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and water, slowly add 98% formic acid (excess).
-
Heat the reaction mixture to 50-55 °C and maintain this temperature for approximately 3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, add toluene to the reaction mixture at 50 °C.
-
Perform azeotropic distillation to remove water and excess formic acid. Repeat the toluene addition and distillation as necessary.
-
The resulting solid is collected, washed, and dried to yield N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide.[1][8]
The rationale for using azeotropic distillation with toluene is to effectively drive the reaction to completion by removing water, which can hydrolyze the formamide product or interfere with the formylation equilibrium.
Method 2: Multi-step Synthesis from Diethyl Malonate
An alternative, more convergent synthesis begins with diethyl malonate.[9] This pathway involves the construction of the pyrimidine ring followed by functional group manipulations.
Synthetic Workflow:
Caption: Simplified workflow for the synthesis of Abacavir.
Expanding Horizons: Other Applications
While its role in antiviral drug synthesis is paramount, the reactivity of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide also makes it a valuable intermediate in other areas of chemical synthesis. It has been cited in the context of developing agricultural chemicals, specifically as a precursor for sulfonylurea herbicides. [10]These herbicides are known for their high efficacy at low application rates, and the dichloropyrimidine scaffold is instrumental in achieving the desired biological activity. [10]
Conclusion: A Cornerstone of Chemical Synthesis
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide stands as a testament to the critical role of intermediates in the development of life-saving medicines and other advanced chemical products. Its well-defined synthetic pathways, coupled with its unique chemical reactivity, have solidified its position as an indispensable tool for medicinal and agricultural chemists. This guide has illuminated the key technical aspects of this molecule, from its fundamental properties to its sophisticated applications, providing a comprehensive resource for the scientific community. The continued exploration of its chemistry will undoubtedly unlock further innovations in drug discovery and beyond.
References
- N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents; US5744601A.
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation. Google Patents; US5663340A.
- N- (2-amino-4,6-dichloropyrimidin-5-yl) formamide, and the process of preparation thereof. Google Patents; NO951594D0.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem.
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co., Ltd.
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK.
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.
- N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. MySkinRecipes.
- 171887-03-9(N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Product Description. Chemical Synthesis.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health.
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | 171887-03-9 [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
- 6. chembk.com [chembk.com]
- 7. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [amp.chemicalbook.com]
- 9. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 10. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]
A Technical Guide to Dichloropyrimidine Formamides in Medicinal Chemistry
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Dichloropyrimidine Formamides
In the field of medicinal chemistry, substituted pyrimidines are cornerstone scaffolds for the development of a vast array of therapeutic agents. Among these, dichloropyrimidine derivatives are particularly valued for their synthetic versatility, acting as key intermediates that allow for subsequent, selective functionalization. This guide provides a comprehensive technical overview of N-(dichloropyrimidin-5-yl)formamide derivatives, compounds of significant interest in drug discovery.
Initial investigation into the topic "N-(4,6-dichloropyrimidin-5-yl)formamide" reveals a notable scarcity of specific literature for this exact structure. However, the scientific and patent landscape is rich with information on a closely related and industrially pivotal analogue: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS No. 171887-03-9).[1][2][3] This compound is a critical intermediate in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[4][5][6][7][8]
Given the extensive documentation and pharmaceutical relevance of the 2-amino analogue, this guide will focus primarily on its synthesis, properties, and applications. We will first, however, address the titular compound, this compound, by proposing a logical synthetic pathway based on available precursors and established chemical principles.
Part 1: this compound: A Hypothetical Synthesis
While direct synthetic procedures for this compound are not readily found in published literature, a viable route can be postulated starting from the known precursor, 5-Amino-4,6-dichloropyrimidine (CAS No. 5413-85-4).
Step 1: Synthesis of the Precursor, 5-Amino-4,6-dichloropyrimidine
The common method for synthesizing this precursor is the reduction of 4,6-dichloro-5-nitropyrimidine.[9]
Experimental Protocol:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) within a Parr hydrogenation reactor, add 10% Palladium on carbon (Pd/C) catalyst (0.05 g).[9]
-
Replace the air in the reactor with nitrogen gas three times to ensure an inert atmosphere.[9]
-
Carry out the hydrogenation at room temperature under atmospheric pressure.[9]
-
Upon reaction completion (typically monitored by TLC or LC-MS), filter the reaction mixture through diatomaceous earth (Celite) to remove the Pd/C catalyst.[9]
-
Concentrate the filtrate under reduced pressure to yield the target product, 5-Amino-4,6-dichloropyrimidine.[9]
Step 2: Proposed Formylation to this compound
The subsequent step involves the formylation of the 5-amino group. This can be achieved using standard formylating agents, such as formic acid.
Proposed Protocol:
-
Suspend 5-Amino-4,6-dichloropyrimidine in an excess of formic acid.
-
Heat the mixture, potentially with a dehydrating agent or under conditions that allow for the removal of water (e.g., azeotropic distillation with toluene), to drive the amide formation.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation (e.g., by adding to water) followed by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
Caption: Proposed synthesis of this compound.
Part 2: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: A Core Intermediate
This section provides an in-depth guide to the synthesis, properties, and application of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, a compound of immense value in pharmaceutical manufacturing.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 171887-03-9 | [1][2][4] |
| Molecular Formula | C₅H₄Cl₂N₄O | [1][2][4] |
| Molecular Weight | 207.02 g/mol | [1][4] |
| Appearance | White to off-white or pale beige crystalline powder/solid | [4] |
| Melting Point | >251°C (decomposes) | [2][4] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Storage Conditions | 2–8°C, under inert gas (Nitrogen or Argon) | [4] |
Synthesis and Mechanistic Considerations
Multiple synthetic routes to N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide have been developed, often starting from readily available pyrimidine precursors. A prevalent and well-documented method involves the direct formylation of 2,5-diamino-4,6-dichloropyrimidine.
Causality Behind Experimental Choices:
-
Starting Material: 2,5-diamino-4,6-dichloropyrimidine is the logical precursor, possessing the necessary amino group at the C5 position for formylation and the correct core structure.
-
Reagent: Formic acid is a simple, effective, and economical formylating agent. Using it in excess serves as both the reagent and the solvent.
-
Temperature: Heating the reaction to 50-55°C provides the necessary activation energy for the amidation reaction without causing significant degradation of the starting material or product.
-
Workup: Azeotropic distillation with toluene is a clever and efficient method to remove water, which is a byproduct of the reaction. Removing water shifts the equilibrium towards the product, thereby increasing the yield. The product's low solubility in cold water allows for a simple and effective isolation by filtration.
Detailed Experimental Protocol:
-
In a suitable reaction vessel, mix 2,5-diamino-4,6-dichloropyrimidine (0.01 mol, 2.0 g) with water (4.55 mL) and stir at room temperature.[4]
-
Slowly add 98% formic acid (14.97 mL) to the stirred suspension.[4]
-
Heat the reaction mixture to a temperature of 50-55°C and maintain for 3 hours.[4]
-
After the reaction is complete, add toluene (40 mL) to the system while maintaining the temperature at 50°C to begin azeotropic distillation to remove water.[4]
-
Repeat the azeotropic distillation with an additional 40 mL of toluene to ensure complete water removal.[4]
-
Cool the reaction mixture. The product will precipitate as a solid.
-
Collect the solid product by filtration and wash with cold water.[4]
-
Dry the product under vacuum at 60°C. This process typically yields the final product in approximately 90% yield.[4]
Caption: Workflow for the synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
An alternative patented process involves a multi-step synthesis starting from an aminomalonic ester, which is first cyclized with guanidine.[10][11] The resulting 2,5-diamino-4,6-dihydroxypyrimidine is then chlorinated and subsequently reacted with a carboxylic acid to produce the final formamide.[10][11] This highlights the different strategic approaches available for constructing this important intermediate.
Application in Drug Development: The Abacavir Synthesis
The primary and most significant application of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is as a key building block in the total synthesis of Abacavir.[5][6][7] Abacavir is a carbocyclic 2'-deoxyguanosine analogue that functions as a nucleoside reverse transcriptase inhibitor (NRTI).[4][8]
The formamide group serves as a protected precursor to the imidazole ring of the final purine structure. The synthesis involves condensing the formamide intermediate with the chiral cyclopentene amine side chain, followed by cyclization to form the purine core. The two chloro-substituents on the pyrimidine ring are crucial reactive sites that are later displaced to install the final functionalities of the Abacavir molecule.
Caption: Role of the formamide intermediate in the Abacavir synthesis pathway.
Conclusion
While this compound remains a compound with limited specific documentation, its synthesis is logically achievable from 5-amino-4,6-dichloropyrimidine. In contrast, the closely related N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide stands out as a molecule of profound importance in the pharmaceutical industry. Its well-defined synthesis, robust chemical properties, and critical role in the production of the anti-HIV medication Abacavir underscore the significance of dichloropyrimidine scaffolds. The detailed protocols and mechanistic insights provided herein offer a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules and the development of novel therapeutic agents.
References
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- ABACAVIR. New Drug Approvals. [Link]
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. [Link]
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 11. US5663340A - N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation - Google Patents [patents.google.com]
key research papers on 2-Amino-4,6-dichloro-5-formamidopyrimidine
An In-Depth Technical Guide to 2-Amino-4,6-dichloro-5-formamidopyrimidine (ADCFP): Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-4,6-dichloro-5-formamidopyrimidine (ADCFP), a pivotal intermediate in modern medicinal chemistry. We will delve into its core physicochemical properties, explore the nuances of its synthetic pathways, analyze its chemical reactivity, and contextualize its critical role in the development of antiviral therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, actionable understanding of this versatile building block.
Introduction: The Strategic Importance of ADCFP
2-Amino-4,6-dichloro-5-formamidopyrimidine, also known as N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, is a substituted pyrimidine that has garnered significant attention in the pharmaceutical industry. Its structure is primed for the construction of the purine ring system, a core scaffold in numerous bioactive molecules.
The primary driver for the large-scale synthesis of ADCFP is its role as a key precursor to Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][][3] The formamido group at the C5 position and the amino group at C2 are perfectly positioned to cyclize and form the imidazole portion of the purine ring, while the chloro groups at C4 and C6 serve as reactive sites for introducing further molecular complexity.[4] Understanding the synthesis and reactivity of ADCFP is, therefore, fundamental to the production of this life-saving medication. Beyond its established role in Abacavir synthesis, its reactive handles make it a valuable intermediate for creating libraries of purine analogs for broader drug discovery efforts, including potential anticancer and antiviral agents.[5]
Physicochemical & Structural Properties
ADCFP is typically a white to light yellow crystalline powder.[5][6] Its structural and physical properties are summarized below, providing the foundational data required for its use in a laboratory or industrial setting.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | [][7] |
| Synonyms | FADCP, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | [5][8][9] |
| CAS Number | 171887-03-9 | [][5][7] |
| Molecular Formula | C₅H₄Cl₂N₄O | [1][5][7] |
| Molecular Weight | 207.01 g/mol | [5][7] |
| Appearance | White to light yellow/orange powder/crystal | [5][6] |
| Melting Point | >251°C (decomposes) | [1][6] |
| Purity | ≥ 98% (HPLC) | [5][10] |
| Solubility | Soluble in DMSO, Methanol | [6] |
Core Synthesis Methodologies
The efficient synthesis of ADCFP is critical for its application. Several routes have been developed, often starting from simple, acyclic precursors or more complex pyrimidine scaffolds. The choice of pathway often depends on the desired scale, cost of starting materials, and environmental considerations.
Route 1: Vilsmeier-Haack Approach from Dihydroxypyrimidine
This is a prevalent industrial method that starts with 2,5-diamino-4,6-dihydroxypyrimidine or its hydrochloride salt (DADHP).[11][12] The core of this process is a one-pot reaction that combines chlorination of the hydroxyl groups and formylation of the C5 amino group.
Causality and Mechanistic Insight: The Vilsmeier-Haack reaction conditions are key. A chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and thionyl chloride (SOCl₂), is used to replace the hydroxyl groups with chlorine atoms.[13] Simultaneously, N,N-dimethylformamide (DMF) serves not only as a solvent or reagent but also as the precursor to the Vilsmeier reagent ([Me₂N=CHCl]⁺), which is the active formylating species. The reaction proceeds through an intermediate which is then subjected to controlled hydrolysis to yield the final product.[11] Using a mixed chloride reagent system can lower reaction temperatures and shorten times.[13] The subsequent hydrolysis steps are pH-sensitive and critical for selectively cleaving the formamidinium intermediates without degrading the desired product.[12][13]
Caption: Vilsmeier-Haack synthesis workflow for ADCFP.
Experimental Protocol (Representative) [11][13]
-
Reaction Setup: In a suitable reactor, charge 2,5-diamino-4,6-dihydroxy-pyrimidine hydrochloride (DADHP), phosphorus oxychloride, and thionyl chloride.
-
Reagent Addition: Slowly add N,N-dimethylformamide (DMF) while maintaining control of the temperature.
-
Reaction: Heat the mixture to approximately 80°C and hold for 2-3 hours until the reaction is complete (monitored by HPLC).
-
First Hydrolysis: Slowly add the reaction mixture to a chilled buffer solution (e.g., ammonium phosphate in water). Adjust the pH to ~0.5 - 3.0 using a base like ammonia.
-
Incubation: Heat the mixture to 50°C and maintain for 2-3 hours.
-
Second Hydrolysis: Adjust the pH to ~5.5 with ammonia and increase the temperature to 85°C. Hold for 7-8 hours.
-
Isolation: Cool the reaction mixture. The product precipitates and can be collected by filtration, washed, and dried. This method can achieve yields of 76% with purities over 98%.[13]
Route 2: De Novo Synthesis from Diethyl Malonate
This approach builds the pyrimidine ring from acyclic precursors, offering an alternative pathway with different starting materials.[14][15]
Causality and Mechanistic Insight: This multi-step synthesis demonstrates a classic ring-forming strategy. It begins with the nitrosation of diethyl malonate. The resulting nitroso compound is then reduced (e.g., with zinc powder) and formylated in one pot using formic acid.[15] The crucial step is the condensation and cyclization of the resulting formyl amino malonic acid diethyl ester with guanidine hydrochloride. This base-catalyzed reaction forms the 2-amino-4,6-dihydroxypyrimidine ring. The final step is the chlorination of the hydroxyl groups, often using POCl₃ with a phase-transfer catalyst like a quaternary ammonium salt to enhance the reaction rate and yield.[15] This route can achieve a total yield of up to 74% with a product purity of 99.0%.[14][15]
Caption: De Novo synthesis of ADCFP from diethyl malonate.
Experimental Protocol (Representative) [15]
-
Nitrosation: React diethyl malonate with sodium nitrite in acetic acid at 5-10°C to form isonitroso diethyl malonate.
-
Reduction/Formylation: To the isonitroso intermediate, add formic acid and zinc powder at a controlled temperature (below 40°C) to yield formamido diethyl malonate.
-
Cyclization: Condense the formamido diethyl malonate with guanidine hydrochloride in the presence of a strong base like sodium methoxide in methanol. Heat the mixture to 60-65°C for several hours to form the dihydroxy pyrimidine ring.
-
Chlorination: React the resulting 2-amino-4,6-dihydroxyl-5-formamidopyrimidine with phosphorus oxychloride (POCl₃), using a quaternary ammonium salt (e.g., tetramethylammonium chloride) as a catalyst. Heat to 95-105°C for 3-10 hours.
-
Hydrolysis & Isolation: Carefully perform hydrolysis under alkaline conditions, followed by filtration, washing, and drying to obtain the final product.
Chemical Reactivity & Application in Purine Synthesis
The synthetic utility of ADCFP stems from its unique arrangement of functional groups, which makes it an ideal precursor for purine derivatives.
Mechanism of Purine Formation: The core transformation involves an intramolecular cyclization to form the imidazole ring fused to the pyrimidine core. This is a variation of the classic Traube purine synthesis.[4] The reaction is typically initiated by a base, which facilitates the cyclization between the C5-formamido group and the C4 position, displacing the chlorine atom. The second chlorine atom at C6 remains as a handle for subsequent nucleophilic substitution, allowing for the introduction of various side chains, as required in the synthesis of Abacavir.[][3]
Caption: General pathway from ADCFP to substituted purines.
The chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens. This allows for selective reactions with various nucleophiles, such as amines or alkoxides, providing a versatile platform for creating diverse chemical libraries for drug screening.[16]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of ADCFP is paramount to ensure laboratory safety.
-
Hazard Identification: ADCFP is classified as causing skin and serious eye irritation and may cause respiratory irritation.[7][8] It is also harmful if swallowed.[7]
-
Handling: Work in a well-ventilated area, preferably a fume hood.[8][17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid generating dust. Use non-sparking tools and prevent electrostatic discharge.[8][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperature is between 2-8°C.[5][6] Keep away from incompatible materials and foodstuff containers.[8]
-
First Aid:
Conclusion
2-Amino-4,6-dichloro-5-formamidopyrimidine is more than just a chemical intermediate; it is a cornerstone in the synthesis of complex heterocyclic compounds of significant medicinal value. Its well-defined synthetic pathways, combined with its predictable and versatile reactivity, make it an indispensable tool for drug development professionals. A thorough understanding of its chemistry, from synthesis to application and safe handling, empowers researchers to leverage its full potential in the ongoing quest for novel therapeutics.
References
- CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google P
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - SciSpace. (Source: [Link])
- CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (Source: )
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google P
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide - ChemBK. (Source: [Link])
- WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE - WIPO P
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - PubChem. (Source: [Link])
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: A Key Intermediate for Antiviral Drug Synthesis. (Source: [Link])
- 7.1.1. Synthesis - Science of Synthesis. (Source: [Link])
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (Source: [Link])
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. (Source: [Link])
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchG
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - Chongqing Chemdad Co. ,Ltd. (Source: [Link])
Sources
- 1. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemimpex.com [chemimpex.com]
- 6. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 2-Amino-4,6-dichloro-5-formamidopyrimidine | 171887-03-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. labproinc.com [labproinc.com]
- 11. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]
- 14. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine (2014) | Zeng Miao | 3 Citations [scispace.com]
- 15. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 16. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 17. chemicalbook.com [chemicalbook.com]
Elucidating the Mechanism of Action of N-(4,6-dichloropyrimidin-5-yl)formamide: A Technical Guide for a Proposed Research Framework
Abstract
N-(4,6-dichloropyrimidin-5-yl)formamide is a heterocyclic compound primarily recognized as a key synthetic intermediate in the manufacturing of significant pharmaceutical and agrochemical agents, including the antiretroviral drug Abacavir and various sulfonylurea herbicides.[1][2] Despite its established role in chemical synthesis, there is a conspicuous absence of publicly available data concerning its intrinsic biological activity and mechanism of action. This technical guide addresses this knowledge gap by proposing a structured, multi-pronged research framework designed to systematically investigate the compound's potential biological targets and elucidate its molecular mechanism of action. We hypothesize that the reactive dichloropyrimidine core, a privileged scaffold in medicinal chemistry, may enable the compound to act as a covalent or non-covalent inhibitor of key cellular enzymes, such as protein kinases or enzymes within nucleotide biosynthesis pathways.[3][4] This document provides a comprehensive, step-by-step guide for researchers, outlining detailed protocols for in silico target prediction, in vitro enzymatic and biophysical validation, and cell-based target engagement assays.
Introduction: The Known and the Unknown
This compound, with CAS Number 171887-03-9, is a well-characterized pyrimidine derivative.[5][6] Its synthetic utility is well-documented in patent literature, highlighting its role as a crucial building block for constructing more complex bioactive molecules.[7][2][8] For instance, it serves as a precursor to the purine ring system of Abacavir, a nucleoside reverse transcriptase inhibitor vital in HIV therapy.[1][9][10] It is also used in the synthesis of herbicides that function by inhibiting plant acetolactate synthase (ALS).[11]
However, the biological activity of the compound itself remains uncharacterized. Its structure contains several features suggestive of potential bioactivity:
-
A Pyrimidine Scaffold: This nitrogenous heterocycle is fundamental to life as a component of nucleic acids and is a "privileged scaffold" in drug discovery, frequently found in kinase inhibitors and other therapeutic agents.[3]
-
Reactive Dichloro Substituents: The chlorine atoms at the C4 and C6 positions are excellent leaving groups, making the compound susceptible to nucleophilic attack from amino acid residues (such as cysteine or lysine) on a protein. This raises the possibility of covalent inhibition , a mechanism of action for many highly potent and selective drugs.[12]
Based on these structural alerts and the prevalence of pyrimidine cores in inhibitors of nucleotide metabolism and protein kinases, we propose a central hypothesis:
Central Hypothesis: this compound acts as an inhibitor of a key cellular enzyme, potentially through a covalent mechanism targeting a nucleophilic residue in the active site. Prime candidate target classes include protein kinases or enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).
This guide will outline a logical, field-proven workflow to test this hypothesis, moving from broad, predictive methods to specific, validated experimental protocols.
Phase 1: In Silico Target Prediction and Prioritization
The initial phase involves computational screening to identify a focused list of potential protein targets, minimizing the scope and cost of subsequent wet lab experiments.
2.1. Covalent Docking and Target Fishing Given the potential for covalent modification, we will employ computational methods that can model this interaction.
-
Rationale: Standard molecular docking is insufficient as it only models non-covalent interactions. Covalent docking algorithms can predict the binding pose and affinity of an inhibitor that forms a permanent bond with its target.
-
Methodology:
-
Library Preparation: Generate a 3D conformer of this compound.
-
Target Database Selection: Utilize a database of protein structures known to be susceptible to covalent inhibition (e.g., kinases with a cysteine in the active site, other enzymes with reactive cysteines). The PDB (Protein Data Bank) will be screened for human proteins containing a "druggable" cysteine or lysine near a binding pocket.
-
Covalent Docking Simulation: Use software such as Schrödinger's CovDock or UCSF DOCK to perform high-throughput covalent docking against the selected protein library. The simulation will model the nucleophilic attack from a protein residue (e.g., Cys, Lys) onto one of the chlorinated positions of the pyrimidine ring.
-
Scoring and Ranking: Rank potential targets based on docking score, which estimates the stability of the binding pose and the favorability of the covalent reaction.
-
2.2. Pharmacophore and Similarity Searching This parallel approach identifies potential targets based on structural similarity to known inhibitors.
-
Rationale: If the compound shares structural or electronic features with known drugs, it may bind to the same targets.
-
Methodology:
-
Use the molecular structure to search databases like ChEMBL and PubChem for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).
-
Analyze the known biological targets of the identified similar compounds.
-
Prioritize targets that appear frequently or are associated with high-potency similar compounds.
-
The output of Phase 1 will be a ranked list of 5-10 high-probability protein targets for in vitro validation. For the remainder of this guide, we will proceed with the hypothetical primary target identified as Dihydrofolate Reductase (DHFR) , a critical enzyme in nucleotide synthesis.[13]
Phase 2: In Vitro Biochemical and Biophysical Validation
This phase aims to confirm direct interaction and functional inhibition of the prioritized target, DHFR.
3.1. Primary Assay: DHFR Enzyme Inhibition A spectrophotometric assay will be used to measure the functional inhibition of DHFR.[13][14]
-
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction can be monitored by the decrease in absorbance at 340 nm as NADPH is consumed.[13] An inhibitor will slow this rate of decrease.
Detailed Protocol: DHFR Spectrophotometric Inhibition Assay
Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
NADPH
-
Dihydrofolic acid (DHF)
-
This compound (Test Compound)
-
Methotrexate (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in DHFR Assay Buffer.
-
Prepare a 10 mM stock of Methotrexate in DMSO and create a similar dilution series.
-
Prepare a 10 mM NADPH stock in Assay Buffer.
-
Prepare a 10 mM DHF stock in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
To appropriate wells, add 2 µL of the Test Compound dilutions, Methotrexate dilutions, or DMSO (for Enzyme Control and No Enzyme wells).
-
Add 178 µL of DHFR Assay Buffer to all wells.
-
Add 10 µL of a 2X working solution of DHFR enzyme to all wells except the "No Enzyme" control.
-
Incubate the plate at room temperature for 30 minutes to allow for potential covalent bond formation (time-dependent inhibition).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of a 20X working solution of DHF to all wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm, taking measurements every 30 seconds for 15-20 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V, in mOD/min) for each well by determining the slope of the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of the Test Compound using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Output:
| Compound | Target | Assay Type | IC₅₀ (µM) [Hypothetical] |
| Test Compound | DHFR | Spectrophotometric | 8.5 |
| Methotrexate | DHFR | Spectrophotometric | 0.01 |
3.2. Secondary Assay: Surface Plasmon Resonance (SPR) SPR will be used to confirm direct binding and determine the kinetics of the interaction.[15][16][17]
-
Principle: SPR measures changes in mass on a sensor chip surface in real-time. By immobilizing the target protein (DHFR), one can directly measure the binding and dissociation of the Test Compound, providing association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).[17] A very slow or non-existent dissociation rate would support a covalent binding mechanism.
Diagram: Experimental Workflow for Target Validation
Caption: Proposed experimental workflow for mechanism of action elucidation.
3.3. Covalent Binding Confirmation: Mass Spectrometry To definitively prove covalent modification, intact protein mass spectrometry will be performed.[18][19]
-
Rationale: Covalent binding results in a permanent mass increase of the target protein corresponding to the molecular weight of the inhibitor.
-
Methodology:
-
Incubate recombinant DHFR with a molar excess of the Test Compound.
-
Remove unbound compound via dialysis or a desalting column.
-
Analyze the protein sample using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Compare the mass spectrum of the treated protein with an untreated control. A mass shift equal to the mass of the compound minus the mass of a chlorine atom would confirm a single covalent modification event.
-
Phase 3: Cellular Target Engagement and Activity
Confirming that the compound can reach and engage its target in a complex cellular environment is crucial.
4.1. Cellular Thermal Shift Assay (CETSA) CETSA is the gold standard for verifying target engagement in intact cells.[20][21][22][23]
-
Principle: Ligand binding stabilizes a target protein against heat-induced denaturation. By heating cells treated with the compound to various temperatures, we can measure the amount of soluble target protein remaining. A stabilizing compound will result in more soluble protein at higher temperatures compared to vehicle-treated cells.[24]
Detailed Protocol: Western Blot-based CETSA
Materials:
-
Human cancer cell line (e.g., HCT116, which expresses DHFR)
-
Cell culture medium, FBS, and supplements
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Primary antibody against DHFR
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with the Test Compound (e.g., at 10x the biochemical IC₅₀) or DMSO for 2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Measure total protein concentration to ensure equal loading.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-DHFR antibody.
-
-
Data Analysis:
-
Quantify the band intensity for DHFR at each temperature for both treated and vehicle control samples.
-
Plot the percentage of soluble DHFR relative to the non-heated control against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Diagram: Hypothetical DHFR Signaling Pathway Inhibition
Caption: Proposed inhibition of the DHFR pathway by the test compound.
Conclusion and Future Directions
This guide presents a systematic and robust framework for elucidating the mechanism of action of this compound, a compound currently known only as a synthetic intermediate. By progressing through in silico prediction, in vitro validation, and cellular target engagement, researchers can build a comprehensive and defensible model of the compound's biological activity.
If the hypothesis is validated and the compound is shown to be a potent and selective inhibitor of a therapeutically relevant target, future work would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Off-Target Profiling: Screening against a broad panel of enzymes to ensure a clean safety profile.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease.
This rigorous, hypothesis-driven approach is essential for uncovering the latent therapeutic potential of under-investigated chemical matter and provides a clear roadmap for drug discovery and development professionals.
References
- Py, S. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Current Pharmaceutical Design, 31(14), 1100-1129. [Link: pubmed.ncbi.nlm.nih.gov/39567933/]
- BenchChem. (2025). Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrexate). [Link: www.benchchem.
- Schal-Lipe, R. et al. (2003). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 49(1), 147-151.
- Järvå, M. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8, 1-20. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC4930108/]
- Martin, B. R. et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Chemical Society, 145(8), 4736-4744. [Link: pubmed.ncbi.nlm.nih.gov/36809117/]
- ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor. [Link: www.researchgate.
- Martinez-Limon, A. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2824-2834. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC7586522/]
- Domainex. (n.d.). Covalent inhibitor drug discovery. [Link: www.domainex.co.uk/expertise/biophysical-techniques/covalent-inhibitors]
- Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1122. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC7721013/]
- MySkinRecipes. (n.d.). N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. [Link: www.myskinrecipes.com/ingredient-checker/ingredient/n-2-amino-4-6-dichloro-5-pyrimidinyl-formamide-171887-03-9]
- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link: www.assaygenie.com/dihydrofolate-reductase-inhibitor-screening-kit-colorimetric]
- CETSA. (n.d.). CETSA. [Link: www.cetsa.com]
- Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. [Link: www.reactionbiology.com/services/biophysical-assays/surface-plasmon-resonance-spr-assay]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link: www.inno-pharmchem.com/product/171887-03-9]
- ChemicalBook. (2024). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link: www.chemicalbook.com/ChemicalProductProperty_EN_CB5547319.htm]
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link: drughunter.com/resource/surface-plasmon-resonance-enabling-insights-into-kinetics-and-mechanism]
- Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link: www.criver.com/products-services/discovery-services/in-vitro-biology-services/biophysics-services/surface-plasmon-resonance-spr-assay]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link: www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- Almqvist, H. et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-160.
- Google Patents. (n.d.). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. [Link: patents.google.
- Pharmaffiliates. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link: www.pharmaffiliates.com/en/abacavir-and-its-impurities/2135-n-2-amino-4-6-dichloro-5-pyrimidinyl-formamide.html]
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link: pubchem.ncbi.nlm.nih.gov/compound/N-_2-Amino-4_6-dichloropyrimidin-5-yl_formamide]
- Sigma-Aldrich. (n.d.). N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. [Link: www.sigmaaldrich.com/US/en/product/synthonix/sy3h3249f0bf]
- New Drug Approvals. (2019). ABACAVIR. [Link: www.newdrugapprovals.org/abacavir/]
- Pharmaffiliates. (n.d.). Abacavir-Impurities. [Link: www.
- Janovec, L. et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 25, 2434-2444. [Link: link.springer.com/article/10.1007/s00044-016-1685-z]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | 171887-03-9 [sigmaaldrich.com]
- 6. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. drughunter.com [drughunter.com]
- 17. criver.com [criver.com]
- 18. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CETSA [cetsa.org]
- 22. news-medical.net [news-medical.net]
- 23. annualreviews.org [annualreviews.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of N-(4,6-dichloropyrimidin-5-yl)formamide
Abstract
N-(4,6-dichloropyrimidin-5-yl)formamide is a halogenated pyrimidine derivative primarily documented as a key synthetic intermediate in the manufacturing of significant pharmaceutical and agrochemical agents.[1][2][3] Notably, it serves as a precursor to the anti-HIV drug Abacavir, a nucleoside reverse transcriptase inhibitor.[1][4] While its role as a building block is well-established, its intrinsic biological activities have not been extensively explored. This guide synthesizes information from the broader class of pyrimidine derivatives to build a scientifically-grounded rationale for investigating the potential therapeutic activities of this compound. We will explore potential anticancer, antimicrobial, and enzyme-inhibitory activities, and provide a detailed roadmap with validated experimental protocols for its systematic evaluation.
Introduction and Molecular Profile
This compound is a heterocyclic compound featuring a pyrimidine core, a scaffold of immense interest in medicinal chemistry due to its prevalence in biologically active molecules, including nucleic acids.[5][6] Its structure is characterized by two chlorine atoms at the 4 and 6 positions and a formamide group at the 5 position, features that confer distinct electronic and steric properties which can be pivotal for molecular interactions with biological targets.
The presence of dichloro-substituents is particularly noteworthy. Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Studies on related halogenated pyrimidines have demonstrated significant antimicrobial and antibiofilm properties.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | [8] |
| CAS Number | 171887-03-9 | [1][8] |
| Molecular Formula | C₅H₄Cl₂N₄O | [8] |
| Molecular Weight | 207.02 g/mol | [1] |
| Melting Point | >251°C (decomposes) | [1] |
| Appearance | White to Off-White Crystalline Powder | [1] |
| Solubility | Soluble in DMSO, Methanol | [1][4] |
A typical synthesis route involves the formylation of 2-amino-4,6-dichloro-5-aminopyrimidine, a process that is scalable and allows for the production of high-purity material for research purposes.[1][2]
Rationale for Biological Investigation: A Privileged Scaffold
The decision to investigate a synthetic intermediate for novel biological activity is predicated on structural analogy and the concept of "privileged scaffolds." The pyrimidine nucleus is one such scaffold, forming the core of numerous approved drugs with diverse mechanisms of action.[5][6]
Key Justifications:
-
Structural Relationship to Antivirals: The most compelling rationale stems from its role as a direct precursor to Abacavir.[4] Abacavir is a carbocyclic 2'-deoxyguanosine analog that, once intracellularly phosphorylated to its active triphosphate form, competitively inhibits HIV reverse transcriptase.[4] This established pathway suggests that the parent molecule, this compound, or its metabolites could potentially interact with viral enzymes.
-
Precedent for Anticancer Activity: A vast body of literature demonstrates that pyrimidine derivatives possess potent cytotoxic activity against a range of cancer cell lines.[9][10][11][12] The mechanisms are diverse, often involving the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase.[13] The electron-withdrawing nature of the chloro-substituents on the pyrimidine ring of our target compound could facilitate interactions within the ATP-binding pockets of such kinases.
-
Known Antimicrobial Effects of Halogenated Pyrimidines: The presence of two chlorine atoms is a strong structural alert for potential antimicrobial activity. Halogenated compounds often exhibit enhanced membrane permeability and can act as effective enzyme inhibitors in microbial pathogens.[7] Research has shown that various substituted pyrimidines are active against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15]
The following diagram outlines a logical workflow for a comprehensive investigation into the compound's potential.
Caption: High-level workflow for evaluating the biological potential of a novel compound.
Proposed Therapeutic Areas and Experimental Protocols
This section outlines key therapeutic areas to explore and provides detailed, field-proven protocols for initial in vitro validation.
Anticancer and Cytotoxic Potential
The primary hypothesis is that this compound may inhibit cancer cell proliferation by targeting key signaling pathways. A standard and robust method for initial screening is the MTT assay, which measures cell metabolic activity as an indicator of viability.[13]
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.
A. Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma)[9][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm wavelength)
B. Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Perform a cell count and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is cell-line dependent and should be optimized.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
Caption: Detailed workflow of the MTT cytotoxicity assay protocol.
Table 2: Example Data Representation for MTT Assay
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100.0% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.050 | 84.0% |
| 10 | 0.630 | 50.4% |
| 50 | 0.215 | 17.2% |
| 100 | 0.110 | 8.8% |
| Calculated IC₅₀ | ~9.8 µM |
Antimicrobial Activity
The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[14]
A. Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[14]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer (600 nm)
B. Step-by-Step Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in broth, typically starting from 256 µg/mL down to 0.5 µg/mL over 10 wells.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, effectively halving the compound concentrations and achieving a final inoculum of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.
Enzyme Inhibition Potential
Given the compound's structural similarity to precursors of known enzyme inhibitors, a direct enzyme inhibition assay is a logical next step. The specific enzyme would be chosen based on the results of the primary screens (e.g., a specific kinase if potent anticancer activity is found, or reverse transcriptase if antiviral hints emerge).
This is a generalized protocol that must be adapted for the specific enzyme and substrate system.[16][17][18]
A. Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The product formation or substrate depletion is monitored over time, typically via a change in absorbance or fluorescence.[16]
Caption: Principle of competitive enzyme inhibition, where an inhibitor prevents substrate binding.
B. Step-by-Step Procedure:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the purified target enzyme, the enzyme's specific substrate, and any necessary co-factors.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a microplate, combine the assay buffer, enzyme, and inhibitor dilutions. Allow a short pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.
-
Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a kinetic microplate reader. Measure the signal (e.g., absorbance) at regular intervals for a defined period (e.g., 15-30 minutes). The rate of the reaction is the slope of the linear portion of the signal vs. time plot.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction with no inhibitor. Determine the IC₅₀ value by plotting % inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
This compound represents an intriguing candidate for biological activity screening. Its structural features and its role as a precursor to the potent antiviral drug Abacavir provide a strong rationale for investigating its potential as an anticancer, antimicrobial, and enzyme-inhibitory agent. The experimental roadmap provided in this guide offers a systematic and validated approach to performing an initial assessment of its therapeutic potential. Positive results from these in vitro screens would warrant further investigation into its specific mechanism of action, target identification, and eventual evaluation in preclinical models.
References
- Jadhav, S. D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 53. [Link]
- ResearchGate. (n.d.). The antibiofilm and antibacterial screening of various pyrimidine derivatives.
- ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives.
- Tzortzivigeli, C., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
- Ahmed, S. A. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 125-133. [Link]
- El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6656. [Link]
- Tzortzivigeli, C., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]
- PDF. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- Google Patents. (n.d.). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
- Ningbo Inno Pharmchem. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem. [Link]
- Edmondson, D. E., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 35(6), 1145-1173. [Link]
- Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. [Link]
- Wang, S., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(2), 198-207. [Link]
- MySkinRecipes. (n.d.). N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. MySkinRecipes. [Link]
- ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
- NIH Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co., Ltd. [Link]
- Li, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(13), 4241. [Link]
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]
- 4. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.biobide.com [blog.biobide.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4,6-dichloropyrimidin-5-yl)formamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The N-(4,6-dichloropyrimidin-5-yl)formamide scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and multiple points for chemical modification make it a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of this compound derivatives and their analogs. We will delve into detailed synthetic methodologies, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential as anticancer, anti-inflammatory, and antiviral agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical scaffold.
Introduction: The Versatility of the Dichloropyrimidine Scaffold
Pyrimidine derivatives are ubiquitous in nature and medicine, forming the core of essential biomolecules like nucleic acids and finding application in a wide range of pharmaceuticals.[1] The 4,6-dichloropyrimidine moiety, in particular, serves as a highly reactive and versatile intermediate in organic synthesis. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of functional groups.[2] This reactivity is further modulated by the substituent at the C5 position, which in the case of this compound, is an electron-withdrawing formamide group. This electronic feature influences the regioselectivity of substitution reactions and the biological activity of the resulting derivatives.
One of the most notable applications of a derivative of this scaffold is in the synthesis of Abacavir, a carbocyclic 2'-deoxyguanosine nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[3][4] This highlights the immense therapeutic potential embedded within this chemical class. This guide will explore the chemistry and biology of this compound and its analogs, providing a foundation for the rational design of novel therapeutic agents.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives typically involves multi-step sequences starting from readily available precursors. The following sections detail common synthetic strategies and provide exemplary protocols.
Synthesis of the Core Scaffold: N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide
A key and widely studied analog is N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide. Its synthesis is a well-established process, often starting from aminomalonic esters or barbituric acid.[3][5]
A. Synthetic Pathway Starting from Aminomalonic Ester:
A patented process describes the synthesis via a cyclization, chlorination, and formylation sequence.[5]
-
Cyclization: An aminomalonic ester is cyclized with guanidine in the presence of a base to yield 2,5-diamino-4,6-dihydroxypyrimidine.
-
Chlorination: The dihydroxypyrimidine is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of an amide to produce a 4,6-dichloropyrimidine intermediate.[5]
-
Formylation: Finally, the intermediate is reacted with an aqueous solution of a carboxylic acid, such as formic acid, to yield N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide.[5]
B. Synthetic Pathway Starting from 2,5-diamino-4,6-dichloropyrimidine:
A more direct approach involves the formylation of commercially available 2,5-diamino-4,6-dichloropyrimidine.
Experimental Protocol: Synthesis of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide [3]
-
Materials:
-
2,5-diamino-4,6-dichloropyrimidine (2.0 g, 0.01 mol)
-
Water (4.55 mL, 0.25 mol)
-
98% Formic acid (14.97 mL, 0.4 mol)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask, mix 2,5-diamino-4,6-dichloropyrimidine and water at room temperature with stirring.
-
Slowly add 98% formic acid to the reaction mixture.
-
Heat the mixture to 50-55 °C and maintain this temperature for 3 hours.
-
After the reaction is complete, add toluene (40 mL) to the system at 50 °C for azeotropic distillation to remove water. Repeat this step once.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the product with cold water and dry it under vacuum at 60 °C.
-
-
Expected Yield: Approximately 90%.[3]
Derivatization by Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are excellent leaving groups, making them amenable to substitution by a variety of nucleophiles. This allows for the creation of a diverse library of analogs with different physicochemical and biological properties.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to facilitate the SNAr reaction by solvating the cation of the base and increasing the nucleophilicity of the attacking species.[2]
-
Base: A non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), is typically employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[2]
-
Temperature: Elevated temperatures (e.g., 140 °C) are often required to overcome the activation energy for the substitution, especially for the second substitution, which is generally more difficult due to the deactivating effect of the first introduced substituent.[2]
Experimental Protocol: General Procedure for Mono-amination of 4,6-dichloropyrimidin-5-amine [2]
-
Materials:
-
4,6-dichloropyrimidin-5-amine (1.0 mmol)
-
Primary or secondary amine of choice (1.0-1.2 mmol)
-
Anhydrous potassium carbonate (4.0 mmol), finely powdered
-
Anhydrous N,N-dimethylformamide (DMF) (2-4 mL)
-
-
Procedure:
-
In a glass vial equipped with a magnetic stirrer, combine 4,6-dichloropyrimidin-5-amine, anhydrous potassium carbonate, and anhydrous DMF.
-
Add the desired amine to the reaction mixture.
-
Seal the vial tightly and heat the mixture to 140 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization of Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, respectively.[6][7]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H, C=O, and C-Cl bonds.[6]
Table 1: Spectroscopic Data for 4,6-Dichloropyrimidin-5-amine [6]
| Technique | Parameter | Observation | Assignment |
| MS | m/z | 163 (100%), 165 (~65%) | [M]⁺, [M+2]⁺ (isotope peak) |
| 128 | [M-Cl]⁺ | ||
| IR | Wavenumber (cm⁻¹) | 3470 (Strong) | N-H Asymmetric Stretch |
| 3390 (Medium) | N-H Symmetric Stretch | ||
| 1650 (Strong) | NH₂ Scissoring | ||
| ¹H NMR | Chemical Shift (δ) ppm | ~8.2 (s, 1H) | Pyrimidine C2-H |
| (DMSO-d₆) | ~5.5 (br s, 2H) | -NH₂ | |
| ¹³C NMR | Chemical Shift (δ) ppm | ~158 | C4/C6 |
| (DMSO-d₆) | ~155 | C2 | |
| ~120 | C5 |
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily due to the ability of the pyrimidine scaffold to interact with various biological targets.
Anticancer Activity
The pyrimidine core is a well-established pharmacophore in anticancer drug design.[8] Derivatives of dichloropyrimidines have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.
Mechanism of Action as Kinase Inhibitors:
Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The pyrimidine scaffold can mimic the adenine ring of ATP, forming key hydrogen bonding interactions with the hinge region of the kinase. Substituents on the pyrimidine ring can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
-
Aurora Kinase Inhibitors: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, with a lead compound showing oral bioavailability and anticancer activity.[9]
-
Src/Abl Kinase Inhibitors: A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as dual Src/Abl kinase inhibitors with potent antiproliferative activity.[10]
-
FAK Inhibitors: 2,4-dianilinopyrimidine derivatives have been designed as potent Focal Adhesion Kinase (FAK) inhibitors, inducing apoptosis and inhibiting cell migration in cancer cell lines.[11]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have emerged as promising anti-inflammatory agents.[12] Their mechanism of action often involves the inhibition of key inflammatory mediators.
Key Molecular Targets:
-
Cyclooxygenase (COX) Enzymes: Pyrimidine-based compounds have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme responsible for prostaglandin production at sites of inflammation.[12][13]
-
Toll-like Receptor 4 (TLR4)/Nuclear Factor-κB (NF-κB) Pathway: A novel pyrimidine derivative was found to reduce the inflammatory response by down-regulating the TLR4/NF-κB signaling pathway.[14]
-
Histone Deacetylase 6 (HDAC6): A diphenylpyrimidine derivative was identified as an HDAC6 inhibitor with anti-inflammatory effects, alleviating atopic dermatitis by modulating the TLR4/MAPK, STAT3, and NF-κB pathways.[15]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. Understanding these SARs is crucial for the design of more potent and selective compounds.
Key SAR Insights:
-
Substitution at C4 and C6: The introduction of various amine or alkoxy groups at these positions through SNAr reactions is a primary strategy for modulating activity. The nature of these substituents influences the compound's interaction with the target protein. For example, in Aurora kinase inhibitors, a substituent at the para-position of an aniline ring attached to the pyrimidine core was crucial for potency and selectivity.[9]
-
Substitution at C2: The presence of an amino group at the C2 position, as in the Abacavir precursor, is important for its biological activity. Modifications at this position can significantly impact target binding.
-
Substitution at C5: The formamide group at the C5 position is an important electronic feature. The cyano group at this position in other pyrimidine series has been shown to increase the acidity of an exocyclic amino group, leading to stronger binding to adenosine receptors.[16]
Table 2: Exemplary SAR Data for Pyrimidine Derivatives as Kinase Inhibitors
| Compound | Core Scaffold | Substituents | Target Kinase | IC₅₀ (nM) |
| 18 (CYC116) | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 4-morpholinophenylamino at C2, 4-methylthiazol-5-yl at C4 | Aurora A/B | 8.0 / 9.2[9] |
| BMS-354825 | 2-(aminopyrimidinyl)thiazole-5-carboxamide | 2-methylpyrimidin-4-ylamino at C2, N-(2-chloro-6-methylphenyl)carboxamide at C5 of thiazole | Src/Abl | <1 / <1[10] |
| 8a | 2,4-dianilinopyrimidine | 2,4-bis((4-(morpholinomethyl)phenyl)amino) | FAK | 47[11] |
Future Perspectives and Conclusion
The this compound scaffold and its analogs represent a rich source of chemical diversity for the development of novel therapeutic agents. The synthetic accessibility and the potential for modification at multiple positions make this an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on:
-
Exploration of Novel Substituents: The synthesis and evaluation of new derivatives with diverse and complex substituents to probe new areas of chemical space and identify novel biological activities.
-
Target Deconvolution: For compounds with interesting phenotypic effects, identifying their specific molecular targets will be crucial for understanding their mechanism of action and for further optimization.
-
Optimization of Pharmacokinetic Properties: In addition to potency, future work will need to focus on improving the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure their suitability for in vivo applications.
References
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5569-5597. [Link]
- Google Patents. (1998). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- Wang, Y., et al. (2022). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 13(11), 1363-1372. [Link]
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7136. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Li, J., et al. (2025). The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways. Bioorganic Chemistry, 160, 108451. [Link]
- Sorkin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7155. [Link]
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
- Portela, A. C., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 621–632. [Link]
- Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
- Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(18), 5635. [Link]
- Asiri, A. M., et al. (2025). Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and Isomerism aspects of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1311, 138137. [Link]
- ResearchGate. (2010). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Kumar, A., & Kumar, S. (2011). A Simple Method for C-6 Modification of Guanine Nucleosides. Molecules, 16(12), 10459–10470. [Link]
- Glen Research. (n.d.). Amino-Modifiers. Glen Research. [Link]
- Moreno-Sanz, G., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(18), 13689–13712. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Hazards of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
Introduction
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably in pharmaceutical research and development.[1][2] Its specific chemical structure, featuring a dichlorinated pyrimidine ring, makes it a valuable building block for antiviral nucleotide derivatives.[2][3] This guide provides a comprehensive overview of the safety and hazards associated with N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, offering in-depth technical information for researchers, scientists, and professionals in drug development to ensure its safe handling and use.
Hazard Identification and Classification
A thorough understanding of the intrinsic hazards of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is paramount for its safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[4][6]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
-
Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long lasting effects.[4]
Signal Word: Danger/Warning[4][6]
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.[6]
-
H317: May cause an allergic skin reaction.[4]
-
H335: May cause respiratory irritation.[6]
-
H412: Harmful to aquatic life with long lasting effects.[4]
Precautionary Statements (P-phrases): A selection of key precautionary statements includes:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P273: Avoid release to the environment.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P317: IF SWALLOWED: Get medical help.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Hazard Summary Table
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[4][5] |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | 1/2 | Danger/Warning | H318/H319: Causes serious eye damage/irritation[4][6] |
| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction[4] |
| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation[6] |
| Long-term Aquatic Hazard | 3 | - | H412: Harmful to aquatic life with long lasting effects[4] |
Toxicological Profile
While comprehensive toxicological data is not extensively published, the GHS classifications indicate that N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide poses a moderate acute oral toxicity risk. The primary concerns for laboratory personnel are its irritant effects on the skin and eyes, the potential for respiratory irritation, and the risk of inducing skin sensitization upon repeated contact. Chronic exposure data is limited, and therefore, exposure should be minimized.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential to mitigate the risks associated with handling N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
-
Eye and Face Protection: Tightly fitting safety goggles or chemical safety glasses that meet EN 166 (EU) or NIOSH (US) standards are mandatory.[7][8] A face shield should be worn if there is a risk of splashing or dust generation.
-
Hand Protection: Chemical-resistant, impervious gloves such as nitrile or neoprene must be worn.[7][9] Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated.
-
Skin and Body Protection: A laboratory coat or chemical-resistant clothing that fully covers the arms is required.[9] Closed-toe and closed-heel shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust.[9] If engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary.
Engineering Controls
-
Ventilation: All handling of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide powder should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not breathe in dust. Wash hands thoroughly after handling, even if gloves were worn. Contaminated clothing should be removed immediately and laundered before reuse.
-
Dispensing: When weighing or transferring the solid material, do so in a fume hood to control dust.[9] Avoid creating dust clouds.
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[7] Wear appropriate PPE, including respiratory protection. Small spills can be carefully mixed with an inert absorbent material, such as sand or vermiculite, and collected for disposal.[6]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] The recommended storage temperature is often refrigerated (2-8°C) under an inert atmosphere.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, halogens, and reducing agents.[11]
Emergency Procedures
In the event of an exposure or accident, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Fire and Explosion Hazards
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this material.[6]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[12]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Disposal Considerations
-
Waste Disposal: Disposal of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide and its containers must be conducted in accordance with all applicable federal, state, and local regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not allow the chemical to enter drains or sewer systems.[7]
-
Container Disposal: Empty containers should be treated as hazardous waste.[7] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[7]
Synthesis and Application Context
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a key intermediate in the synthesis of Abacavir, an anti-HIV drug.[2][13] Its synthesis typically involves a multi-step process starting from pyrimidine derivatives, which undergo chlorination and amination, followed by formylation to yield the final product.[1][3] Understanding the synthetic route provides context for the potential impurities and byproducts that may be present and require consideration during safety assessments.
Visualizations
Safe Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
Synthesis Pathway Overview
Caption: A simplified overview of a potential synthesis route for N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
References
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Safety Data Sheets. Echemi. URL: https://www.echemi.com/sds/N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide-cas-171887-03-9.html
- Chemical Safety Data Sheet MSDS / SDS - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_171887-03-9.htm
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10198177
- SAFETY DATA SHEET - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. AFG Bioscience LLC. URL: https://www.afgbioscience.com/wp-content/uploads/2016/04/209259.pdf
- Personal protective equipment for handling 4,6-Dichloropyrimidin-5-amine. Benchchem. URL: https://www.benchchem.com/pdf/safety-guide/5413-85-4_safety_guide.pdf
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3249f0bf
- SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC203250050&productDescription=5-AMINO-4%2C6-DICHLOROPYRIMIDINE%2C+9&vendorId=VN00032119&countryCode=US&language=en
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co., Ltd. URL: https://www.inno-pharmchem.com/product/171887-03-9.html
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Echemi. URL: https://www.echemi.com/products/N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide-cas-171887-03-9.html
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents. URL: https://patents.google.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Pharmaffiliates. URL: https://www.pharmaffiliates.com/en/n-2-amino-4-6-dichloro-5-pyrimidinyl-formamide
- SAFETY DATA SHEET - 5-Amino-4,6-dichloropyrimidine. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC203250050
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. BLDpharm. URL: https://www.bldpharm.com/products/171887-03-9.html
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. URL: https://www.chembk.com/en/chem/2-Amino-4,6-dichloro-5-pyrimidinyl%20formamide
- How to prepare N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide?. Guidechem. URL: https://www.guidechem.com/faq/171887-03-9-prepare.html
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co., Ltd. URL: https://www.chemdad.com/N-2-Amino-4-6-dichloro-5-pyrimidinyl-formamide-cas-171887-03-9-p110250.html
Sources
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 4. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. afgsci.com [afgsci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Application Note & Protocol: Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide, a critical intermediate in the synthesis of various bioactive molecules, including antiviral agents and kinase inhibitors. This protocol is designed for researchers in medicinal chemistry, drug discovery, and process development. The synthesis is a two-step process commencing with the nitration of 4,6-dichloropyrimidine, followed by reduction to 5-amino-4,6-dichloropyrimidine, and finally formylation. This guide emphasizes the chemical rationale behind each step, ensuring a deep understanding of the process for robust and reproducible results.
Introduction: Significance of this compound
This compound is a pivotal building block in synthetic organic chemistry, primarily recognized for its role as a precursor in the synthesis of purine analogs. The strategic placement of its chloro, amino, and formyl groups on the pyrimidine ring allows for sequential and regioselective reactions to construct the fused imidazole ring of the purine system. Its application is prominent in the synthesis of antiviral drugs, such as analogs of Tenofovir, where it serves as a key intermediate. The methodologies presented herein are grounded in established chemical principles to ensure reliability and scalability.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved through a three-step sequence starting from 4,6-dichloropyrimidine. The workflow is designed to be efficient and scalable, with each step optimized for high yield and purity.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine
This initial step introduces the nitro group at the 5-position of the pyrimidine ring, which will be subsequently reduced to the amine.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4,6-Dichloropyrimidine | ≥98% | Sigma-Aldrich |
| Fuming Nitric Acid (90%) | ACS Reagent | VWR |
| Concentrated Sulfuric Acid | ACS Reagent | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Merck |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | ACS Reagent | VWR |
| Ice Bath | N/A | N/A |
| Round Bottom Flask | Borosilicate Glass | Kimble |
| Magnetic Stirrer | N/A | IKA |
Protocol:
-
Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4,6-dichloropyrimidine (10.0 g, 67.1 mmol).
-
Cooling: Place the flask in an ice bath and cool the contents to 0-5 °C with gentle stirring.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitropyrimidine as a solid.
Step 2: Synthesis of 4,6-Dichloropyrimidin-5-amine
The nitro group is reduced to an amine, providing the key intermediate for the final formylation step.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4,6-Dichloro-5-nitropyrimidine | As synthesized | N/A |
| Iron Powder (Fe) | 325 mesh, ≥97% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Merck |
| Celite® | N/A | Sigma-Aldrich |
Protocol:
-
Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol) in glacial acetic acid (100 mL), add iron powder (14.4 g, 258 mmol) portion-wise.
-
Heating: Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite®.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and saturated sodium bicarbonate solution (2 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4,6-dichloropyrimidin-5-amine.
Step 3: Synthesis of this compound
The final step involves the formylation of the 5-amino group.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4,6-Dichloropyrimidin-5-amine | As synthesized | N/A |
| Formic Acid (98-100%) | ACS Reagent | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
Protocol:
-
Reaction Setup: In a round bottom flask equipped with a reflux condenser, suspend 4,6-dichloropyrimidin-5-amine (5.0 g, 30.5 mmol) in formic acid (50 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess formic acid under reduced pressure.
-
Azeotropic Removal: Add toluene (50 mL) and concentrate again to azeotropically remove any remaining formic acid.
-
Isolation: The resulting solid is this compound, which can be used in the next step without further purification or can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if higher purity is required.
Safety and Handling
-
Nitrating Mixture: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals.
References
- PubChem. This compound. [Link]
Application Notes and Protocols for the Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide
Introduction
N-(4,6-dichloropyrimidin-5-yl)formamide is a pivotal intermediate in the synthesis of a multitude of high-value organic compounds. Its unique structural arrangement, featuring a formamide group adjacent to two chlorine atoms on a pyrimidine ring, renders it a versatile building block for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic routes to this compound from pyrimidine derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles. The primary audience for this document includes researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, where this compound serves as a key precursor to various biologically active molecules.[1][2][3]
Synthetic Strategies and Mechanistic Insights
The most direct and widely employed strategy for the synthesis of this compound involves the formylation of its corresponding amine precursor, 5-amino-4,6-dichloropyrimidine. This two-step approach, starting from a nitropyrimidine derivative, is both efficient and scalable.
Step 1: Synthesis of the Precursor: 5-Amino-4,6-dichloropyrimidine
The synthesis of 5-amino-4,6-dichloropyrimidine is most commonly achieved through the reduction of 4,6-dichloro-5-nitropyrimidine. This transformation is a standard nitro group reduction, for which several effective methods exist.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration.[4] Alternative reducing agents like sodium dithionite can also be employed, offering a milder, non-catalytic option suitable for industrial-scale production where handling hydrogen gas may pose safety concerns.[5] Iron powder in acidic media is another classical method, though it can sometimes lead to purification challenges.[5]
-
Solvent Selection: Ethyl acetate is an excellent solvent for the catalytic hydrogenation as it readily dissolves the starting material and the product can be easily isolated upon solvent removal.[4] For reductions with sodium dithionite, a mixed solvent system of water and an organic solvent like tetrahydrofuran is often used to accommodate the solubility of both the organic substrate and the inorganic reducing agent.[5]
Step 2: Formylation of 5-Amino-4,6-dichloropyrimidine
The introduction of the formyl group onto the 5-amino position of the pyrimidine ring is the key step in producing the target compound. Two primary methodologies are highlighted here: direct formylation with formic acid and the Vilsmeier-Haack reaction.
1. Direct Formylation with Formic Acid:
This method involves heating the aminopyrimidine with formic acid. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide.[6][7]
Causality Behind Experimental Choices:
-
Reagent Concentration: Using a high concentration of formic acid, often in an aqueous mixture, drives the equilibrium towards the product.[6]
-
Temperature Control: Heating the reaction mixture, typically to reflux, is necessary to overcome the activation energy for the dehydration step.[6]
-
Work-up Procedure: Azeotropic distillation with a solvent like toluene can be employed to effectively remove water and drive the reaction to completion.[8]
2. The Vilsmeier-Haack Reaction:
A powerful and versatile method for formylation, the Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[9][10][11] The Vilsmeier reagent is a highly electrophilic chloroiminium ion that readily reacts with electron-rich aromatic and heteroaromatic systems.[11]
Causality Behind Experimental Choices:
-
Activation of the Formylating Agent: Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent, which is much more reactive than formic acid, allowing for milder reaction conditions in some cases.[10][11]
-
Substrate Suitability: This reaction is particularly effective for electron-rich substrates. The amino group at the 5-position of the pyrimidine ring sufficiently activates it for this electrophilic substitution.[10]
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-4,6-dichloropyrimidine
This protocol is adapted from established literature procedures for the reduction of nitropyrimidines.[4]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (EA)
-
Diatomaceous earth (Celite®)
-
Nitrogen gas
-
Parr hydrogenation apparatus (or equivalent)
Procedure:
-
In a Parr hydrogenation reactor, dissolve 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL).
-
Carefully add 10% Pd/C catalyst (0.05 g) to the solution.
-
Seal the reactor and replace the air with nitrogen gas by purging the system three times.
-
Introduce hydrogen gas to the reactor at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4,6-dichloropyrimidine. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound via Formic Acid
This protocol is a generalized procedure based on the principles of amine formylation with formic acid.[6][8]
Materials:
-
5-Amino-4,6-dichloropyrimidine
-
Formic acid (98%)
-
Toluene
-
Round-bottom flask with reflux condenser and Dean-Stark trap (optional)
Procedure:
-
To a round-bottom flask, add 5-amino-4,6-dichloropyrimidine (0.01 mol).
-
Slowly add an excess of 98% formic acid (e.g., 0.4 mol). An exotherm may be observed.
-
Heat the reaction mixture to 50-55 °C and maintain this temperature with stirring for approximately 3 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add toluene (40 mL) to the reaction mixture at 50 °C.
-
Distill the toluene-water azeotrope to remove water from the reaction mixture. This can be facilitated by a Dean-Stark trap.
-
Repeat the azeotropic distillation with a fresh portion of toluene to ensure complete removal of water.[8]
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a non-polar solvent (e.g., heptane), and dry under vacuum. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 145-148 | Liquid (may solidify on standing) |
| This compound | C₅H₃Cl₂N₃O | 207.01 | >251 (dec.)[3] | Off-white to pale beige solid[3] |
Visualization of Synthetic Pathway and Mechanism
Overall Synthetic Workflow
Caption: Synthetic route to this compound.
Vilsmeier-Haack Formylation Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
- Formylation of amino-pyrimidines.
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. MySkinRecipes. [Link]
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine.
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- Formyl
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
- о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co., Ltd. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- 171887-03-9(N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Product Description. Chemical Synthesis. [Link]
- Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave he
Sources
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 6. US2781344A - Formylation of amino-pyrimidines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Note: A Detailed Protocol for the Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide
Abstract
This application note provides a comprehensive and detailed experimental procedure for the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide, a key building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists, emphasizing scientific integrity, safety, and reproducibility. The causality behind experimental choices is explained, and the entire protocol is grounded in authoritative references, ensuring a trustworthy and expert-driven guide.
Introduction
This compound is a vital intermediate in the synthesis of a wide range of biologically active molecules, particularly purine analogs and other heterocyclic compounds of therapeutic interest. The presence of the dichloropyrimidine core offers reactive sites for further chemical modifications, making it a versatile scaffold in drug discovery programs. This document outlines a robust and high-yield procedure for the preparation of this compound via the formylation of 5-amino-4,6-dichloropyrimidine.
Materials and Reagents
| Reagent | Grade | Recommended Supplier | Notes |
| 5-amino-4,6-dichloropyrimidine | 98% | Commercially available | Starting material |
| Formic acid | ≥95% (ACS reagent) | Sigma-Aldrich, Fisher Scientific | Acts as both a reagent and solvent |
| Acetic anhydride | ≥98% (ACS reagent) | Sigma-Aldrich, Fisher Scientific | Dehydrating agent |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific, VWR | For extraction |
| Saturated sodium bicarbonate solution | Laboratory prepared | For neutralization | |
| Anhydrous sodium sulfate | Anhydrous, granular | For drying organic phase | |
| Diethyl ether | Anhydrous | For washing the final product |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This procedure is adapted from established methods for the formylation of aromatic amines.[1]
Step 1: Reaction Setup
1.1. To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5-amino-4,6-dichloropyrimidine (10.0 g, 61.0 mmol).
1.2. Add formic acid (100 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material.
Step 2: Formylation
2.1. Cool the reaction mixture to 0–5 °C in an ice bath.
2.2. Slowly add acetic anhydride (11.6 mL, 122 mmol) dropwise via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Rationale: Acetic anhydride reacts with formic acid in situ to form acetic formic anhydride, a more potent formylating agent.[1][2] The reaction is exothermic, necessitating slow addition at low temperatures to prevent side reactions.
2.3. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
2.4. Heat the mixture to reflux (approximately 100–110 °C) for 2–3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
3.1. Cool the reaction mixture to room temperature.
3.2. Carefully and slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water. The crude product should precipitate out of the solution.
3.3. Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Caution: This will cause vigorous effervescence (CO₂ evolution).
3.4. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
3.5. Combine the organic layers and dry over anhydrous sodium sulfate.
3.6. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
3.7. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (s, 1H), 8.45 (s, 1H), 7.60 (br s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160.5, 159.0, 157.8, 125.0 |
| Mass Spectrometry (ESI) | m/z: 191.97 [M-H]⁻ |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 80-90% |
Safety Precautions
All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Handle with extreme care.
-
Acetic Anhydride: Corrosive, a lachrymator, and flammable. Reacts violently with water. Avoid contact with skin, eyes, and inhalation of vapors.
-
Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.
Discussion
The described protocol offers a reliable and efficient method for the synthesis of this compound. The use of formic acid with acetic anhydride is a classic and effective approach for the N-formylation of amines. The mechanism involves the formation of a mixed anhydride, which is a highly reactive acylating agent, readily attacked by the nucleophilic amino group of the starting material. The work-up procedure is designed to effectively remove excess reagents and byproducts, resulting in a high-purity product. The simplicity of the reagents and the straightforward nature of the reaction make this protocol suitable for both small-scale and larger-scale preparations in a research and development setting.
References
- Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(7), 661-662.
- Ghorbani-Vaghei, R., & Veisi, H. (2009). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. Synthesis, 2009(12), 2033-2037.
- Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A convenient method for the N-formylation of primary and secondary amines. Tetrahedron Letters, 41(46), 9149-9151.
- Strazzolini, P., Giammarco, G., & Verardo, G. (1994). Acetic formic anhydride a review. Tetrahedron, 50(2), 289-328.
- du Vigneaud, V., Dorfmann, R., & Loring, H. S. (1932). The formylation of amino acids with acetic formic anhydride. Journal of Biological Chemistry, 98(2), 577-589.
- Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride.
- Semantic Scholar. (n.d.). The formylation of amino acids with acetic formic anhydride.
- MDPI. (2014). Formylation of Amines.
- National Center for Biotechnology Information. (2013). Mild and convenient N-formylation protocol in water-containing solvents. PubMed Central. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
- WIPO Patentscope. (n.d.). WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE.
Sources
Application Note & Protocol: High-Purity Isolation of N-(4,6-dichloropyrimidin-5-yl)formamide
Abstract
N-(4,6-dichloropyrimidin-5-yl)formamide is a critical intermediate in the synthesis of various pharmaceutically active compounds, including antiviral agents like Abacavir.[1][2][3] The purity of this intermediate is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and column chromatography. The methodologies are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications.
Introduction: The Criticality of Purity
The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents.[3] These impurities can interfere with subsequent synthetic steps, leading to the formation of difficult-to-separate related substances in the final API. Therefore, effective purification is not merely a matter of good laboratory practice but a crucial step in ensuring the quality and safety of the therapeutic agent. This guide elucidates the principles and practical steps for two primary purification techniques: recrystallization and column chromatography.
Understanding the Molecule and Potential Impurities
This compound is a polar molecule due to the presence of the formamide group and multiple nitrogen atoms in the pyrimidine ring.[4] Its solubility is generally higher in polar organic solvents.[5][6] Common impurities may include starting materials such as 2,5-diamino-4,6-dichloropyrimidine, residual formic acid, and by-products from the chlorination and formylation steps.[1] The choice of purification strategy is dictated by the nature and quantity of these impurities.
Purification Strategy Workflow
The general workflow for purifying crude this compound involves an initial assessment of purity, followed by the selection of an appropriate purification method. For moderately pure material with crystalline properties, recrystallization is often the most efficient method. For complex mixtures or to achieve the highest purity, column chromatography is recommended.
Caption: A logical workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
Rationale and Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). Based on the polar nature of the target compound and literature precedents for similar structures, several solvent systems can be considered.
| Solvent System | Rationale | Expected Outcome |
| Toluene | Mentioned for a related compound in a patent[7]. Good for removing more polar impurities. | Moderate to good recovery of crystalline solid. |
| Ethanol/Water | A common polar solvent system that can be fine-tuned for optimal solubility. | High purity crystals, but recovery may need optimization. |
| Acetonitrile | A polar aprotic solvent that can offer different selectivity compared to alcohols. | May provide good results if impurities are less soluble. |
Step-by-Step Protocol for Recrystallization from Toluene
This protocol is adapted from methodologies used for similar pyrimidine derivatives.[7]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of toluene to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add toluene portion-wise until the solid completely dissolves. Avoid adding excess solvent to maximize recovery.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal (approx. 1-2% w/w) and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Covering the flask will slow the cooling process, promoting the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.
Protocol 2: Column Chromatography
For challenging purifications or to achieve the highest level of purity, column chromatography is the method of choice. Given the polarity of this compound, both normal-phase and hydrophilic interaction liquid chromatography (HILIC) are viable options.[4]
Rationale and Method Selection
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds like our target will have strong interactions with the silica, requiring a relatively polar mobile phase for elution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for highly polar compounds that show poor retention in reversed-phase chromatography.[4] It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Step-by-Step Protocol for Normal-Phase Silica Gel Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase solvent (e.g., hexane or dichloromethane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.
-
Loading: Carefully load the sample onto the top of the packed silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 10% ethyl acetate in dichloromethane. The optimal mobile phase composition should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.
Caption: A step-by-step workflow for purification by column chromatography.
Purity Analysis and Characterization
After purification, the purity of this compound should be assessed using appropriate analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is >251°C (decomposition).[5][8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Recrystallization: Low Recovery | Compound is too soluble in the cold solvent. | Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used. Chill the solution for a longer period. |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent. Add a small amount of a solvent in which the compound is less soluble to induce crystallization. |
| Chromatography: Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Consider using a different stationary phase (e.g., alumina or HILIC). |
| Chromatography: Band Tailing | Sample overload or interaction with active sites on silica. | Use a larger column or load less sample. Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
Conclusion
The purification of this compound is a critical step in the synthesis of important pharmaceutical compounds. By carefully selecting and executing the appropriate purification technique, be it recrystallization or column chromatography, researchers can obtain high-purity material, ensuring the success of subsequent synthetic transformations and the quality of the final product. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal.
References
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents. (n.d.).
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.).
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (n.d.).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 - ChemicalBook. (n.d.).
- How to prepare N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide? - FAQ - Guidechem. (n.d.).
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. (n.d.).
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (n.d.).
- CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS - Science History Institute. (n.d.).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - ChemicalBook. (n.d.).
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - PubChem. (n.d.).
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide - Sigma-Aldrich. (n.d.).
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents. (n.d.).
- 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide - BLDpharm. (n.d.).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - Pharmaffiliates. (n.d.).
- 171887-03-9(N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Product Description. (n.d.).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - Chongqing Chemdad Co. ,Ltd. (n.d.).
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents. (n.d.).
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide - ChemBK. (n.d.).
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [amp.chemicalbook.com]
- 6. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide in Pharmaceutical Synthesis
Introduction: Strategic Importance in Antiviral Drug Synthesis
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a pivotal pharmaceutical intermediate, primarily recognized for its critical role in the synthesis of potent antiviral agents. Its unique molecular architecture, featuring a dichlorinated pyrimidine ring with adjacent amino and formamido groups, makes it an ideal precursor for constructing the core structures of purine nucleoside analogues. This guide provides an in-depth exploration of its properties, synthesis, and application, with a specific focus on its utilization in the manufacturing of Abacavir, a key therapeutic for HIV treatment.[1][2] Abacavir, a carbocyclic 2'-deoxyguanosine nucleoside reverse transcriptase inhibitor, functions by disrupting the replication of the HIV virus.[3][4] The strategic use of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide allows for the efficient assembly of the purine ring system inherent to Abacavir and related compounds.[5][6]
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the effective use of this intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is fundamental to its effective and safe application in a laboratory or manufacturing setting.
| Property | Value | Reference |
| CAS Number | 171887-03-9 | [7] |
| Molecular Formula | C₅H₄Cl₂N₄O | [8][9] |
| Molecular Weight | 207.02 g/mol | [8][10] |
| Appearance | Off-white to pale beige crystalline powder or solid.[6][7][11] | [6][7][11] |
| Melting Point | >251°C (decomposes) | [3][6][12] |
| Solubility | Soluble in DMSO and Methanol.[3][6][12] | [3][6][12] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[3][6][12] | [3][6][12] |
| Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13][14][15] | [13][14][15] |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[13][15][16] | [13][15][16] |
Core Application: Synthesis of Purine Analogues
The primary application of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is as a precursor for the synthesis of purine derivatives. The two chlorine atoms on the pyrimidine ring are excellent leaving groups, facilitating sequential nucleophilic substitution reactions. The formamido group, adjacent to one of the chlorine atoms, is strategically positioned to enable the crucial cyclization step that forms the imidazole ring of the purine core.
Synthetic Pathway Overview: From Pyrimidine to Abacavir Intermediate
The transformation of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide into the purine core of Abacavir involves a multi-step process. A simplified, conceptual workflow is illustrated below. This process typically involves the initial substitution of one chlorine atom, followed by cyclization to form the purine ring, and then a final substitution of the second chlorine atom.
Caption: Conceptual workflow for the synthesis of the Abacavir core.
Protocols for the Synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
There are several patented and published methods for the synthesis of this key intermediate.[17][18][19] Below is a consolidated protocol based on the formylation of 2,5-diamino-4,6-dichloropyrimidine, which is a common and efficient route.
Protocol 1: Formylation of 2,5-Diamino-4,6-dichloropyrimidine
This protocol is favored for its directness and high yield. The underlying principle is the selective formylation of the 5-amino group, which is more nucleophilic than the 2-amino group due to the electron-withdrawing effects of the adjacent chlorine atoms.
Materials and Reagents:
-
2,5-diamino-4,6-dichloropyrimidine
-
Formic acid (98%)
-
Toluene
-
Water (deionized)
-
Reaction vessel with stirring and temperature control
-
Distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, charge 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and water. Stir the mixture at room temperature to create a slurry.[6]
-
Formic Acid Addition: Slowly add 98% formic acid to the reaction mixture.[6] The addition should be controlled to manage any exothermic reaction. The formic acid acts as both the formylating agent and the solvent.
-
Heating and Reaction Monitoring: Heat the reaction mixture to a temperature of 50-55°C and maintain for approximately 3 hours.[4][6] The progress of the reaction should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
Work-up and Isolation:
-
Upon completion, add toluene to the reaction mixture while maintaining the temperature at 50°C.[6]
-
Perform an azeotropic distillation to remove water and excess formic acid. Repeat the toluene addition and distillation to ensure complete removal.[6]
-
Cool the resulting mixture. The product will precipitate as a solid.
-
Collect the solid product by filtration and wash with cold water.[4]
-
-
Drying: Dry the isolated solid under vacuum at approximately 60°C to obtain N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.[4] A typical yield for this process is around 90%.[6]
Self-Validation and Causality:
-
Why formic acid? Formic acid is an effective and inexpensive formylating agent. In this context, it protonates the pyrimidine ring, further activating the 5-position towards formylation.
-
Why azeotropic distillation with toluene? This is a critical step for an efficient work-up. It allows for the removal of water and excess formic acid at a moderate temperature, preventing potential side reactions or product degradation that could occur at higher temperatures.
-
Why monitor with HPLC? HPLC provides a quantitative measure of the reaction's progress, ensuring that the reaction is driven to completion for maximum yield and purity before initiating the work-up.
Experimental Workflow and Logic
The successful application of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide in a multi-step synthesis requires a logical and well-controlled workflow.
Caption: Logical workflow from intermediate synthesis to API application.
Conclusion
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a high-value intermediate whose proper handling and application are crucial for the efficient synthesis of important antiviral drugs like Abacavir. The protocols and insights provided in this guide are designed to equip researchers with the necessary knowledge to leverage this compound's synthetic potential effectively. Adherence to the detailed methodologies, understanding the rationale behind the experimental choices, and rigorous in-process controls are paramount to achieving high yields and purity in the final active pharmaceutical ingredient.
References
- AFG Bioscience. (n.d.). SAFETY DATA SHEET: N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- Google Patents. (1998). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- New Drug Approvals. (2019). ABACAVIR.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9.
- Pharmaffiliates. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- Lotusfeet Pharma. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide 171887-03-9.
- LookChem. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide CAS 171887-03-9.
- PubChem. (n.d.). N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide.
- MySkinRecipes. (n.d.). N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide.
- Google Patents. (2016). CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method.
- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- Molbase. (n.d.). 171887-03-9(N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Product Description.
- Chemdad. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- ChemBK. (2024). 2-Amino-4,6-dichloro-5-pyrimidinyl formamide.
- PharmaCompass. (n.d.). N-(2-amino-4,6-dichloro-5-pyrimidinyl) formamide.
Sources
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [amp.chemicalbook.com]
- 5. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide [lgcstandards.com]
- 6. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. lotusfeetpharma.com [lotusfeetpharma.com]
- 9. echemi.com [echemi.com]
- 10. N-(2-amino-4,6-dichloro-5-pyrimidinyl) formamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide CAS 171887-03-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. afgsci.com [afgsci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 18. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]
- 19. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
Application Note: The Pivotal Role of N-(4,6-dichloropyrimidin-5-yl)formamide in the Synthesis of Abacavir
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that serves as a cornerstone in the combination antiretroviral therapy for the treatment of HIV/AIDS.[1][2][3] Its molecular structure, a carbocyclic 2'-deoxyguanosine analog, necessitates a sophisticated synthetic strategy.[4] A key building block in many successful synthetic routes to Abacavir is N-(4,6-dichloropyrimidin-5-yl)formamide. This application note provides a detailed examination of the synthesis and application of this critical intermediate, offering insights into the chemical logic that underpins its use and a comprehensive protocol for its implementation in the laboratory.
The significance of this compound lies in its pre-functionalized pyrimidine core, which is primed for the crucial cyclization step to form the purine ring system of Abacavir.[2] The strategic placement of chloro- and formamido groups facilitates a regioselective and efficient annulation, a testament to the elegance of modern medicinal chemistry.
Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 171887-03-9 | [4][5] |
| Molecular Formula | C5H4Cl2N4O | [4][5] |
| Molecular Weight | 207.02 g/mol | [4][5] |
| Appearance | Off-white to pale beige solid | [4] |
| Melting Point | >251°C (decomposes) | [4] |
Synthetic Strategy and Mechanism
The synthesis of Abacavir can be conceptually divided into two main parts: the preparation of the chiral cyclopentene side chain, (1S,4R)-4-amino-2-cyclopentene-1-methanol, and the construction of the purine base. This compound is integral to the latter.
The overall synthetic workflow is depicted below:
Sources
- 1. Synthetic Methodologies towards Abacavir (ABC): An Anti-HIV Drug | Bentham Science [eurekaselect.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 5. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for N-(4,6-dichloropyrimidin-5-yl)formamide in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block
N-(4,6-dichloropyrimidin-5-yl)formamide is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry. Its strategic importance lies in the versatile reactivity of the dichloropyrimidine core, which serves as a scaffold for the synthesis of a diverse array of biologically active molecules. The pyrimidine ring system is a common feature in numerous therapeutic agents, owing to its ability to mimic the purine bases of DNA and RNA and to interact with the ATP-binding sites of various enzymes.[1] This makes this compound a valuable starting material for the development of targeted therapies, particularly in the realm of kinase inhibitors.[2]
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 4- and 6-positions. This tunable reactivity enables the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting compounds. The formamide group at the 5-position can also be manipulated or may play a role in the biological activity of the final molecule. These structural features make this compound a privileged scaffold for the synthesis of inhibitors targeting a wide range of enzymes implicated in diseases such as cancer, glaucoma, and inflammatory disorders.[3][4]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed protocols for the synthesis of a key drug intermediate and for a representative kinase inhibition assay are provided to illustrate the practical utility of this versatile building block.
Application I: Synthesis of Rho-Associated Protein Kinase (ROCK) Inhibitors for Glaucoma
A prominent application of this compound is in the synthesis of Ripasudil (trade name Glanatec), a Rho-associated protein kinase (ROCK) inhibitor approved for the treatment of glaucoma and ocular hypertension. The ROCK signaling pathway plays a crucial role in regulating aqueous humor outflow through the trabecular meshwork.[5][6] Inhibition of ROCK leads to relaxation of the trabecular meshwork, increased aqueous humor outflow, and consequently, a reduction in intraocular pressure (IOP).[7][8] ROCK inhibitors have also shown potential for neuroprotection and anti-scarring effects, making them an attractive therapeutic strategy for glaucoma.[9]
The synthesis of Ripasudil utilizes this compound as a key starting material. The dichloropyrimidine core provides the necessary framework for building the final drug molecule through a series of synthetic transformations.
Synthetic Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)
The following diagram illustrates a generalized synthetic pathway from this compound to a Ripasudil-like ROCK inhibitor. This multi-step synthesis highlights the strategic use of the reactive chlorine atoms for sequential nucleophilic substitution.
Figure 1: Generalized synthetic workflow for a ROCK inhibitor.
Protocol: Synthesis of a Key Intermediate for Ripasudil
This protocol describes a representative nucleophilic substitution reaction, a critical step in the synthesis of Ripasudil and other pyrimidine-based kinase inhibitors.
Objective: To synthesize N-(4-amino-6-chloropyrimidin-5-yl)formamide by reacting this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., ammonia or a primary amine)
-
Solvent (e.g., ethanol, isopropanol)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 equivalents) and the base (1.2 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified N-(4-amino-6-chloropyrimidin-5-yl)formamide.
-
Characterize the product by analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: A polar protic solvent like ethanol or isopropanol is often chosen to facilitate the dissolution of the reactants and to mediate the nucleophilic substitution reaction.
-
Base: The base is added to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
TLC Monitoring: TLC is a quick and effective method to monitor the progress of the reaction, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize side products.
-
Purification: Column chromatography is a standard technique for purifying organic compounds, ensuring that the final product is of high purity for subsequent synthetic steps or biological testing.
Application II: Development of Covalent Kinase Inhibitors
The pyrimidine scaffold derived from this compound is also instrumental in the design of covalent kinase inhibitors.[10] These inhibitors form a stable covalent bond with a specific amino acid residue, typically a cysteine, within the ATP-binding site of the target kinase.[11] This irreversible or reversible covalent interaction can lead to prolonged target engagement, increased potency, and enhanced selectivity.[12]
Mechanism of Covalent Inhibition
Covalent inhibitors typically possess an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein.[13] The pyrimidine core serves as the recognition element that directs the inhibitor to the ATP-binding site. Once bound, the strategically positioned warhead reacts with the nearby nucleophile, forming a covalent adduct.
Figure 2: Mechanism of covalent kinase inhibition.
The development of covalent inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs) has been a successful strategy in cancer therapy.[14] The pyrimidine scaffold is a common feature in many of these inhibitors, highlighting the versatility of intermediates like this compound in this area of drug discovery.[15]
Protocols for Biological Evaluation: In Vitro Kinase Inhibition Assay
Once a potential kinase inhibitor has been synthesized, its biological activity must be evaluated. In vitro kinase assays are essential for determining the potency and selectivity of the compound.[16]
Protocol: Luminescence-Based Kinase Activity Assay
This protocol describes a common method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound or DMSO (for control wells)
-
Kinase in assay buffer
-
Substrate in assay buffer
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Signal Measurement: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | Test Compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| ROCK1 | 5.2 | 6.1 |
| ROCK2 | 4.8 | 5.5 |
| PKA | >10,000 | 15.2 |
| CDK2 | 8,500 | 25.7 |
Table 1: Example of IC50 data for a selective ROCK inhibitor.
Causality Behind Experimental Choices:
-
Luminescence Detection: This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.[18]
-
384-Well Plate: Using a higher density plate format reduces reagent consumption and allows for the testing of more compounds or concentrations simultaneously.
-
DMSO: DMSO is a common solvent for dissolving and storing small molecule inhibitors due to its ability to dissolve a wide range of compounds and its compatibility with most biological assays at low concentrations.
-
IC50 Determination: The IC50 value is a standard measure of the potency of an inhibitor and is essential for comparing the activity of different compounds.[19]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of clinically approved drugs like Ripasudil demonstrates its significance in drug discovery. The tunable reactivity of the dichloropyrimidine core allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The pyrimidine scaffold is particularly well-suited for the development of kinase inhibitors, including both traditional ATP-competitive inhibitors and covalent inhibitors that offer unique pharmacological advantages.
As our understanding of disease biology and the role of specific enzymes continues to grow, the demand for novel and selective inhibitors will increase. The strategic use of versatile intermediates like this compound will be crucial for the efficient discovery and development of the next generation of targeted therapies. Future research will likely focus on exploring new reactions and modifications of this scaffold to access novel chemical space and to develop inhibitors with improved efficacy, selectivity, and safety profiles.
References
- Fujita, N., & Narumiya, S. (2016). Rho/ROCK signaling in glaucoma.
- Fujita, N., & Narumiya, S. (2013). Rho/Rho-associated kinase pathway in glaucoma (Review).
- Xu, B., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Ismail, R., et al. (2023). Rho Kinase (ROCK)
- ResearchGate. (n.d.). Rho/Rho-associated kinase pathway in glaucoma (Review).
- Yilmaz, I., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Archiv der Pharmazie. [Link]
- He, S., et al. (2021). Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. Frontiers in Pharmacology. [Link]
- Abdel-Rahman, A. A.-H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. [Link]
- Springer Protocols. (2024). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer. [Link]
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
- Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. RSC Publishing. [Link]
- National Center for Biotechnology Information. (2017).
- Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NCBI. [Link]
- American Chemical Society. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry. [Link]
- Semantic Scholar. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Semantic Scholar. [Link]
- National Center for Biotechnology Information. (2021). Advances in reversible covalent kinase inhibitors. NCBI. [Link]
- CHIMIA. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co., Ltd.. [Link]
- Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- National Center for Biotechnology Information. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
- Pharmaffiliates. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- American Chemical Society. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NCBI. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. innospk.com [innospk.com]
- 3. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 15. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(4,6-dichloropyrimidin-5-yl)formamide in Antiviral Nucleotide Derivative Production
Abstract
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a pivotal intermediate in the synthesis of a range of biologically active compounds, most notably in the development of antiviral nucleotide derivatives.[1] Its unique structure, featuring a reactive formamide group adjacent to a dichloropyrimidine core, makes it an exceptionally versatile building block for constructing purine-like ring systems. These systems are the foundation for potent nucleoside reverse transcriptase inhibitors (NRTIs) and other antiviral agents. This guide provides an in-depth exploration of the chemistry, applications, and detailed protocols for utilizing this key intermediate, designed for researchers and professionals in drug discovery and development.
Introduction: The Strategic Importance of a Key Intermediate
The fight against viral diseases relies heavily on the development of drugs that can selectively interfere with the viral life cycle.[2] Nucleoside and nucleotide analogues have emerged as a cornerstone of antiviral therapy, functioning by mimicking natural DNA or RNA building blocks.[3] Once incorporated into a growing viral nucleic acid chain, these analogues terminate replication, a mechanism exploited by drugs targeting HIV, Hepatitis B, and other viruses.[4]
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide, hereafter referred to as DCPF, is a critical precursor in this field. It serves as an advanced intermediate for carbocyclic 2'-deoxyguanosine analogues like Abacavir, a potent anti-HIV drug.[5][6] The strategic value of DCPF lies in its pre-functionalized structure, which facilitates efficient cyclization to form the purine core, significantly streamlining the synthesis of the final active pharmaceutical ingredient (API). Understanding its properties and reaction pathways is essential for optimizing the production of these life-saving therapeutics.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is fundamental to its successful and safe application.
| Property | Value | Source |
| CAS Number | 171887-03-9 | [7] |
| Molecular Formula | C₅H₄Cl₂N₄O | [7] |
| Molecular Weight | 207.02 g/mol | [7] |
| Appearance | Off-White to Pale Beige Solid / White crystalline powder | [5][8] |
| Melting Point | >251°C (decomposes) | [5] |
| Solubility | Soluble in DMSO, Methanol | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5] |
Safety & Handling: DCPF should be handled in accordance with good industrial hygiene and safety practices.[9]
-
Engineering Controls: Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (inspect prior to use), and fire/flame-resistant lab coats.[9]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[9]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[9]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
Core Application: Synthesis of a Purine Nucleoside Precursor
The primary application of DCPF is its conversion into a 2-amino-6-chloropurine derivative. This transformation is a critical step in the synthesis of Abacavir and related antiviral compounds. The formamide group is essential for the intramolecular cyclization that forms the imidazole portion of the purine ring.
Synthetic Workflow Overview
The overall process involves the cyclization of DCPF to form the purine ring, followed by the nucleophilic substitution of the remaining chloro group with a suitable amine, which is part of the carbocyclic "sugar" mimic.
Caption: High-level workflow for antiviral precursor synthesis from DCPF.
Protocol 1: Cyclization of DCPF to 2-Amino-4,6-dichloropurine
This protocol describes the crucial ring-closing reaction to form the purine core. The mechanism involves the reaction of the formamide with the adjacent ring nitrogen, facilitated by reagents like triethyl orthoformate and an acid catalyst, followed by elimination to yield the aromatic purine system.
Rationale: The use of triethyl orthoformate serves as both a reagent and a water scavenger, driving the reaction towards the cyclized product. An acid catalyst protonates the formamide oxygen, making the carbon more electrophilic and susceptible to intramolecular attack.
Materials & Equipment:
-
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (DCPF)
-
Triethyl orthoformate
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add DCPF (1.0 eq).
-
Reagent Addition: Add triethyl orthoformate (10-15 eq) and anhydrous toluene (approx. 10 mL per gram of DCPF).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical mobile phase for TLC could be 50:50 Ethyl Acetate:Hexanes.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, slowly add an anti-solvent like heptane to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold heptane or diethyl ether to remove residual reagents.
-
Drying: Dry the purified 2-amino-4,6-dichloropurine derivative under vacuum at 40-50°C.
Expected Results:
-
Yield: 85-95%
-
Appearance: White to off-white crystalline solid.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Mechanism of Action: From Prodrug to Potent Inhibitor
The nucleoside analogues synthesized from DCPF-derived intermediates are prodrugs. They are inactive until they enter a host cell and are converted into their pharmacologically active triphosphate form by host cell kinases.[10][11]
Mechanism of Abacavir (Example):
-
Cellular Uptake: The Abacavir prodrug crosses the cell membrane.
-
Phosphorylation: Intracellular enzymes convert Abacavir sequentially into its monophosphate, diphosphate, and finally its active triphosphate form (carbovir triphosphate, CBV-TP).[6]
-
Competitive Inhibition: CBV-TP mimics the natural nucleoside deoxyguanosine triphosphate (dGTP). It competes with dGTP for the active site of the HIV's viral reverse transcriptase.[6]
-
Chain Termination: Upon incorporation into the growing viral DNA strand, CBV-TP halts further elongation because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond. This acts as a "chain terminator," effectively stopping viral replication.[12]
Sources
- 1. innospk.com [innospk.com]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 6. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
Laboratory-Scale Synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the laboratory-scale synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine, a pivotal intermediate in the production of various pharmaceuticals, notably the anti-HIV drug Abacavir.[1][2][3] This document provides a robust, step-by-step protocol grounded in established chemical principles, offering researchers, scientists, and drug development professionals a reliable methodology. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: Significance and Synthetic Overview
2-Amino-4,6-dichloro-5-formamidopyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry.[4] Its structural features, including the reactive chloro groups and the formamido moiety, make it a versatile building block for the synthesis of complex heterocyclic compounds, particularly purine analogs.[4][5] The primary application of this compound lies in its role as a key precursor to Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][3]
The synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine can be approached through several routes. A common and effective strategy, which will be the focus of this guide, involves the chlorination and formylation of a dihydroxypyrimidine precursor. This method is advantageous due to the relative accessibility of starting materials and the generally high yields and purity achievable under controlled laboratory conditions.[6][7][8][9]
The Synthetic Pathway: A Mechanistic Perspective
The chosen synthetic route commences with 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. The transformation into the target molecule, 2-Amino-4,6-dichloro-5-formamidopyrimidine, is achieved through a one-pot reaction that leverages a Vilsmeier-Haack type mechanism followed by a carefully controlled hydrolysis.
The key steps in this process are:
-
Chlorination: The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are replaced by chlorine atoms. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and thionyl chloride (SOCl₂).[6]
-
Formylation: The amino group at the 5-position is formylated. In the context of a Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) serves as the formylating agent.[7]
-
Controlled Hydrolysis: The reaction intermediate is subjected to a stepwise hydrolysis under specific pH conditions to yield the final product.[6][7] This step is critical for selectively hydrolyzing the intermediate without affecting the desired formamido group or the chloro substituents.
The use of a one-pot procedure offers significant advantages in terms of operational simplicity and efficiency by avoiding the isolation of intermediates.[6]
Experimental Protocol
This protocol provides a detailed methodology for the laboratory-scale synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | 63236-70-4 | 178.58 | 17.86 g | ≥98% |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 61.33 g | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 18.27 g | ≥99.8% |
| Ammonia solution (aqueous) | 1336-21-6 | 35.05 | As needed | 25-30% |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
pH meter or pH indicator strips
-
Buchner funnel and filtration flask
-
Vacuum oven
Synthetic Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charge: To the flask, add phosphorus oxychloride (61.33 g, 0.40 mol).[1]
-
Addition of DMF: Begin stirring the phosphorus oxychloride and, at a temperature of 50°C, slowly add N,N-dimethylformamide (18.27 g, 0.25 mol) dropwise from the dropping funnel over a period of 45 minutes.[1] An exothermic reaction may be observed; maintain the temperature at 50°C.
-
Addition of Pyrimidine Precursor: After the addition of DMF is complete, heat the mixture to 70°C.[1] Carefully add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (17.86 g, 0.10 mol) in portions over 45 minutes.[1]
-
Reaction: Once the addition is complete, raise the temperature to 90°C and maintain it for 20 hours with continuous stirring.[1] The reaction mixture will become a dark, viscous, but stirrable solution.[1]
-
Hydrolysis - Step 1: After the reaction period, cool the mixture to room temperature. In a separate beaker, prepare a solution of ice-cold water. Slowly and carefully pour the reaction mixture into the ice-cold water with vigorous stirring. Control the temperature to keep it below 30°C.[1]
-
pH Adjustment - Step 1: Adjust the pH of the aqueous solution to 1.5 by the slow addition of an ammonia solution.[6]
-
Intermediate Hydrolysis: Heat the solution to 45-50°C and maintain this temperature for 3 hours.[6]
-
pH Adjustment - Step 2: Cool the solution slightly and then adjust the pH to 4.0-4.5 with more ammonia solution.[1]
-
Final Hydrolysis and Precipitation: Heat the mixture to 85°C and stir for 10 hours.[6] A precipitate will form.
-
Isolation and Purification: Cool the mixture to room temperature, and then further cool in an ice bath. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected product is a white to light yellow crystalline powder.[4]
Expected Yield and Purity
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine.
Safety Precautions and Waste Disposal
5.1. Hazard Identification
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. A possible reproductive toxin.
-
Ammonia solution: Causes severe skin burns and eye damage. Toxic to aquatic life.
-
2-Amino-4,6-dichloro-5-formamidopyrimidine: Harmful if swallowed. May cause an allergic skin reaction and serious eye damage.[10]
5.2. Personal Protective Equipment (PPE)
-
Wear appropriate chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.
-
All manipulations involving phosphorus oxychloride and the reaction mixture should be performed in a certified chemical fume hood.
5.3. Waste Disposal
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Aqueous waste should be neutralized before disposal.
-
Organic waste should be collected in appropriately labeled containers.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 2-Amino-4,6-dichloro-5-formamidopyrimidine, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (207.01 g/mol ).[4][10]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.
References
- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- Google Patents. (n.d.). 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method.
- SciSpace. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- WIPO Patentscope. (2005). WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE.
- Google Patents. (n.d.). Process for the preparation of 2-amino-4,6-dichloro-5-formamidopyrimidine.
- Google Patents. (n.d.). Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine.
- ChemBK. (n.d.). 2-Amino-4,6-dichloro-5-pyrimidinyl formamide.
- Ningbo Inno Pharmchem. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9.
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]
- 7. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. DE102004002055A1 - Process for the preparation of 2-amino-4,6-dichloro-5-formamidopyrimidine - Google Patents [patents.google.com]
- 10. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of N-(4,6-dichloropyrimidin-5-yl)formamide: A Guide to Analytical Methods
This document provides a comprehensive guide to the analytical methodologies for the robust characterization of N-(4,6-dichloropyrimidin-5-yl)formamide, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the quality control, process development, and stability testing of this compound.
Introduction
This compound is a critical building block in medicinal chemistry. Its purity and structural integrity are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredients (APIs). This guide details the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, for the comprehensive characterization of this molecule. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity and trustworthiness of the results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O | N/A |
| Molecular Weight | 208.01 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | >250 °C (decomposes) | N/A |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | N/A |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and for the detection and quantification of any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and assay of this compound due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can separate the main compound from its starting materials, intermediates, and degradation products.
This protocol is designed as a starting point and should be validated for its intended use. The choice of a C18 column is based on the non-polar nature of the dichloropyrimidine ring, making it well-retained in a reversed-phase system. The mobile phase composition is selected to provide optimal retention and peak shape.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Prepare a suitable gradient elution program. A typical starting point is a gradient from 10% B to 90% B over 20 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 mm x 250 mm, 5 µm | Provides good retention and resolution for non-polar compounds. |
| Mobile Phase | Gradient of Water and Acetonitrile | Allows for the elution of a wide range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and conjugated systems, providing good sensitivity for the analyte. |
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Process the chromatograms to determine the purity of the sample by area normalization and identify any impurities.
-
Data Interpretation: The purity of this compound is calculated based on the peak area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times with those of known impurity standards or by using a mass spectrometer as a detector (LC-MS).
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a relatively high melting point, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. However, direct injection may be feasible with a high-temperature column and injector.[1]
This protocol outlines a general approach. Method development and validation are crucial.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing agent (optional, e.g., BSTFA for silylation)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent to a concentration of approximately 1 mg/mL.[2]
-
If derivatization is required, follow a standard silylation or acylation protocol.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte without degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Mass Range | 50-400 amu | Covers the molecular ion and expected fragment ions of the analyte and potential impurities. |
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Interpretation: The identity of the main peak can be confirmed by its mass spectrum, which should show the molecular ion and a characteristic fragmentation pattern. Impurities can be tentatively identified by library searching (e.g., NIST library) of their mass spectra.
Caption: Interrelation of analytical techniques for characterization.
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. The application of orthogonal techniques, such as chromatography and spectroscopy, ensures a high degree of confidence in the identity, purity, and quality of this important pharmaceutical intermediate. It is imperative that these methods are properly validated according to regulatory guidelines to ensure their accuracy, precision, and reliability for their intended use in a drug development and manufacturing environment.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- University of California, Riverside Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
- SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.
- Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. 4(7).
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Tsuchiya, H., Hayashi, T., & Naruse, H. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- Organomation. (n.d.). HPLC Sample Preparation.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189-193.
- Khuhawar, M. Y., & Qureshi, G. A. (2012).
- Google Patents. (n.d.). CN103539747B - The preparation method of 4,6-dichloro pyrimidine.
- Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- Cassera, M. B., et al. (2011).
- Organic Letters. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. 7(23), 5071-5074.
- El-Gindy, A., El-Zeany, B., & Awad, T. (1983). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 72(11), 1321-1323.
- ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 274-282.
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
Sources
Application Note: A Robust RP-HPLC Method for the Analysis of N-(4,6-dichloropyrimidin-5-yl)formamide
Abstract
This application note presents a detailed protocol for the analysis of N-(4,6-dichloropyrimidin-5-yl)formamide, a critical intermediate in the synthesis of several antiviral drugs, including Abacavir.[1][2] A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is described, providing a reliable and efficient means for purity assessment and quantification. The causality behind the selection of chromatographic parameters is explained to empower researchers to adapt and troubleshoot the method effectively. This guide also outlines a protocol for forced degradation studies to establish the stability-indicating properties of the method, a critical step in drug development and quality control in accordance with regulatory guidelines.[3]
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. Its purity is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of such compounds.[4] This document provides a comprehensive guide for the determination of this compound using a reversed-phase HPLC method.
The rationale for employing a reversed-phase method is based on the moderate polarity of the target analyte. The dichloropyrimidine core imparts hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18. This application note will detail the experimental parameters, from sample preparation to data analysis, and provide a framework for method validation and stability testing.
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted below. This process ensures a systematic approach from sample receipt to final purity determination.
Figure 1: A comprehensive workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound Reference Standard: Purity >98% (available from various chemical suppliers).[5]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter.
-
Formic Acid: ACS grade or higher.
-
Sample Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18, 4.6 x 250 mm, 5 µm | The C18 stationary phase offers excellent retention for the moderately non-polar analyte. The 250 mm length provides high resolution for impurity profiling. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-suppressor, improving peak shape for the amine-containing analyte by minimizing tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B, 20-25 min: 30% B | A gradient is employed to ensure elution of the main peak with good symmetry while also eluting any potential late-eluting impurities. The re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Pyrimidine derivatives typically exhibit strong UV absorbance in this region, providing good sensitivity.[6] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading while ensuring adequate signal. |
| Run Time | 25 minutes | Sufficient time to elute the main component and potential impurities, followed by column re-equilibration. |
Experimental Protocols
Standard and Sample Preparation
Rationale: Accurate preparation of the standard and sample solutions is critical for reliable quantification. The chosen diluent (Water:Acetonitrile, 50:50) ensures the solubility of this compound, which is soluble in methanol and DMSO.[1][7]
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.
-
-
Final Preparation:
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.
-
Forced Degradation Studies Protocol
Rationale: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8][3] This involves subjecting the analyte to various stress conditions to generate potential degradation products and ensuring the HPLC method can separate these from the parent peak.
Figure 2: Workflow for forced degradation studies.
-
Acid Hydrolysis: To 1 mL of the sample stock solution (1000 µg/mL), add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours. Then, prepare a 100 µg/mL solution as described in section 4.1.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution.
Data Analysis and Interpretation
The primary method for purity determination is the area percent method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
-
Calculation of Purity:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
Expected Results
Under the described chromatographic conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be highly reproducible under stable conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 10-12 minutes |
| Tailing Factor | < 1.5 |
| Purity (Reference Standard) | > 98.0% |
In the forced degradation studies, significant degradation is anticipated under acidic, basic, and oxidative conditions. The developed method should be able to resolve the main peak from all degradation products, confirming its stability-indicating capability.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Column degradation. 2. Interaction with active sites. | 1. Replace the column. 2. Ensure mobile phase pH is appropriate; adjust formic acid concentration if necessary. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction. | 1. Prepare fresh mobile phase daily. 2. Ensure the column oven is functioning correctly. 3. Check pump performance and seals. |
| Ghost Peaks | 1. Contamination in the diluent or mobile phase. 2. Carryover from the autosampler. | 1. Use high-purity solvents. 2. Implement a needle wash step in the autosampler method. |
| Low Sensitivity | 1. Incorrect wavelength. 2. Detector lamp failure. 3. Low sample concentration. | 1. Verify the UV spectrum of the analyte to confirm λmax. 2. Check lamp energy and replace if necessary. 3. Prepare a more concentrated sample. |
Conclusion
This application note provides a starting point for a reliable and robust RP-HPLC method for the quality control and purity analysis of this compound. The detailed protocol, including system suitability criteria and a framework for forced degradation studies, offers a comprehensive approach to method implementation and validation. The logical explanation behind the choice of parameters is intended to facilitate easy adoption and adaptation of this method in research and drug development laboratories.
References
- Patel, M. J., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
- Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- ChemBK. (n.d.). 2-Amino-4,6-dichloro-5-pyrimidinyl formamide.
- Bajaj, S., et al. (n.d.). Forced degradation and impurity profiling.
- Kumar, A., et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC.
- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips.
- GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
- Pharmaffiliates. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- PubMed. (n.d.). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
- Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4,6-dichloro-5-formamidopyrimidine | 171887-03-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols for N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: Synthesis and Key Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Core Intermediate
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a pivotal intermediate in medicinal chemistry and pharmaceutical development.[1] While the topic requested was "N-(4,6-dichloropyrimidin-5-yl)formamide," the vast majority of scientific literature and practical applications center on its 2-amino substituted analogue, CAS 171887-03-9.[2] This guide will focus on this crucial, widely-used compound. Its significance is primarily anchored in its role as a key precursor for the synthesis of purine derivatives, most notably Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[3][4][5][6]
The strategic placement of chloro, amino, and formamido groups on the pyrimidine ring provides a versatile scaffold for subsequent cyclization and substitution reactions. Understanding the nuances of its synthesis and reactivity is critical for process chemists and researchers aiming to develop efficient and scalable routes to antiviral agents and other biologically active molecules. This document provides an in-depth analysis of the reaction conditions, underlying mechanisms, and detailed protocols for the preparation and application of this essential building block.
Part 1: Synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
The most prevalent and straightforward synthesis involves the direct formylation of 2,5-diamino-4,6-dichloropyrimidine. Alternative, multi-step routes starting from acyclic precursors like diethyl malonate have also been developed for large-scale manufacturing.[7]
Primary Synthesis Route: Formylation of 2,5-Diamino-4,6-dichloropyrimidine
This method is favored for its high efficiency and directness. The reaction involves the treatment of the diamine precursor with a formylating agent, typically formic acid.
Reaction Causality: The formylation selectively occurs on the 5-amino group. The 2-amino group is less reactive due to the electron-withdrawing effects of the two adjacent ring nitrogens, which delocalize the lone pair of electrons, making it less nucleophilic. The 5-amino group's nucleophilicity is sufficiently high to attack the electrophilic carbonyl carbon of the formylating agent. The presence of water and controlled temperature are key to achieving high yield and purity.
Caption: Workflow for the formylation synthesis route.
Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established procedures and is designed for high-yield synthesis at the lab scale.[3]
Materials:
-
2,5-diamino-4,6-dichloropyrimidine (1.0 eq)
-
98% Formic Acid (approx. 40 eq)
-
Water (approx. 25 eq)
-
Toluene
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2,5-diamino-4,6-dichloropyrimidine (e.g., 2.0 g, 0.01 mol) and water (4.55 mL, 0.25 mol) at room temperature. Stir to create a slurry.
-
Slowly add 98% formic acid (15.0 mL, 0.4 mol) to the stirred mixture.
-
Heat the reaction mixture to 50-55 °C using a heating mantle. Maintain this temperature and continue stirring for 3 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, add toluene (40 mL) to the flask while maintaining the temperature at 50 °C.
-
Set up the apparatus for azeotropic distillation to remove water and excess formic acid. Repeat the toluene addition and distillation once more to ensure complete removal.
-
Cool the resulting slurry to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any residual acids.
-
Dry the product under vacuum at 60 °C to a constant weight.
Expected Outcome: A white to off-white crystalline powder with an expected yield of approximately 90%.[3]
Summary of Reaction Conditions
The choice of reagents and conditions can be adapted based on scale and available starting materials. The following table summarizes common variations.
| Parameter | Condition | Rationale / Notes | Source |
| Starting Material | 2,5-diamino-4,6-dichloropyrimidine | Most direct precursor. | [3] |
| 2,5-diamino-4,6-dihydroxypyrimidine | Requires a chlorination step prior to or concurrent with formylation, often using POCl₃. | [4][8] | |
| Formylating Agent | 98% Formic Acid | Highly effective and common. Acts as both reagent and solvent. | [3] |
| Trimethyl orthoformate / AlCl₃ | Used for formylating precursors with methoxy groups. | [9] | |
| Solvent | Water / Formic Acid | The reaction is often run with formic acid in excess with a small amount of water. | [3] |
| Toluene | Used for azeotropic removal of water post-reaction. | [3] | |
| Temperature | 50-55 °C | Provides sufficient energy for the reaction without significant side-product formation. | [3] |
| 75-80 °C | Higher temperatures may be used with less reactive precursors. | [9] | |
| Reaction Time | 3 hours | Typical for the formic acid method; should be monitored by chromatography. | [3] |
| Work-up | Azeotropic distillation, filtration | Toluene azeotrope effectively removes water. Filtration and washing yield a clean product. | [3] |
| Typical Yield | ~90% | High yields are achievable with the direct formylation method. | [3] |
Part 2: Key Reactions and Applications
The primary utility of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide is as a substrate for constructing the purine ring system. The formamide group provides the necessary carbon atom for the imidazole ring closure, while the two chloro substituents serve as reactive sites for introducing other functionalities via nucleophilic aromatic substitution (SNAr).
Purine Synthesis via Intramolecular Cyclization
The synthesis of Abacavir's guanine-like core is a classic application. The process generally involves:
-
Nucleophilic Substitution: One of the chlorine atoms (typically at C4) is displaced by an amine, such as the amino group from a cyclopentenylmethanol derivative.
-
Cyclization: The formamide group undergoes an intramolecular cyclization, often promoted by a dehydrating agent or heat, to form the imidazole portion of the purine ring.
-
Further Modification: The remaining chlorine at C6 can be displaced or modified as needed.
Caption: General workflow for purine synthesis.
General SNAr Reactions
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr).[10][11] This reactivity allows for the introduction of various functional groups.
-
Amination: Reaction with primary or secondary amines displaces one or both chlorine atoms.[8]
-
Alkoxylation/Solvolysis: In alcohol solvents, especially in the presence of a base, solvolysis can occur, leading to the substitution of chlorine with an alkoxy group.[10]
The reactivity of the C4 and C6 positions allows for sequential and regioselective substitutions, which is a powerful tool for building molecular diversity from this core intermediate.
Part 3: Scientific Integrity and Trustworthiness
Self-Validating Protocols: The protocols described herein are designed to be self-validating. Reaction progress should always be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of starting material and the formation of the product.
Product Characterization: The identity and purity of the final product must be confirmed.
-
NMR Spectroscopy: ¹H NMR is used to confirm the presence of the formyl proton and the amino protons.[8][9]
-
Mass Spectrometry: Provides confirmation of the molecular weight (207.02 g/mol ).[5][9]
-
Melting Point: The compound has a high melting point, typically decomposing above 251 °C.[3][5]
Safety Considerations:
-
Phosphorus oxychloride (POCl₃): If used as a chlorinating agent, it is highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood.
-
Dichloropyrimidines: Halogenated heterocyclic compounds should be handled with care as they are potentially toxic and irritating.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- Title: N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Title: High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9 Source: Ningbo Inno Pharmchem Co.,Ltd. URL:[Link]
- Source: Google Patents (CN101235017A)
- Title: N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide Source: MySkinRecipes URL:[Link]
- Title: N-(2-Amino-4,6-dichloro-5-pyrimidinyl)
- Title: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide Source: PubChem URL:[Link]
- Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL:[Link]
- Title: 2-Amino-4,6-dichloro-5-pyrimidinyl formamide Source: ChemBK URL:[Link]
- Title: Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides Source: National Institutes of Health (NIH) URL:[Link]
- Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: National Institutes of Health (NIH) URL:[Link]
- Title: N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Source: Chongqing Chemdad Co.,Ltd URL:[Link]
Sources
- 1. innospk.com [innospk.com]
- 2. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 8. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies: Characterizing N-(4,6-dichloropyrimidin-5-yl)formamide
Introduction: The Quest for Novel Enzyme Inhibitors in Drug Discovery
Enzymes are the workhorses of biological systems, catalyzing a vast array of chemical reactions essential for life. When enzymes become dysregulated, they can contribute to the pathology of numerous diseases, including cancer, metabolic disorders, and infectious diseases.[1] This makes enzymes prime targets for therapeutic intervention. The development of small molecules that can selectively modulate the activity of specific enzymes—enzyme inhibitors—is a cornerstone of modern drug discovery.[][3]
The journey from a novel chemical entity to a clinically approved drug is a multi-stage process that begins with identifying a biological target and then screening compound libraries to find molecules that interact with that target.[1][4] N-(4,6-dichloropyrimidin-5-yl)formamide is a heterocyclic compound with a pyrimidine scaffold, a structure found in many biologically active molecules. While primarily known as a synthetic intermediate in the preparation of pharmaceuticals like the anti-HIV drug Abacavir and in agrochemical formulations, its potential as a direct enzyme inhibitor remains largely unexplored.[5][6][7][8][9][10][11]
These application notes will guide researchers through a comprehensive workflow for evaluating a novel compound, such as this compound, as a potential enzyme inhibitor. We will use Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology, as our model target to illustrate these principles and protocols.
The Target: Indoleamine 2,3-dioxygenase 1 (IDO1) in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[12][13] In the context of cancer, IDO1 has emerged as a key immune checkpoint modulator.[14][15] Many tumors upregulate the expression of IDO1 to create an immunosuppressive microenvironment.[16]
The depletion of tryptophan and the accumulation of its metabolite, kynurenine, have profound effects on the immune system:
-
T-cell Starvation: The depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for killing cancer cells.
-
Generation of Suppressive Signals: Kynurenine and its downstream metabolites can induce the apoptosis of T-cells and promote the differentiation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.
By inhibiting IDO1, it is hypothesized that the tumor's defense against the immune system can be dismantled, allowing for a robust anti-cancer immune response. This has made the development of IDO1 inhibitors a highly active area of cancer research.[14][15]
IDO1-Mediated Immune Suppression Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on immune cells.
Caption: IDO1 pathway in the tumor microenvironment.
Experimental Workflow for Inhibitor Characterization
The characterization of a potential enzyme inhibitor typically follows a tiered approach, moving from simple, purified enzyme systems to more complex cellular models.
Caption: General workflow for enzyme inhibitor characterization.
Protocol 1: Biochemical Assay for IDO1 Inhibition (IC50 Determination)
This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human IDO1 enzyme. The assay measures the production of kynurenine, which has a characteristic absorbance at 321 nm.[17][18]
Materials and Reagents
-
Recombinant Human IDO1 Enzyme
-
This compound (Test Compound)
-
Epacadostat (Positive Control Inhibitor)
-
L-Tryptophan (Substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure
-
Preparation of Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Keep on ice.
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Prepare similar dilutions for the positive control, Epacadostat.
-
-
Reaction Setup:
-
Add 2 µL of diluted test compound or control to the wells of a 96-well plate. For the "no inhibitor" control, add 2 µL of DMSO.
-
Add 178 µL of the assay buffer to each well.
-
Add 10 µL of recombinant IDO1 enzyme solution (pre-diluted in assay buffer to the desired final concentration) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of L-tryptophan solution (prepared in assay buffer) to each well. The final concentration of L-tryptophan should be at or near its Km value for IDO1.
-
-
Data Acquisition:
Data Analysis and IC50 Calculation
-
Calculate Initial Reaction Rates (V0): For each concentration of the inhibitor, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance vs. time curve.[21]
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control (DMSO only).
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC50 value. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
| Parameter | Description | Example Value |
| Test Compound | This compound | - |
| Enzyme | Recombinant Human IDO1 | 50 nM |
| Substrate | L-Tryptophan | 20 µM (approx. Km) |
| Wavelength | 321 nm | - |
| Incubation Time | 30-60 minutes | - |
| Expected IC50 (Epacadostat) | 10-50 nM | - |
Protocol 2: Cell-Based Assay for IDO1 Inhibition
This protocol validates the inhibitory activity of this compound in a more physiologically relevant setting using a human cancer cell line that can be induced to express IDO1.[22] We will use the SK-OV-3 ovarian cancer cell line as an example.
Materials and Reagents
-
SK-OV-3 cells
-
Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plate
-
Standard microplate reader (for colorimetric reading)
Procedure
-
Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[22]
-
IDO1 Induction: The next day, add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce the expression of IDO1. Incubate for 24 hours.[22]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the IFN-γ-containing medium from the cells and replace it with 200 µL of the medium containing the diluted test compound. Include "no inhibitor" and "positive control" wells.
-
Incubate for another 24-48 hours.
-
-
Kynurenine Measurement:
-
After the incubation, carefully collect 140 µL of the supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[23]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) DMAB in acetic acid to each well. A yellow color will develop in the presence of kynurenine.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[23]
Data Analysis
-
Kynurenine Standard Curve: Create a standard curve using known concentrations of kynurenine to quantify the amount produced by the cells.
-
Calculate Inhibition: Determine the concentration of kynurenine in each well from the standard curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine Cellular IC50: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the cellular IC50 value using non-linear regression.
Determining the Mechanism of Inhibition
Once the potency of this compound has been established, the next step is to understand how it inhibits the enzyme. This is achieved through enzyme kinetic studies.[4][24] By measuring the reaction rate at various substrate and inhibitor concentrations, one can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[]
This is typically done by generating Michaelis-Menten plots and their linear transformations (e.g., Lineweaver-Burk plots) in the presence and absence of the inhibitor.
| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binds to |
| Competitive | No change | Increases | Enzyme's active site |
| Non-competitive | Decreases | No change | Allosteric site (E or ES) |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) complex |
Conclusion
These application notes provide a robust framework for the initial characterization of a novel compound, this compound, as a potential enzyme inhibitor, using IDO1 as a therapeutically relevant target. The described biochemical and cell-based assays are fundamental tools in the early stages of drug discovery.[1][25] Positive results from these studies would warrant further investigation into the compound's selectivity, off-target effects, and in vivo efficacy, paving the way for potential therapeutic development.
References
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. (n.d.).
- Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed - NIH. (n.d.).
- Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021, April 21). J Hematol Oncol.
- Newly discovered molecules accelerate the removal of immune-modulating enzyme. (2026, January 7).
- Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - ACS Publications. (2019, September 17).
- Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. (n.d.).
- Enzyme Kinetic Assay - Creative Biogene. (n.d.).
- Enzyme assay - Wikipedia. (n.d.).
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery - BOC Sciences. (n.d.).
- What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19).
- Drug discovery thr enzyme inhibition | PPTX - Slideshare. (n.d.).
- How Is Enzyme Kinetics Applied in Drug Development? - Patsnap Synapse. (2025, April 21).
- Enzyme kinetics - Wikipedia. (n.d.).
- Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC - NIH. (2020, December 22).
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
- Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. (n.d.).
- Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. (2018, July 20).
- IDO1 Inhibitor Mechanism of Action Assay Kit - BPS Bioscience. (n.d.).
- N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide - MySkinRecipes. (n.d.).
- IDO1 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH. (n.d.).
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. (n.d.).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 - ChemicalBook. (2025, July 24).
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents. (n.d.).
- US5663340A - N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation - Google Patents. (n.d.).
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - PubChem. (n.d.).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - ChemicalBook. (n.d.).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - Chongqing Chemdad Co. ,Ltd. (n.d.).
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 3. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 4. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 5. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]
- 6. innospk.com [innospk.com]
- 7. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 8. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 9. US5663340A - N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation - Google Patents [patents.google.com]
- 10. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [amp.chemicalbook.com]
- 11. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 20. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 25. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4,6-dichloropyrimidin-5-yl)formamide and its Precursors in Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of N-(4,6-dichloropyrimidin-5-yl)formamide and its direct precursor, 4,6-dichloropyrimidin-5-amine, as pivotal intermediates in agrochemical research and development. While this compound is not extensively documented as a final agrochemical product, its structural motifs are integral to the synthesis of various active ingredients. This document elucidates the synthetic pathways, reactivity, and potential applications of this chemical family, offering detailed protocols for researchers and synthetic chemists in the agrochemical sector. The focus is on the strategic use of these intermediates to construct more complex, biologically active molecules.
Introduction: The Strategic Importance of Dichloropyrimidine Scaffolds in Agrochemicals
The pyrimidine ring is a foundational heterocyclic structure in a multitude of biologically active compounds, spanning pharmaceuticals and agrochemicals.[1][2] Its electron-deficient nature, stemming from the two nitrogen atoms, makes it a versatile scaffold for chemical modification.[3] In the agrochemical industry, the strategic functionalization of the pyrimidine core has led to the development of potent herbicides, fungicides, and insecticides.[4]
The subject of this guide, this compound, and its parent amine, 4,6-dichloropyrimidin-5-amine, represent key building blocks in this synthetic landscape. The two chlorine atoms at the C4 and C6 positions are highly reactive leaving groups, susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity allows for the controlled, stepwise introduction of various functional groups, enabling the construction of diverse molecular architectures and the fine-tuning of biological activity.
While a related compound, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, is recognized as an intermediate in the synthesis of sulfonylurea herbicides, the direct application of this compound is less defined in public-domain literature.[4][5] Therefore, this guide will focus on the synthetic utility of its precursor, 4,6-dichloropyrimidin-5-amine, the protocol for its conversion to the target formamide, and the subsequent potential of this molecule in the synthesis of novel agrochemicals.
Physicochemical Properties & Data
A clear understanding of the physicochemical properties of the core intermediates is crucial for their effective use in synthesis.
| Property | 4,6-dichloropyrimidin-5-amine | This compound |
| CAS Number | 5413-85-4[6][7] | Not available |
| Molecular Formula | C₄H₃Cl₂N₃[6] | C₅H₃Cl₂N₃O |
| Molecular Weight | 163.99 g/mol [6] | 191.99 g/mol |
| Appearance | Yellowish-brown crystals or powder[2] | Predicted to be a solid |
| Melting Point | 145-148 °C[2][7] | Data not available |
| Solubility | Soluble in 95% ethanol (50 mg/mL)[7] | Predicted to be soluble in polar organic solvents |
Synthetic Pathways and Core Reactions
The primary value of this compound in agrochemical research lies in its role as a reactive intermediate. The synthesis begins with its precursor amine, which is then formylated.
Synthesis of the Precursor: 4,6-dichloropyrimidin-5-amine
The precursor, 4,6-dichloropyrimidin-5-amine, is typically synthesized from 4,6-dichloro-5-nitropyrimidine via reduction.
Caption: Synthesis of 4,6-dichloropyrimidin-5-amine.
Protocol 1: Synthesis of 4,6-dichloropyrimidin-5-amine [8]
-
Setup: In a Parr hydrogenation reactor, dissolve 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (0.05 g) to the solution.
-
Inerting: Seal the reactor and replace the internal atmosphere with nitrogen gas. Repeat this process three times to ensure an inert environment.
-
Hydrogenation: Introduce hydrogen gas into the reactor at atmospheric pressure.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target product, 4,6-dichloro-5-aminopyrimidine.
Formylation to this compound
The conversion of the amine to the formamide is a critical step, potentially modifying the reactivity or serving as a protecting group for the amine in subsequent reactions.
Caption: Synthesis of this compound.
Protocol 2: Synthesis of this compound (Adapted from a similar synthesis) [9]
This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific substrate.
-
Setup: In a round-bottom flask, mix 4,6-dichloropyrimidin-5-amine (0.01 mol) with water (0.25 mol). Stir the mixture at room temperature.
-
Reagent Addition: Slowly add 98% formic acid (0.4 mol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-55 °C and maintain this temperature for 3-5 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The solid product may precipitate upon cooling.
-
Isolation: Collect the solid product by filtration and wash with cold water.
-
Drying: Dry the isolated product under vacuum at 60 °C to yield this compound.
Mechanism of Action & Application in Agrochemical Design
The core value of the this compound scaffold lies in the high reactivity of its two chlorine atoms towards nucleophilic substitution. This allows for the creation of libraries of compounds for screening as potential agrochemicals.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary reaction pathway for modifying the dichloropyrimidine core is SNAr. The electron-withdrawing nature of the pyrimidine nitrogens and the chlorine atoms makes the C4 and C6 positions highly electrophilic.
Caption: Generalized SNAr mechanism on the pyrimidine ring.
This stepwise substitution allows for the introduction of different nucleophiles (e.g., amines, alcohols, thiols) to build complex molecules with potential herbicidal, fungicidal, or insecticidal properties.[1][3]
Application in Herbicide Synthesis Analogy
A related compound, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, is an intermediate for sulfonylurea herbicides.[5] These herbicides act by inhibiting the plant enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids.[5] It is plausible that this compound could be used in a similar synthetic strategy, where the dichloropyrimidine core is linked to a sulfonylurea or a similar pharmacophore to create novel ALS inhibitors.
Protocol 3: Exploratory Nucleophilic Substitution [3]
This is a general protocol for screening reactions and should be adapted for specific nucleophiles.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent like dimethylformamide (DMF, 5 mL).
-
Reagents: Add the desired nucleophile (e.g., a primary amine, 1.0 mmol) and a base such as potassium carbonate (K₂CO₃, 2.0-4.0 mmol).
-
Reaction: Heat the reaction mixture (e.g., to 80-140 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: After cooling to room temperature, pour the mixture into water.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the mono-substituted product. Further purification can be achieved by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound, while not a prominent end-use agrochemical itself, represents a valuable synthetic intermediate. Its true potential is realized through the reactivity of its dichlorinated pyrimidine core, which serves as a versatile platform for the construction of novel, biologically active molecules. The protocols and mechanistic insights provided herein are intended to empower researchers to explore the synthetic possibilities of this scaffold. Future research should focus on the synthesis of diverse compound libraries via nucleophilic substitution and their subsequent screening for herbicidal, fungicidal, and insecticidal activities. The adaptability of the 4,6-dichloropyrimidin-5-yl core ensures its continued relevance in the discovery of next-generation crop protection agents.
References
- MySkinRecipes. (n.d.). N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. MySkinRecipes.
- Gontijo, R. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(4), M1483.
- Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co., Ltd.
- PubChem. (n.d.). 5-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). 5-Amino-4,6-dichloropyrimidine, 98+%. Fisher Scientific.
- Google Patents. (n.d.). NO951594D0 - N- (2-amino-4,6-dichloropyrimidin-5-yl) formamide, and the process of preparation thereof. Google Patents.
- NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. NIST Chemistry WebBook.
- Pharmaffiliates. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Pharmaffiliates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. innospk.com [innospk.com]
- 5. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]
- 6. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Amino-4,6-dichlorpyrimidin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
Application Notes & Protocols: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of a Key Intermediate
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS No. 171887-03-9) is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2][3] Its molecular structure, featuring a dichlorinated pyrimidine ring, an amino group, and a formamide moiety, provides a versatile scaffold for constructing complex antiviral compounds.[4]
The precise handling and storage of this compound are paramount to ensure its stability, reactivity, and, most importantly, the safety of laboratory personnel. This guide provides a comprehensive framework for its use, grounded in established safety protocols and chemical principles.
Note on Nomenclature: This document focuses on N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS 171887-03-9), a compound for which extensive data is available. The user's original query mentioned "N-(4,6-dichloropyrimidin-5-yl)formamide," which may be a related but distinct and less documented chemical. Given the context of pharmaceutical research, it is highly probable that the 2-amino substituted version is the compound of interest.
Compound Identification and Properties
A fundamental understanding of the physicochemical properties of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is the foundation for its safe handling.
| Property | Value | Source(s) |
| CAS Number | 171887-03-9 | [1][5] |
| Molecular Formula | C₅H₄Cl₂N₄O | [1][5][6] |
| Molecular Weight | 207.02 g/mol | [1][5][6] |
| Appearance | White to pale reddish-yellow or orange powder/crystals | [1][6] |
| Melting Point | >251°C (decomposes) | [1][6][7] |
| Solubility | Soluble in DMSO, Methanol | [1][6] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][6][8] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. All personnel must be thoroughly familiar with its potential risks before handling.
GHS Hazard Statements:
Causality Behind Hazards: The dichloropyrimidine core is an electron-deficient aromatic system, making the compound reactive towards nucleophiles. The chlorine atoms can be displaced, and the compound itself can irritate mucous membranes and skin upon contact. Inhalation of the dust can lead to respiratory tract irritation.
Core Directive: Safe Handling Protocols
Adherence to these protocols is not merely procedural; it is a self-validating system to ensure personnel safety and experimental integrity.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, including weighing and transferring, must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[8][11]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[12]
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye Protection: Wear chemical safety goggles with side shields. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) tested according to standards like EN 374. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.[9]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate particulate filters should be worn.[9][13]
Procedural Best Practices
-
Avoid Dust Formation: Handle the compound carefully to minimize the generation of dust.[8][12] Do not perform actions like dry sweeping.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][12] Do not eat, drink, or smoke in areas where the chemical is handled.[8][12]
-
Container Handling: Keep containers tightly closed when not in use.[8][12] Handle and open containers with care.[13]
Storage and Stability: Preserving Compound Integrity
Improper storage can lead to degradation, affecting experimental outcomes and potentially creating unknown hazards.
-
Temperature: Store in a refrigerator at 2–8°C .[8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or air.[1][6][8]
-
Location: Keep in a dry, cool, and well-ventilated place.[8][12][14]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and materials such as copper and aluminum and their alloys.[8][15]
The following diagram illustrates the decision-making process for the safe handling and storage of this compound.
Caption: Safe Handling & Storage Workflow.
Emergency Procedures: A Validating System of Response
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[9][10]
-
On Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] If skin irritation occurs, get medical help.[12]
-
On Eye Contact: Immediately rinse with water for several minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[9][12]
Accidental Release Measures
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep or scoop up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8][9] Clean the spill area with a suitable solvent.
-
Major Spills: Alert emergency responders.[15] Isolate the hazard area and deny entry.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam.[9][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[9][13]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[12][13] Consult with your institution's environmental health and safety (EHS) department.
Protocol: Use in a Synthetic Application (Illustrative Example)
This protocol outlines a general procedure for using N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide as a reactant in a nucleophilic substitution reaction, a common step in drug development pathways.
Objective: To perform a nucleophilic aromatic substitution on the dichloropyrimidine core.
Materials:
-
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
-
Nucleophile (e.g., an amine or thiol)
-
Aprotic solvent (e.g., THF, DMF)
-
Base (e.g., triethylamine, DIPEA), if necessary
-
Reaction vessel, magnetic stirrer, inert atmosphere setup (Nitrogen/Argon)
Procedure:
-
Preparation: Under an inert atmosphere in a chemical fume hood, add the desired amount of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous aprotic solvent to the vessel to dissolve or suspend the starting material.
-
Reactant Addition: Slowly add the nucleophile to the reaction mixture. If the nucleophile is a salt, it can be added as a solid. If a base is required to deprotonate the nucleophile, it should be added at this stage.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile) for the required duration.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by adding water or a buffer). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using methods like NMR, Mass Spectrometry, and HPLC.
The following diagram illustrates the logical flow of this synthetic protocol.
Caption: General Synthetic Protocol Workflow.
References
- AFG Bioscience. (n.d.). Safety Data Sheet: N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- Google Patents. (1998). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- Google Patents. (1997). US5663340A - N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation.
- National Center for Biotechnology Information. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem Compound Database.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- ChemBK. (2024). 2-Amino-4,6-dichloro-5-pyrimidinyl formamide.
- Pharmaffiliates. (n.d.). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- LookChem. (n.d.). 171887-03-9(N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Product Description.
- Ningbo Inno Pharmchem. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9.
- Autech. (2026). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: A Key Intermediate for Antiviral Drug Synthesis.
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. afgsci.com [afgsci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide
Welcome to the technical support center for the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. This compound is a key building block in the synthesis of various pharmaceutically active compounds, most notably the anti-HIV drug Abacavir.[1][2][3]
The synthesis, while well-documented, presents several challenges that can impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction conditions, and achieve reliable, high-quality results.
Synthesis Overview & Core Logic
The most common and industrially relevant pathway to this compound begins with 2,5-diamino-4,6-dihydroxypyrimidine. The synthesis is conceptually a two-stage process: first, the chlorination of the pyrimidine ring, and second, the selective formylation of the 5-amino group. Often, these steps are performed in a "one-pot" or sequential manner without the isolation of all intermediates.[4][5][6]
The core challenge lies in controlling the reactivity of the functional groups. The chlorination must be efficient without degrading the pyrimidine ring, and the formylation must be selective for the C5-amino group. The Vilsmeier-Haack reaction is a cornerstone of this process, where a Vilsmeier reagent (formed in situ from a chlorinating agent like phosphorus oxychloride and an amide like N,N-dimethylformamide) acts as both the chlorinating and formylating precursor.[7][8]
Below is a diagram illustrating the general workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part A: Reagents and Reaction Initiation
Q1: My chlorination reaction is sluggish and gives a low yield. What are the critical factors?
A1: This is a frequent issue, often tied to the generation and reactivity of the Vilsmeier reagent.
-
Causality: The reaction of phosphorus oxychloride (POCl₃) with a substituted amide like N,N-dimethylformamide (DMF) forms the Vilsmeier reagent, which is the active species for chlorination.[7][9] The efficiency of this step is paramount. Incomplete formation or degradation of the reagent will lead to poor conversion.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your POCl₃ and DMF are anhydrous. Moisture will quench the Vilsmeier reagent and POCl₃, drastically reducing efficiency. Use freshly opened bottles or properly stored reagents.
-
Order of Addition: A common procedure involves adding DMF dropwise to POCl₃ at a controlled temperature (e.g., below 50°C) before introducing the dihydroxypyrimidine substrate.[2] This allows for the pre-formation of the Vilsmeier reagent. A sudden, uncontrolled exotherm suggests the reaction is running away, which can degrade both the reagent and the substrate.
-
Stoichiometry: A molar excess of both POCl₃ and DMF relative to the starting pyrimidine is typically required. Patents often describe using 4-8 molar equivalents of the chlorinating agent.[2][4] Insufficient reagent will result in incomplete chlorination.
-
Q2: The reaction mixture turns dark brown or black very quickly. Is this normal?
A2: While some color change is expected, a rapid shift to a dark, tar-like consistency often indicates substrate or product degradation.
-
Causality: The pyrimidine ring, especially with amino substituents, can be sensitive to highly acidic and aggressive conditions at elevated temperatures. Uncontrolled exotherms during the addition of reagents can cause localized "hot spots" leading to decomposition.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended temperature ranges strictly. For the initial mixing of POCl₃ and DMF, and the subsequent addition of the pyrimidine, use an ice bath or a controlled heating mantle to manage the temperature. The reaction is often heated to 70-90°C for the chlorination to proceed, but the initial stages are critical.[4][6]
-
Stirring: Ensure vigorous and efficient stirring. Poor mixing can lead to localized overheating and reagent concentration gradients, promoting side reactions and decomposition.
-
Part B: Reaction Progression and Workup
Q3: I'm getting a low yield of the final formamide product after the hydrolysis step. Where might the product be lost?
A3: Product loss at this stage is almost always related to the workup procedure, specifically the hydrolysis and pH adjustment steps.
-
Causality: The intermediate from the chlorination step is hydrolyzed with water to form the final N-formyl product. The solubility of this product is highly dependent on the pH of the aqueous solution. If the pH is not in the optimal range, the product will remain dissolved in the mother liquor and will not precipitate.
-
Troubleshooting Steps:
-
Controlled Quenching: The reaction mixture is typically quenched by carefully adding it to water or ice. This must be done slowly and with cooling to manage the highly exothermic reaction of residual POCl₃ with water.
-
Precise pH Adjustment: The final product is precipitated by adjusting the pH. Different protocols specify different pH ranges, but a value between 4.0 and 7.5 is commonly cited.[2] Use a calibrated pH meter and add the base (e.g., NaOH solution, ammonia water) slowly and with good stirring to avoid overshooting the target pH.
-
Sufficient Precipitation Time: After pH adjustment, allow sufficient time for the product to fully precipitate. Cooling the mixture can further decrease the product's solubility and improve the isolated yield.
-
Caption: Decision tree for troubleshooting low product precipitation during workup.
Q4: My final product is contaminated with an impurity that I cannot easily remove. What could it be?
A4: A common impurity is the deformylated product, 2,5-diamino-4,6-dichloropyrimidine, or incompletely chlorinated species.
-
Causality: The formamide group can be hydrolyzed back to a primary amine under harsh pH conditions (either too acidic or too basic) during workup, especially at elevated temperatures.[10] If the initial chlorination was incomplete, you might also have hydroxy-chloro-pyrimidine species.
-
Troubleshooting Steps:
-
Hydrolysis Conditions: During the workup and hydrolysis of the Vilsmeier intermediate, avoid excessively high temperatures or prolonged reaction times, as this can promote deformylation.[6]
-
pH Control: As mentioned, maintaining the correct pH is crucial not only for precipitation but also for product stability.
-
Purification: If impurities are present, recrystallization is a viable option. Solvents such as toluene have been mentioned in the literature for purification.[4] For persistent impurities, column chromatography may be necessary, though this is less ideal for large-scale production.
-
Key Experimental Protocols & Data
The following protocols are synthesized from established literature and patents to provide a robust starting point for your experiments.
Protocol 1: One-Pot Synthesis from 2,5-Diamino-4,6-dihydroxypyrimidine
This protocol is based on the Vilsmeier-Haack approach, which is efficient for larger-scale synthesis.[2][6]
-
Vilsmeier Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, charge phosphorus oxychloride (POCl₃, 4.0 eq). Cool the vessel to below 20°C.
-
Slowly add N,N-dimethylformamide (DMF, 2.5 eq) dropwise, ensuring the temperature does not exceed 50°C. Stir the mixture for 30 minutes.
-
Chlorination: Heat the mixture to 70°C. Add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (1.0 eq) portion-wise, maintaining the temperature between 70-80°C. Stir at this temperature for 4-6 hours until TLC or HPLC analysis shows consumption of the starting material.
-
Workup and Hydrolysis: Cool the reaction mixture to 20°C. In a separate vessel, prepare a sufficient amount of ice-water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring, keeping the temperature of the quench solution below 30°C.
-
Precipitation: Adjust the pH of the aqueous mixture to 4.0-4.5 using a 50% sodium hydroxide solution or concentrated ammonia water.
-
Heat the mixture to 90-100°C and stir for 6-8 hours to complete the hydrolysis to the formamide.
-
Cool the mixture to 15-20°C and continue stirring for 1-2 hours.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight. The expected yield is typically high, potentially over 80-90%.[2]
Data Summary: Reaction Parameters
The table below summarizes typical ranges for key reaction parameters.
| Parameter | Value | Rationale / Notes |
| Reagent Ratio | ||
| POCl₃ : Substrate | 4.0 - 8.0 eq | Ensures complete chlorination. |
| DMF : Substrate | 2.5 - 5.0 eq | Acts as a reagent for Vilsmeier formation and a solvent. |
| Temperature | ||
| Vilsmeier Formation | < 50°C | Prevents uncontrolled exotherm and reagent degradation. |
| Chlorination | 70 - 100°C | Required for the chlorination reaction to proceed at a reasonable rate. |
| Hydrolysis | 80 - 100°C | Drives the conversion of the intermediate to the final formamide product. |
| Workup | ||
| Precipitation pH | 4.0 - 7.5 | Critical for maximizing product isolation and minimizing impurities.[2] |
References
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Google Patents: Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- MDPI: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Ningbo Inno Pharmchem: High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link]
- Google Patents: Method for producing n-(2-amino-4,6-dichloropyrimidine-5-yl)formamide.
- NIH: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
- US5663340A - N-(2-amino-4,6-dichloropyrimidine-5-yl)
- Google Patents: Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- ACS Publications: A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. [Link]
- PubChem: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]
- Pharmaffiliates: N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link]
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- WIPO Patentscope: METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. [Link]
- MySkinRecipes: N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. [Link]
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. innospk.com [innospk.com]
- 4. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 5. US5663340A - N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. mdpi.com [mdpi.com]
- 8. WO2004103979A1 - Method for producing n-(2-amino-4,6-dichloropyrimidine-5-yl)formamide - Google Patents [patents.google.com]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide
Guide Overview: This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide, a critical intermediate in the production of antiviral agents like Abacavir.[1] This document is intended for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis, ensuring high yield and purity.
Introduction to the Synthesis
This compound (Compound 2 ) is typically synthesized via the formylation of 5-amino-4,6-dichloropyrimidine (Compound 1 ). The most common method involves reacting the starting amine with formic acid, often in the presence of water, followed by heating.[2] While seemingly straightforward, this reaction is sensitive to conditions that can lead to side reactions and impurities, impacting the final product's quality and yield.
This guide focuses on troubleshooting the direct formylation pathway, which is favored for its operational simplicity.
Core Reaction Scheme
Caption: Main synthetic route to this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and workup of this compound.
Question: My final yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a frequent issue that can stem from several factors throughout the process.
-
Incomplete Reaction: The formylation may not have gone to completion. This can be verified by HPLC analysis, which would show a significant peak for the starting material, 5-amino-4,6-dichloropyrimidine.
-
Solution: Ensure the reaction temperature is maintained within the optimal range (typically 50-90°C, depending on the specific protocol).[2][3][4] Extend the reaction time and monitor progress using TLC or HPLC until the starting material is consumed (<1%). Also, verify the concentration and quality of the formic acid used.[2]
-
-
Product Hydrolysis: The formamide group (-NH-CHO) is susceptible to hydrolysis back to the amine (-NH₂), especially under harsh pH conditions or prolonged heating in the presence of water. This is the most common side reaction.
-
Mechanical Loss: The product is a solid that is isolated by filtration.[1][2] Significant material can be lost during transfers, filtration, and washing if not performed carefully. Ensure complete transfer of the solid and use a minimal amount of cold solvent for washing to avoid dissolving the product.
Question: My HPLC analysis shows a major impurity peak that I suspect is the unreacted starting material. How can I improve the conversion rate?
Answer: The presence of starting material indicates an incomplete reaction.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a consistent temperature between 50-90°C.[3][4] A common range is 50-55°C.[2] | The formylation reaction is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions. |
| Reaction Time | Monitor the reaction for 3-10 hours.[3][4] | The reaction needs sufficient time to proceed to completion. Use HPLC or TLC to track the disappearance of the starting material. |
| Reagent Stoichiometry | Use a significant excess of formic acid.[2] | Formic acid often acts as both the reagent and a solvent/catalyst. Using an excess helps drive the reaction equilibrium towards the product. |
Question: I've identified an impurity as 5-amino-4,6-dichloropyrimidine (the deformylated product). Why is this forming and how can I prevent it?
Answer: The formation of this impurity is due to the hydrolysis of the formamide bond of your desired product. This is a common side reaction, particularly during the workup phase.
Caption: Key side reaction pathways leading to common impurities.
To mitigate hydrolysis:
-
Control pH During Workup: After the reaction, the mixture is often quenched in water and the pH is adjusted. It is critical to perform this neutralization carefully, as extreme pH values can catalyze hydrolysis. Some procedures adjust the pH to around 4.0-4.5, and then to 7.0-7.5 to precipitate the product.[1]
-
Minimize Water Contact Time at High Temperatures: Cool the reaction mixture before quenching with water. If possible, remove excess water via azeotropic distillation with toluene before final isolation.[2]
-
Use of Aqueous Carboxylic Acid: Some patented processes note that reacting the precursor in an aqueous alcoholic solution can directly lead to the formation of 2,5-diamino-4,6-dichloropyrimidine, highlighting the sensitivity to reaction media.[3] This underscores the importance of using an aqueous carboxylic acid solution as specified to favor formamide formation.[3]
Question: The final product is off-white or pale brown, not a pure white solid. How can I improve its purity and color?
Answer: Discoloration often points to the presence of minor, highly-colored impurities or degradation products.
-
Purification: The most effective method to improve purity and color is recrystallization. Toluene is a suitable solvent for this purpose.[3]
-
Starting Material Quality: Ensure the purity of the initial 5-amino-4,6-dichloropyrimidine. Impurities in the starting material will likely carry through the reaction.
-
Temperature Control: Avoid excessive heating, as this can lead to thermal degradation and the formation of colored byproducts.
Experimental Protocols
The following protocols are provided as a reference. Researchers should adapt them based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures.[2]
-
Reaction Setup: In a suitable reaction vessel, charge 5-amino-4,6-dichloropyrimidine (1.0 eq).
-
Reagent Addition: Add water (approx. 2.5 mL per gram of starting material) and stir to form a slurry at room temperature.
-
Formylation: Slowly add 98% formic acid (approx. 10-15 eq). An exotherm may be observed.
-
Heating: Heat the reaction mixture to 50-55°C and maintain this temperature for 3-5 hours, with continuous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into cold water.
-
Adjust the pH to ~7.0 using a base such as aqueous ammonia or sodium hydroxide solution.[1][4]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
-
Drying: Dry the product under vacuum at 60°C to a constant weight. The expected yield is typically high, around 90% or more.[1][2]
Protocol 2: Purification by Recrystallization
-
Dissolution: Suspend the crude, dried product in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Decision Workflow
Use the following flowchart to diagnose and address issues systematically.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
- Title: N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Title: High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9 Source: Ningbo Inno Pharmchem Co.,Ltd. URL:[Link]
- Source: Google Patents (CN105949133A)
- Title: ABACAVIR - New Drug Approvals Source: New Drug Approvals URL:[Link]
- Title: Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine Source: Google Patents URL
- Title: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - PubChem Source: PubChem URL:[Link]
- Source: Google Patents (US20070265287A1)
- Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 3. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 4. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]
- 5. US20070265287A1 - Method for Producing 2-Amino-4,6-Dichloro-5-Formamidopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Parameters for N-(4,6-dichloropyrimidin-5-yl)formamide
Welcome to the technical support center for the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. As a crucial intermediate in the synthesis of various biologically active compounds, including the anti-HIV drug Abacavir, achieving a high-yield, high-purity synthesis of this compound is paramount.[1][2][3] This document provides practical, field-tested insights to help you navigate the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The answers are designed to provide not just a solution, but also the underlying chemical principles to empower your process optimization.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors:
-
Incomplete Formylation: The formylation of the 5-amino group on the dichloropyrimidine ring is a critical step. Inadequate formylating agent, suboptimal temperature, or insufficient reaction time can lead to incomplete conversion of the starting material, 2,5-diamino-4,6-dichloropyrimidine.
-
Solution: Ensure an adequate excess of the formylating agent is used. When using formic acid, a significant excess is often required to drive the reaction to completion.[1] Heating the reaction mixture to 50-55 °C can enhance the reaction rate.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time, which is typically around 3 hours.[1]
-
-
Side Reactions: The starting material and product can be susceptible to side reactions, especially under harsh conditions. Hydrolysis of the chloro groups on the pyrimidine ring can occur, particularly in the presence of water at elevated temperatures.
-
Solution: Maintain anhydrous or near-anhydrous conditions where possible, especially if using formylating agents sensitive to moisture. While some methods use aqueous formic acid, controlling the temperature is key to minimizing hydrolysis.
-
-
Product Loss During Work-up and Purification: The product's solubility characteristics can lead to losses during extraction and recrystallization.
-
Solution: After the reaction, azeotropic distillation with toluene can be an effective method to remove excess formic acid and water.[1] For purification, carefully select a recrystallization solvent system that maximizes product recovery. Washing the crude product with cold water can help remove water-soluble impurities without significant product loss.[1]
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC/HPLC). What are these common impurities and how can I minimize their formation?
Impurity profiling is key to a robust process. Common impurities can include:
-
Unreacted Starting Material (2,5-diamino-4,6-dichloropyrimidine): This is the most common impurity if the reaction is incomplete.
-
Minimization: As discussed in Q1, optimize reaction time, temperature, and the amount of formylating agent.
-
-
Di-formylated Product: Although less common for this specific substrate due to steric hindrance and electronic effects, di-formylation at the 2-amino group is a theoretical possibility.
-
Minimization: Careful control of the stoichiometry of the formylating agent and reaction temperature can help avoid over-formylation.
-
-
Hydrolyzed Byproducts: Replacement of one or both chloro-substituents with hydroxyl groups can occur if the reaction conditions are too harsh or if there is excessive water.
-
Minimization: Control the reaction temperature and minimize the amount of water in the reaction mixture.
-
Q3: What are the recommended formylating agents for this synthesis, and what are the pros and cons of each?
The choice of formylating agent is a critical parameter. Here's a comparison of common choices:
| Formylating Agent | Advantages | Disadvantages |
| Formic Acid (98%) | Readily available, cost-effective, and effective for this transformation.[1] | Requires a large excess and heating, which can lead to side reactions if not controlled. |
| Acetic Formic Anhydride (AFA) | A powerful formylating agent that can often be used at lower temperatures.[4][5] | Not commercially available and must be prepared in situ from formic acid and acetic anhydride, or acetyl chloride and sodium formate. It is also thermally unstable.[4][6][7] |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | A potent formylating agent, often used for electron-rich aromatic and heteroaromatic compounds.[8][9][10] It can also be used for the chlorination of dihydroxypyrimidines, potentially allowing for a one-pot synthesis from 2,5-diamino-4,6-dihydroxypyrimidine.[11] | The reagent is highly reactive and moisture-sensitive. The reaction can be exothermic and requires careful control. It may also lead to the formation of N,N-dimethylformamidine intermediates. |
| Trimethyl Orthoformate | Can be used as a formylating agent, often in the presence of an acid catalyst like aluminum trichloride.[2] | May require higher temperatures and longer reaction times compared to other agents. |
Q4: How can I effectively monitor the progress of the reaction?
Effective reaction monitoring is crucial for optimizing yield and minimizing impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material, product, and any potential impurities. The spots can be visualized under UV light (254 nm).[12]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (with a modifier like formic acid or trifluoroacetic acid) is typically effective. This allows for accurate determination of the conversion of the starting material and the formation of the product and impurities.[2]
Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should adapt them based on their specific laboratory conditions and analytical monitoring.
Protocol 1: Formylation using Formic Acid
This protocol is based on a commonly reported and scalable method.[1]
Step-by-Step Methodology:
-
To a stirred mixture of 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and water (approx. 2.5 mL per gram of starting material) at room temperature, slowly add 98% formic acid (approx. 10-15 eq).
-
Heat the reaction mixture to 50-55 °C and maintain this temperature for 3 hours, with continuous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, add toluene (approx. 20 mL per gram of starting material) to the reaction mixture at 50 °C.
-
Perform azeotropic distillation to remove water and excess formic acid. Repeat the toluene addition and distillation if necessary.
-
Cool the reaction mixture, and collect the precipitated solid product by filtration.
-
Wash the solid with cold water to remove any remaining water-soluble impurities.
-
Dry the product under vacuum at 60 °C to a constant weight. A yield of approximately 90% can be expected.[1]
Protocol 2: In Situ Generation and Use of Acetic Formic Anhydride
This protocol utilizes a more reactive formylating agent.[4][6]
Step-by-Step Methodology:
-
In a flask equipped with a dropping funnel and under an inert atmosphere (nitrogen or argon), cool a mixture of formic acid (1.2 eq) and acetic anhydride (1.0 eq) to 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to generate the acetic formic anhydride.
-
In a separate flask, dissolve or suspend 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Slowly add the pre-formed acetic formic anhydride solution to the pyrimidine suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction by carefully adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove acidic residues, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizing the Process: Diagrams
Reaction Mechanism: Formylation of 5-Amino-4,6-dichloropyrimidine
The following diagram illustrates the generally accepted mechanism for the formylation of an amine using formic acid.
Caption: A simplified mechanism of the formylation reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- Wikipedia. Acetic formic anhydride. [Link]
- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Organic Syntheses. Acetic Formic Anhydride. [Link]
- ChemBK. acetic formic anhydride. [Link]
- Ningbo Inno Pharmchem Co., Ltd. High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- ResearchGate. (PDF) Formylation of 6Aminouracil with Vilsmeier Reagent. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]
- Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Google Patents. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- National Institutes of Health.
- MySkinRecipes. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. [Link]
- LookChem. The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis. [Link]
- ChemBK. 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. [Link]
- Chongqing Chemdad Co., Ltd. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link]
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Formyl acetate synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: N-(4,6-dichloropyrimidin-5-yl)formamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-(4,6-dichloropyrimidin-5-yl)formamide. As a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities, its stability is paramount to ensuring reaction efficiency, product purity, and reproducibility. This guide, structured in a question-and-answer format, provides in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter during your research and development workflows.
Section 1: Understanding the Inherent Instability
This section explores the chemical nature of this compound and the root causes of its degradation.
Q1: What makes this compound susceptible to degradation?
A1: The instability of this compound arises from the combination of several reactive functional groups within its structure:
-
Dichloropyrimidine Ring: The pyrimidine ring is electron-deficient, and the two chlorine atoms are excellent leaving groups. This makes the 4 and 6 positions of the ring highly susceptible to nucleophilic substitution.
-
Formamide Group: The formamide moiety (-NH-CHO) is an amide, which is prone to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester.[1] This reaction cleaves the formamide to yield the corresponding amine (5-amino-4,6-dichloropyrimidine) and formic acid.[1]
-
Adjacent Amino Group Influence: The 5-formamido group is adjacent to two activating chloro groups, which influences the overall electronic properties and reactivity of the molecule.
Q2: What are the primary degradation pathways I should be aware of?
A2: The two most common degradation pathways are hydrolysis and nucleophilic substitution.
-
Hydrolysis: This is the most prevalent degradation route. It can occur at two main sites:
-
Formamide Hydrolysis: Attack by water (or hydroxide/hydronium ions) on the formyl carbonyl carbon leads to the cleavage of the C-N bond, resulting in the formation of 5-amino-4,6-dichloropyrimidine and formic acid. This process can be catalyzed by acidic or basic conditions.[1][2]
-
Chloro Group Hydrolysis: The chlorine atoms on the pyrimidine ring can be displaced by water or hydroxide ions, especially under elevated temperatures or non-neutral pH, to form hydroxypyrimidine derivatives.[3][4] This is a significant concern during aqueous workups or when using protic solvents.
-
-
Nucleophilic Substitution: Besides water, other nucleophiles present in a reaction mixture (e.g., amines, alcohols, thiols) can displace the chlorine atoms, leading to a variety of impurities.
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers to problems you might encounter in the lab, linking them to the stability issues of the starting material.
Q3: My downstream reaction is giving low or inconsistent yields. Could the this compound be the problem?
A3: Absolutely. The purity and integrity of this starting material are critical. If your yields are suffering, it is highly recommended to first validate the quality of your starting material. Degradation, even partial, reduces the molar equivalents of active reactant, leading directly to lower yields.
Troubleshooting Workflow:
Caption: Experimental workflow for a forced degradation study.
By understanding the inherent reactivity of this compound and implementing these best practices and troubleshooting guides, you can significantly improve the reliability and success of your synthetic work.
References
- The Formamide Group: An In-depth Technical Guide to its Reactivity and Stability in Drug Development. Benchchem.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
- Reactive Material Hazards. (2001). AIChE.
- Singh R, Rehman Z, Kumar R, et al. Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem.
- Formamide | HCONH2 | CID 713. PubChem, NIH.
- Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno.
- How to Safely Handle Reactive Chemicals. The Chemistry Blog. (2024).
- Process for the preparation of chloropyrimidines. Google Patents.
- The investigations of the methods for the reduction of chloroyrimidines. Oregon State University.
- The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ResearchGate. (2025).
- Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate. (2025).
- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. (2025).
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central, NIH.
- Handling and Storage of Chemicals. University of Ottawa.
- Guidelines for Safe Storage and Handling of Reactive Materials. Wiley.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. ChemicalBook. (2025).
- Hydrolysis of formamide at 80.degree.C and pH 1-9. The Journal of Organic Chemistry.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central, NIH.
- Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents.
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents.
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. Sigma-Aldrich.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem, NIH.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Product Description. ChemicalBook.
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. BLDpharm.
- N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. MySkinRecipes.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central, NIH.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- 4,6-Dichloropyrimidine. ChemicalBook. (2025).
- Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater. Frontiers. (2024).
Sources
Technical Support Center: N-(4,6-dichloropyrimidin-5-yl)formamide Synthesis
Welcome to the technical support center for the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical formylation reaction. As a key intermediate in the synthesis of pharmaceuticals like Abacavir, achieving a high yield and purity is paramount[1][2].
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Problem 1: Low to No Product Yield with Starting Material Consumed
Q: My reaction has gone to completion according to TLC/LC-MS (no starting 5-amino-4,6-dichloropyrimidine is left), but I am unable to isolate the desired this compound product. What are the likely causes?
A: This outcome suggests that while the starting material has reacted, it has been converted into undesired side products or has degraded. The electron-deficient nature of the dichloropyrimidine ring makes it susceptible to side reactions under certain conditions.
Potential Causes & Solutions:
-
Hydrolysis of Chloro Groups: The chloro substituents on the pyrimidine ring are susceptible to nucleophilic substitution, especially in the presence of water at elevated temperatures. This can lead to the formation of hydroxy-pyrimidine derivatives, which may be more water-soluble and difficult to isolate.
-
Causality: The pyrimidine ring's nitrogen atoms withdraw electron density, activating the C4 and C6 positions for nucleophilic aromatic substitution (SNAr)[3].
-
Solution: If using aqueous conditions (e.g., with formic acid), carefully control the reaction temperature. Do not exceed the recommended temperature range of 50-100°C[1][4]. After the reaction, quenching into cold water can help precipitate the desired product before significant hydrolysis occurs[1].
-
-
Reaction with Solvent (Solvolysis): If using an alcohol-based solvent (e.g., methanol, ethanol), it can act as a nucleophile, particularly in the presence of a base, leading to the formation of alkoxy-substituted pyrimidines[3].
-
Causality: Alkoxide ions, formed in situ, are potent nucleophiles that can displace the chloride ions on the ring[3].
-
Solution: Avoid using alcohol as a primary solvent if possible. If it must be used, for example, during a subsequent workup step, ensure the conditions are non-basic and temperatures are kept low[5]. Toluene is often used for azeotropic distillation to remove water and excess formic acid without reacting with the product[1].
-
-
Product Degradation: Prolonged exposure to high temperatures or harsh acidic conditions can lead to the degradation of the formamide product.
-
Solution: Monitor the reaction closely and, once complete, proceed with workup immediately. Avoid unnecessarily long reaction times. A typical duration is around 3 hours at 50-55°C[1].
-
Problem 2: Incomplete Reaction - Significant Starting Material Remains
Q: My reaction has stalled, and a significant amount of 5-amino-4,6-dichloropyrimidine remains even after extended reaction time. How can I drive the reaction to completion?
A: This is a common issue related to reaction kinetics and reagent activity. The nucleophilicity of the 5-amino group is reduced by the electron-withdrawing chloro groups, so appropriate conditions are necessary.
Potential Causes & Solutions:
-
Insufficient Temperature: Formylation reactions often require thermal energy to overcome the activation barrier.
-
Causality: The formylation of an amine with formic acid is an equilibrium-driven process that requires heat to favor product formation.
-
Solution: Ensure the internal reaction temperature reaches the target range. For formic acid methods, this is typically 50-70°C[1]. For syntheses using trimethyl orthoformate, higher temperatures of 75-80°C may be required[2].
-
-
Inactive Formylating Agent: The formylating agent may be old or degraded.
-
Causality: Formic acid can absorb atmospheric moisture, reducing its effective concentration. Other formylating agents can degrade over time.
-
Solution: Use a fresh bottle of high-purity (e.g., >98%) formic acid[1]. If using a different formylating agent like acetic formic anhydride, it should be prepared in situ for maximum reactivity[6].
-
-
Lack of Catalyst (if applicable): Certain protocols require a catalyst to proceed efficiently.
-
Causality: Lewis acids like aluminum trichloride (AlCl₃) can activate the formylating agent (e.g., trimethyl orthoformate), making it more electrophilic[2].
-
Solution: When using less reactive formylating agents like orthoformates, ensure the addition of the specified catalyst. For the AlCl₃/trimethyl orthoformate method, the catalyst is essential for driving the reaction[2].
-
Problem 3: Formation of a Major, Unidentified Impurity
Q: My reaction produces the desired product, but also a significant amount of a major impurity with a slightly different polarity. What could this be?
A: The most likely impurity is the di-formylated product, where both the 5-amino and the 2-amino groups have reacted. Over-formylation is a known side reaction in molecules with multiple amine groups[7].
Potential Causes & Solutions:
-
Over-Formylation (Di-formylation): The 2-amino group, while less reactive than the 5-amino group, can still be formylated under forcing conditions.
-
Causality: High temperatures, extended reaction times, or a large excess of a highly reactive formylating agent can provide enough energy to formylate the less nucleophilic 2-amino position.
-
Solution:
-
Control Stoichiometry: Use a moderate excess of the formylating agent. A large excess is not always better and can promote side reactions.
-
Temperature Management: Avoid excessive temperatures. Stick to the validated protocol's temperature range[1][2].
-
Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the slow formation of the di-formylated product.
-
-
-
Formation of Vilsmeier-Haack Type Adducts: If using reagents like phosphorus oxychloride (POCl₃) and DMF, complex intermediates can form.
-
Causality: The Vilsmeier reagent, formed from POCl₃ and DMF, is a powerful electrophile used for formylation. In the synthesis of the starting material, these reagents are often used for chlorination, and carryover or improper stoichiometry can lead to complex side products[4].
-
Solution: Ensure that the starting 5-amino-4,6-dichloropyrimidine is pure and free from reagents used in its own synthesis.
-
General Troubleshooting Workflow
Here is a logical flow for diagnosing a failed reaction.
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling Up N-(4,6-dichloropyrimidin-5-yl)formamide Production
Welcome to the technical support center for the synthesis and scale-up of N-(4,6-dichloropyrimidin-5-yl)formamide. This critical intermediate, notably in the production of the antiretroviral drug Abacavir, presents unique challenges when transitioning from bench-scale synthesis to pilot or industrial production.[1][2][3] This guide is structured to provide drug development professionals and researchers with actionable insights, moving beyond simple protocols to explain the fundamental causality behind each procedural choice. Our goal is to empower you with the expertise to anticipate and resolve common scale-up issues, ensuring process robustness, safety, and product quality.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning the scale-up of this compound synthesis.
Q1: What is the most robust and commercially viable synthetic route for scaling up this compound?
A1: The most frequently cited and commercially advantageous route involves a multi-step process that balances reagent cost, operational safety, and yield.[4] The core pathway begins with the cyclization of an aminomalonic ester with guanidine to form 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then subjected to chlorination, followed by formylation. A common and effective final step is the direct formylation of 2,5-diamino-4,6-dichloropyrimidine using formic acid.[1] This latter step is particularly advantageous due to its high conversion rate and relatively straightforward workup.
Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?
A2: Based on the common synthetic pathways, the following CPPs are paramount:
-
Temperature Control: Both the chlorination and formylation steps are temperature-sensitive. For instance, the formylation of 2,5-diamino-4,6-dichloropyrimidine is typically controlled between 50-55 °C to ensure complete reaction while minimizing side-product formation.[1] Excursions can lead to incomplete conversion or degradation.
-
pH Control During Workup: Following chlorination with agents like phosphorus oxychloride (POCl₃), the quenching and neutralization steps are critical. The pH must be carefully adjusted (e.g., to pH 7-8) to ensure the precipitation of the desired product without causing hydrolysis of the chloro-substituents or degradation.[2][4]
-
Reagent Stoichiometry and Addition Rate: The molar ratios of the chlorinating agent and the amide catalyst (like N,N-dimethylformamide) in the chlorination step directly impact yield and impurity profiles.[2][4] Slow, controlled addition is vital to manage the exothermic nature of these reactions.
-
Water/Moisture Content: The chlorination step is highly sensitive to moisture. However, the formylation step paradoxically utilizes aqueous formic acid.[1] Understanding and controlling the water content at each specific stage is essential for process consistency.
Q3: What are the primary safety concerns and how should they be mitigated?
A3: The primary hazards are associated with the reagents used:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a closed system under an inert atmosphere (e.g., nitrogen). Personnel must be equipped with acid-resistant personal protective equipment (PPE), including full-face respirators.[5]
-
Formic Acid: A corrosive chemical that can cause severe burns. Handling requires appropriate gloves, eye protection, and good ventilation.
-
Dichlorinated Product: The final product and its intermediates are classified as irritants, causing skin and serious eye irritation.[5][6] Dust formation should be minimized through controlled handling and appropriate ventilation.[7]
Q4: What are the recommended storage and handling conditions for the final product?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] For long-term stability and to prevent degradation, storage at 2–8 °C under an inert atmosphere (nitrogen or argon) is highly recommended.[1][8][9]
Q5: Which analytical techniques are essential for in-process control and final product release?
A5: A robust analytical strategy is key to a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for monitoring reaction completion, assessing purity, and quantifying impurities.[2] A validated reverse-phase HPLC method is essential for both in-process checks and final quality control.
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative in-process checks to monitor the consumption of starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product and key intermediates.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify unknown impurities and confirm the molecular weight of the product.
Section 2: Troubleshooting Guide for Common Scale-Up Issues
Problem 1: Low yield or incomplete conversion during the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.
-
Question: My chlorination reaction using POCl₃ and DMF is stalling, with significant amounts of starting material remaining. What is the cause?
-
Answer: This issue typically stems from three factors.
-
Causality (The Vilsmeier-Haack Adduct): The reaction's efficacy relies on the in-situ formation of the Vilsmeier-Haack reagent, an electrophilic species formed from POCl₃ and an amide like N,N-dimethylformamide (DMF).[4] This reagent is the active chlorinating agent. Insufficient DMF or suboptimal temperature can hinder its formation.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the POCl₃ and DMF are anhydrous and of high purity. Water will rapidly decompose both the POCl₃ and the Vilsmeier-Haack reagent.
-
Optimize Stoichiometry: A molar excess of both POCl₃ and DMF relative to the dihydroxypyrimidine substrate is typically required. A common ratio is 4 equivalents of both POCl₃ and DMF.[2]
-
Control Temperature Profile: The initial addition of DMF to POCl₃ can be exothermic. The subsequent reaction with the pyrimidine substrate often requires heating to 70-90 °C for an extended period (up to 20 hours) to drive the reaction to completion.[4] Implement strict temperature control and monitor the reaction by HPLC until the starting material is consumed (<1%).
-
-
Problem 2: The final formylation step results in a sticky solid or low purity product.
-
Question: After reacting 2,5-diamino-4,6-dichloropyrimidine with formic acid, my product is difficult to filter and appears discolored. What's going wrong?
-
Answer: This is a common issue related to workup and purification.
-
Causality (Equilibrium and Solubility): The formylation is a reversible reaction. To achieve high conversion, it is necessary to drive the reaction forward. The final product's physical form is highly dependent on the removal of residual reagents and the crystallization conditions.
-
Troubleshooting Steps:
-
Ensure Water Removal: One effective protocol involves using toluene for azeotropic distillation after the initial reaction period.[1] This removes water, which is a byproduct of the formylation, thereby pushing the equilibrium towards the desired product. Repeating the toluene addition and distillation ensures dryness.[1]
-
Controlled Cooling and Washing: After cooling the reaction mixture, the solid product should be filtered and washed thoroughly with cold water.[1] This step is crucial for removing any remaining formic acid and other water-soluble impurities that can contribute to a gummy consistency.
-
Drying Conditions: Dry the final product under vacuum at a controlled temperature (e.g., 60 °C) to remove residual water and solvents without causing thermal degradation.[1] The melting point of the pure substance is very high, with decomposition occurring above 251 °C, so it is thermally stable under these drying conditions.[1][3]
-
-
Problem 3: The isolated product shows poor color and fails purity specifications by HPLC.
-
Question: My final batch of this compound is off-white to beige and shows several small impurity peaks in the HPLC analysis. How can I improve its purity?
-
Answer: Color and minor impurities often originate from side reactions or residual starting materials.
-
Causality (Side Reactions): Potential side reactions include hydrolysis of the chloro groups back to hydroxyl groups if the workup pH is too high or if the product is exposed to moisture at elevated temperatures for extended periods. Over-formylation or other degradative pathways can also occur.
-
Troubleshooting Steps:
-
Reaction Monitoring: Do not run the reaction for a fixed time. Implement strict in-process HPLC monitoring and stop the reaction once the starting material is consumed to an acceptable level (e.g., <0.5%).[2]
-
Workup pH Control: During the workup of the chlorination step, ensure the pH does not exceed 8.[4] A final pH of 7 is often ideal to ensure complete precipitation without promoting hydrolysis.
-
Recrystallization: If washing is insufficient, a final recrystallization step can be implemented. Toluene has been reported as an effective solvent for this purpose, yielding a high-purity white solid.[4]
-
-
Section 3: Protocols, Workflows, and Data
Experimental Protocol: Formylation of 2,5-Diamino-4,6-dichloropyrimidine
This protocol is adapted from established laboratory procedures and is intended as a starting point for process development.[1]
-
Reagent Charging: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a condenser set up for distillation, charge 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and water (approx. 2.5 mL per gram of starting material).
-
Formic Acid Addition: Begin stirring the slurry at room temperature. Slowly add 98% formic acid (approx. 40 eq). The addition may be slightly exothermic; maintain the temperature below 30 °C.
-
Reaction: Heat the reaction mixture to 50-55 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by HPLC until the starting material is <0.5%.
-
Azeotropic Distillation: Add toluene (approx. 20 mL per gram of starting material) to the reactor. Heat the mixture to distill off the toluene-water azeotrope. Continue until no more water is collected. Repeat the toluene addition and distillation one more time to ensure complete water removal.
-
Isolation: Cool the resulting slurry to room temperature (20-25 °C). Filter the solid product.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the purified product under vacuum at 60 °C until a constant weight is achieved. The expected yield is approximately 90%.[1]
Overall Synthesis Workflow
The following diagram illustrates a common, multi-step synthesis pathway for this compound.
Caption: Multi-step synthesis workflow for the target compound.
Table of Typical Reaction Parameters
| Step | Key Reagents | Molar Ratio (to substrate) | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference |
| Chlorination | POCl₃, DMF | 4.0 eq each | 70 - 90 | 18 - 24 | 80 - 90 | [2][4] |
| Formylation | 98% HCOOH | ~40 eq | 50 - 55 | 3 - 5 | ~90 | [1] |
| Hydrolysis | HCl in EtOH | Catalytic | Reflux | 5 | >90 | [10] |
Note: The "Hydrolysis" step refers to the conversion of the final product back to 2,5-diamino-4,6-dichloropyrimidine if desired.
Section 4: Safety and Handling
Safe scale-up is paramount. The following summarizes critical safety data.
| Hazard Type | Description | Mitigation Measures | Reference |
| Acute Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. | [5][6] |
| Skin Irritation | Causes skin irritation. | Wear impervious clothing and chemical-resistant gloves. | [5][7] |
| Eye Damage | Causes serious eye irritation/damage. | Wear tightly fitting safety goggles and/or a face shield. | [5][7] |
| Respiratory Irritation | May cause respiratory irritation (dust). | Handle in a well-ventilated area or fume hood. Use a respirator if dust is generated. | [5][7] |
Personal Protective Equipment (PPE) Summary
| Protection | Specification |
| Eye/Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US). Face shield where splashing is possible.[7] |
| Skin/Body | Fire/flame resistant and impervious clothing. Lab coat.[7] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use. |
| Respiratory | Full-face respirator if exposure limits are exceeded or if dust/aerosols are generated.[7] |
Spill & Disposal: In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal. All waste must be disposed of in accordance with local, state, and national regulations.[5]
References
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co., Ltd. [Link]
- SAFETY D
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- WO2012044727A3 - Manufacturing process for pyrimidine derivatives.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
- Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific. [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- NO951594D0 - N- (2-amino-4,6-dichloropyrimidin-5-yl) formamide, and the process of preparation thereof.
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. [Link]
- N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. MySkinRecipes. [Link]
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 5. afgsci.com [afgsci.com]
- 6. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide [lgcstandards.com]
- 10. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Strategies for Enhancing the Solubility of N-(4,6-dichloropyrimidin-5-yl)formamide
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for N-(4,6-dichloropyrimidin-5-yl)formamide. This document is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation with this compound. Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to inadequate bioavailability and variable therapeutic outcomes.[1][][3] This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and improve the solubility of this compound and related pyrimidine derivatives.
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[4][5] Its chemical structure, characterized by a dichloropyrimidine ring and a formamide group, contributes to its limited solubility in aqueous solutions. This guide will explore various techniques to enhance its solubility, explaining the scientific principles behind each method and providing practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing very low solubility in my desired aqueous buffer. What are the first steps I should take?
A1: Encountering low solubility is a common issue. A systematic approach to solvent and condition screening is the best initial strategy.
-
Comprehensive Solvent Screening: Initially, test the solubility in a variety of common laboratory solvents with different polarities. While the target is often aqueous solubility, understanding its behavior in organic solvents can inform co-solvent strategies. Recommended solvents for initial screening include Dimethyl Sulfoxide (DMSO) and Methanol, where it has known solubility, as well as ethanol, propylene glycol, and polyethylene glycol (PEG 400).[4][6][7][8]
-
Temperature Variation: Solubility is often temperature-dependent. Gently heating the solvent can increase the dissolution rate and the equilibrium solubility. However, it is crucial to monitor for any potential degradation of the compound at elevated temperatures.
-
pH Adjustment: For compounds with ionizable groups, modifying the pH of the solution can dramatically impact solubility.[][9] The pyrimidine ring contains nitrogen atoms that can be protonated. For basic derivatives, lowering the pH can increase solubility, while for acidic derivatives, an increase in pH is beneficial.[9] The predicted pKa of a similar compound, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide, is 10.90±0.70, suggesting it is a weak base.[4][8] Therefore, a slight acidification of the aqueous medium may improve the solubility of this compound.
Q2: I've tried basic solvent screening and temperature changes without success. What advanced techniques can I employ?
A2: When simple methods are insufficient, more advanced formulation strategies should be considered. These techniques modify the physicochemical properties of the drug to enhance its interaction with the solvent.
-
Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of a poorly soluble compound.[1][3][10] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for nonpolar molecules.[][6]
-
Complexation: This method uses a complexing agent to form a soluble complex with the drug molecule. Cyclodextrins are widely used for this purpose due to their unique structure, which features a hydrophobic inner cavity and a hydrophilic outer surface.[11][12][13][14] The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, and the hydrophilic exterior of the complex allows it to dissolve in water.[11][13]
-
Salt Formation: Converting the active pharmaceutical ingredient (API) into a salt form is a common and effective way to increase solubility and dissolution rate.[15][16][17] This approach is applicable if the compound has an ionizable functional group. By reacting the compound with an acid or a base, a more soluble salt can be formed.[16]
Troubleshooting Guides & Detailed Protocols
Guide 1: Systematic Co-solvent Screening
The use of co-solvents is a powerful and straightforward technique to enhance the solubility of hydrophobic compounds.[18][19][20]
Causality Behind Experimental Choices:
Co-solvents reduce the overall polarity of the aqueous environment, thereby decreasing the interfacial tension between the solute and the solvent. This allows the nonpolar regions of the drug molecule to be more readily accommodated, leading to increased solubility.[][6] Common co-solvents are low-molecular-weight, water-miscible organic compounds.
Experimental Protocol: Co-solvent Solubility Assessment
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in a 100% organic solvent where it is freely soluble (e.g., DMSO).
-
Set Up Serial Dilutions: In a multi-well plate, create a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% Ethanol, Propylene Glycol, or PEG 400).
-
Spike with Stock Solution: Add a small, fixed volume of the compound's stock solution to each well.
-
Equilibrate: Seal the plate and allow it to equilibrate for a set period (e.g., 24 hours) at a controlled temperature, with gentle agitation.
-
Observe and Quantify: Visually inspect for precipitation. For a quantitative assessment, centrifuge the plate to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Example Co-solvent Screening Results
| Co-solvent | Concentration (%) | Solubility (µg/mL) |
| None | 0 | < 1 |
| Ethanol | 10 | 15 |
| Ethanol | 20 | 50 |
| PEG 400 | 10 | 25 |
| PEG 400 | 20 | 80 |
This is example data and actual results may vary.
Visualization: Co-solvent Screening Workflow
Caption: Workflow for assessing co-solvent impact on solubility.
Guide 2: Solubility Enhancement via Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming water-soluble inclusion complexes.[11][12][13][21]
Causality Behind Experimental Choices:
The formation of an inclusion complex masks the hydrophobic nature of the drug molecule from the aqueous solvent, thereby increasing its apparent solubility. The stoichiometry of this complex is most often 1:1.[12]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) ranging from 0 to 40% (w/v).
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample and Filter: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze: Dilute the filtrate and analyze the concentration of the dissolved compound by a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Construct Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin.
Data Presentation: Example Phase-Solubility Diagram Data
| HP-β-CD Conc. (mM) | Compound Solubility (mM) |
| 0 | 0.05 |
| 10 | 0.25 |
| 20 | 0.45 |
| 30 | 0.65 |
| 40 | 0.85 |
This is example data and actual results may vary.
Visualization: Cyclodextrin Complexation Mechanism
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Guide 3: pH Modification for Solubility Enhancement
Adjusting the pH of the solvent is a fundamental technique for improving the solubility of ionizable compounds.[][9]
Causality Behind Experimental Choices:
The solubility of weak acids and bases is highly dependent on the pH of the medium. For a weak base like a pyrimidine derivative, decreasing the pH below its pKa will lead to protonation of the nitrogen atoms in the pyrimidine ring. The resulting cationic species is more polar and will have a greater affinity for water, thus increasing its solubility. The enzymatic machinery involved in pyrimidine synthesis often functions optimally at an alkaline pH.[22][23]
Experimental Protocol: pH-Solubility Profile Determination
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add Excess Compound: Add an excess amount of this compound to vials containing each buffer.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).
-
Measure and Adjust pH: Measure the final pH of each solution and adjust if necessary.
-
Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the compound in the clear supernatant.
-
Plot Profile: Plot the measured solubility as a function of the final pH.
Visualization: pH-Solubility Relationship for a Weak Base
Caption: Rationale for increasing solubility of a basic compound via pH reduction.
References
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
- Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. [Link]
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
- Bioavailability Enhancement Techniques for Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research and Development. [Link]
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- solubility enhancement and cosolvency by madhavi. SlideShare. [Link]
- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. [Link]
- Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]
- Does salt affect the solubility of organic solvents in w
- Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics. [Link]
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
- Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]
Sources
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 5. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 6. bepls.com [bepls.com]
- 7. chembk.com [chembk.com]
- 8. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. mdpi.com [mdpi.com]
- 18. ijpbr.in [ijpbr.in]
- 19. scispace.com [scispace.com]
- 20. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing N-(4,6-dichloropyrimidin-5-yl)formamide During Synthetic Transformations
Welcome to the technical support center for N-(4,6-dichloropyrimidin-5-yl)formamide. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate in their synthetic pathways. Here, we address common challenges related to the compound's stability and provide in-depth troubleshooting strategies to mitigate decomposition during reactions. Our goal is to equip you with the expertise to optimize your reaction conditions, ensuring high yields and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound is susceptible to decomposition through two main pathways: hydrolysis of the formamide group and reactions involving the dichloropyrimidine ring. The formamide group can be hydrolyzed under both acidic and basic conditions, particularly at elevated temperatures, to yield the corresponding 5-amino-4,6-dichloropyrimidine.[1][2][3] The dichloropyrimidine ring itself is electron-deficient, making it prone to nucleophilic substitution, and the chloro substituents can be susceptible to hydrolysis, especially under harsh conditions.[4][5]
Q2: My reaction is showing multiple spots on TLC, suggesting decomposition. What are the likely culprits?
A2: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common indicator of product decomposition or the formation of side products. For this compound, this could be due to several factors:
-
pH extremes: Both strong acids and bases can catalyze the hydrolysis of the formamide group.[1][6] The pyrimidine ring's stability is also pH-dependent.[7][8][9]
-
Elevated temperatures: High reaction temperatures can accelerate decomposition.[7][9]
-
Nucleophilic attack: If your reaction mixture contains strong nucleophiles, they may displace the chloro groups on the pyrimidine ring.
-
Acidic silica gel: During chromatographic purification, the acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.[7]
Q3: Are there any general handling and storage recommendations to maintain the integrity of this compound?
A3: Yes, proper handling and storage are crucial. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide, a closely related compound, is stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[10][11] It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Avoid exposure to moisture, strong acids, and strong bases.
Troubleshooting Guide: Preventing Decomposition in Reactions
This section provides detailed strategies to address decomposition issues encountered during reactions involving this compound.
Issue 1: Formamide Hydrolysis During Reaction
Hydrolysis of the formamide group is a common side reaction, leading to the formation of 5-amino-4,6-dichloropyrimidine. This is often promoted by the presence of strong acids or bases and elevated temperatures.
Causality and Mitigation Strategies
The formamide bond is an amide, and its hydrolysis is a well-documented process.[6] The rate of hydrolysis is significantly increased in the presence of acid or base catalysts and with heat.[1]
Mitigation Protocol 1: Strict pH Control
-
Strategy: Maintain the reaction pH within a neutral or near-neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.
-
Step-by-Step Protocol:
-
Before starting the reaction, determine the initial pH of your reaction mixture.
-
If necessary, add a non-nucleophilic buffer to maintain the desired pH range. Phosphate or borate buffers can be suitable, but compatibility with your reaction should be verified.
-
Monitor the pH throughout the reaction using pH indicator strips or a calibrated pH meter (if the solvent system allows).
-
If the pH deviates, make small adjustments with a dilute, non-nucleophilic acid or base.
-
Mitigation Protocol 2: Temperature Management
-
Strategy: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Step-by-Step Protocol:
-
Consult literature for the optimal temperature range for your specific transformation.
-
If decomposition is observed, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a reliable temperature-controlled reaction setup (e.g., a jacketed reactor with a circulating bath) to maintain a consistent temperature.
-
The interplay between pH and temperature is critical, as elevated temperatures can accelerate decomposition even at moderately acidic or basic pH.[9]
Issue 2: Degradation of the Dichloropyrimidine Ring
The dichloropyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack and other degradative pathways.[4]
Causality and Mitigation Strategies
The two chlorine atoms on the pyrimidine ring are activating groups for nucleophilic aromatic substitution. Strong nucleophiles present in the reaction mixture can displace one or both chlorine atoms. Furthermore, prolonged exposure to certain conditions can lead to ring-opening or other rearrangements.
Mitigation Protocol 3: Judicious Choice of Reagents and Solvents
-
Strategy: Avoid using overly strong nucleophiles if they are not the intended reactants. The choice of solvent can also influence the stability of the pyrimidine ring.
-
Step-by-Step Protocol:
-
Carefully consider all reagents in your reaction mixture. If a base is required, opt for a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate, where appropriate.
-
Select a solvent that is inert to the reactants and the product. Aprotic solvents like THF, dioxane, or toluene are often good choices. Protic solvents like alcohols could potentially act as nucleophiles at elevated temperatures.
-
Issue 3: Decomposition During Work-up and Purification
Significant product loss can occur during the work-up and purification stages if conditions are not carefully controlled.
Causality and Mitigation Strategies
Aqueous work-ups can expose the compound to pH extremes, and purification by silica gel chromatography can lead to degradation on the acidic stationary phase.[7]
Mitigation Protocol 4: Optimized Work-up Procedure
-
Strategy: Minimize the time the compound is in contact with aqueous acidic or basic solutions.
-
Step-by-Step Protocol:
-
During aqueous extraction, use pre-chilled solutions to minimize temperature-related degradation.
-
Neutralize the reaction mixture to a pH of ~7 before extraction.
-
Perform extractions quickly and efficiently.
-
Dry the organic layer thoroughly with a drying agent like sodium sulfate or magnesium sulfate before concentrating.
-
Mitigation Protocol 5: Neutralized Chromatography
-
Strategy: Deactivate the acidic sites on silica gel to prevent on-column decomposition.
-
Step-by-Step Protocol:
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Add a small amount of a non-polar amine, such as triethylamine (TEA), typically 0.5-1% by volume, to the slurry.
-
Pack the column with the neutralized silica slurry.
-
Run the column with an eluent system that also contains the same percentage of TEA.[7]
-
Alternatively, consider using a less acidic stationary phase like neutral alumina.[7]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the decomposition of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale | Reference |
| Reaction pH | 6 - 8 | Minimizes acid/base-catalyzed hydrolysis of the formamide group. | [1][7] |
| Reaction Temperature | As low as feasible | Reduces the rate of thermal decomposition. | [7][9] |
| Storage Temperature | 2 - 8 °C | Enhances long-term stability. | [10][11] |
| Chromatography (Silica Gel) | Neutralized with 0.5-1% Triethylamine | Prevents on-column degradation of acid-sensitive compounds. | [7] |
This technical guide provides a comprehensive framework for identifying and mitigating the decomposition of this compound. By understanding the underlying chemical principles and implementing these targeted troubleshooting strategies, researchers can significantly improve the outcome of their synthetic endeavors.
References
- Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 158-180.
- Formamide. PubChem. National Institutes of Health.
- Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880.
- Process for the preparation of chloropyrimidines. Google Patents.
- Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate.
- Pyrimidine. Wikipedia.
- The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ResearchGate.
- Hydrolysis of Amides. Chemistry Steps.
- Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics. ACS Publications.
- The investigations of the methods for the reduction of chloroyrimidines. Oregon State University.
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
- Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed.
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
- Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents.
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate.
- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ResearchGate.
- Reaction profile of the N‐formylation from amine with glycolaldehyde. ResearchGate.
- Formylation of Amines. PMC - NIH.
- Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Pharmaffiliates.
- Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. ACS Publications.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry.
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry.
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
Sources
- 1. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: TLC Monitoring of N-(4,6-dichloropyrimidin-5-yl)formamide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide via Thin-Layer Chromatography (TLC). The synthesis, typically a formylation of a 5-aminopyrimidine precursor, requires careful monitoring to ensure complete conversion and minimize byproduct formation. This document offers a self-validating framework for TLC analysis, from protocol execution to advanced troubleshooting.
Section 1: Principle of TLC in Reaction Monitoring
The successful application of TLC for monitoring this reaction hinges on the polarity difference between the starting material, typically 2,5-diamino-4,6-dichloropyrimidine , and the final product, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide . The introduction of the formyl group (-CHO) to one of the amino groups creates a formamide (-NHCHO). This functional group increases the molecule's ability to act as a hydrogen bond donor and acceptor, thereby increasing its polarity.
On a standard normal-phase silica gel TLC plate, which has a polar stationary phase, more polar compounds interact more strongly and thus travel a shorter distance up the plate. Consequently, the product will have a lower Retention Factor (Rf) value than the starting material.
Caption: Idealized TLC progression for the formylation reaction.
Section 2: Standard Operating Protocol for TLC Monitoring
This protocol ensures reproducibility and accurate assessment of the reaction's progress.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber with lid
-
Capillary spotters or micropipette
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining jar and visualization reagents (optional)
-
Solvents for mobile phase (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol)
-
Sample vials
Methodology:
-
Plate Preparation:
-
Using a pencil, gently draw a straight baseline (origin) approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph[1].
-
Mark three lanes on the baseline for: Starting Material (SM), Co-spot (Co), and Reaction Mixture (Rxn).
-
-
Sample Preparation:
-
SM Lane: Prepare a dilute solution of the starting material (e.g., 2,5-diamino-4,6-dichloropyrimidine) in a suitable solvent (e.g., THF, Ethyl Acetate).
-
Rxn Lane: Withdraw a small aliquot from the reaction mixture using a capillary tube or pipette. Dilute it in a vial with the same solvent used for the SM sample. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilution is crucial to prevent streaking[2].
-
Co-spot Lane: This is the most critical lane for interpretation. It involves spotting both the SM solution and the Rxn mixture at the exact same point on the baseline.
-
-
Spotting the Plate:
-
Using a capillary spotter, apply a small amount of the SM solution to its designated lane on the baseline. The spot should be as small as possible (2-3 mm diameter) for best resolution[3].
-
Apply the diluted reaction mixture to the Rxn lane.
-
For the Co-spot lane, first apply the SM solution, let it dry completely, and then apply the reaction mixture directly on top of the SM spot.
-
Ensure each spot is fully dry before developing the plate.
-
-
Developing the Plate:
-
Prepare the mobile phase (eluent). A good starting point for this system is a mixture of nonpolar and polar solvents, such as 7:3 Hexanes:Ethyl Acetate or 95:5 Dichloromethane:Methanol.
-
Pour the eluent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate[1].
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the eluent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes even solvent front migration and improves reproducibility[4].
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to travel up the plate (elute) until it is about 1 cm from the top.
-
Remove the plate immediately and, with a pencil, mark the position of the solvent front[5][6].
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm). The pyrimidine rings are aromatic and should be UV-active, appearing as dark spots against the fluorescent green background[7][8].
-
Circle all visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[3][6][9][10]
-
The reaction is complete when the spot corresponding to the starting material in the "Rxn" lane has disappeared and a new, lower-Rf spot corresponding to the product is dominant. The "Co-spot" lane will resolve into two distinct spots if the reaction is incomplete, confirming the identity of the starting material spot in the reaction lane.
-
Section 3: Data Interpretation & Expected Results
| Parameter | Starting Material (SM) | Product | Potential Byproducts |
| Compound | 2,5-diamino-4,6-dichloropyrimidine | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | Varies (e.g., diformylated species) |
| Expected Polarity | Less Polar | More Polar | Polarity will vary |
| Expected Rf Value | Higher (e.g., 0.6 - 0.7) | Lower (e.g., 0.3 - 0.4) | May appear between SM and Product, or near the baseline |
| Solvent System (Example) | 7:3 Hexanes:Ethyl Acetate | 7:3 Hexanes:Ethyl Acetate | Adjust polarity as needed for separation |
Note: Rf values are highly dependent on the exact conditions (solvent system, temperature, plate type). The values above are illustrative. Always use the co-spot for definitive identification.
Section 4: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the TLC analysis of this reaction.
Q1: My spots are streaking vertically down the plate. What's wrong?
A1: Streaking is a common issue, especially with nitrogen-containing heterocycles.[4][11]
-
Cause 1: Sample Overloading. You have applied too much sample to the plate.[1][12]
-
Solution: Prepare a more dilute sample solution and apply less to the baseline. Try spotting once and check the intensity before spotting multiple times.
-
-
Cause 2: Strong Interaction with Silica. The amino groups on your pyrimidine are basic and can interact too strongly with the acidic silica gel stationary phase.
-
Cause 3: Insoluble Sample. The sample may not be fully dissolved in the spotting solvent.
-
Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the sample or try a different spotting solvent.
-
Q2: All my spots are stuck on the baseline (Rf ≈ 0). How do I fix this?
A2: This indicates your mobile phase is not polar enough to move the compounds off the origin.[5][12]
-
Solution: Increase the polarity of your eluent. If you are using a Hexanes:Ethyl Acetate system, increase the proportion of Ethyl Acetate (e.g., from 7:3 to 1:1). If using Dichloromethane (DCM), add a small amount of Methanol (e.g., start with 98:2 DCM:MeOH).
Q3: All my spots ran to the top with the solvent front (Rf ≈ 1). What should I do?
A3: This is the opposite problem: your mobile phase is too polar.[5][12]
-
Solution: Decrease the polarity of your eluent. If using Hexanes:Ethyl Acetate, increase the proportion of Hexanes (e.g., from 7:3 to 9:1). If using DCM:MeOH, reduce or remove the methanol.
Q4: I can't see any spots on my plate after development.
A4: This can be frustrating but is usually solvable.
-
Cause 1: Sample is too Dilute. The concentration of your compounds is below the detection limit of the visualization method.[1][12]
-
Cause 2: Compounds are Not UV-Active. While unlikely for this system, it's a possibility.
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with any oxidizable functional groups (like amines), appearing as yellow-brown spots on a purple background.[8][14][15] An iodine chamber is another effective alternative.[7][15]
-
-
Cause 3: Sample Evaporated. If your compounds are volatile, they may have evaporated from the plate.
-
Solution: This is less likely for these specific compounds but can be addressed by developing the plate immediately after spotting and drying.
-
Q5: The spot for my starting material won't disappear, but a new spot has appeared. What does this mean?
A5: This indicates an incomplete reaction. The starting material is still present in the reaction mixture. Continue the reaction, and monitor at regular intervals until the SM spot is no longer visible in the "Rxn" lane. The co-spot lane is invaluable here, as it will clearly show two separate spots, confirming one of them is indeed your starting material.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. Khan Academy [khanacademy.org]
- 10. proprep.com [proprep.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. silicycle.com [silicycle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide
Welcome to the technical support guide for the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide. This critical intermediate, notably used in the synthesis of the antiretroviral drug Abacavir[1][2], is synthesized via the formylation of 5-amino-4,6-dichloropyrimidine. While seemingly straightforward, this reaction presents unique challenges related to catalyst selection, reaction conditions, and potential side reactions due to the electronic nature of the dichloropyrimidine ring system.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, experience-based insights into the reaction's mechanics, offering logical troubleshooting frameworks to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) on Catalyst & Reaction Strategy
This section addresses fundamental questions regarding the strategic choices in catalyst and reaction design for the formylation of 5-amino-4,6-dichloropyrimidine.
Q1: What is the most direct method for synthesizing this compound, and is a catalyst required?
A1: The most common and direct method is the formylation of 2,5-diamino-4,6-dichloropyrimidine or 5-amino-4,6-dichloropyrimidine using formic acid.[1] In many established protocols, formic acid itself serves as both the formylating agent and the acid catalyst.[1][3] An external catalyst is not always necessary. The reaction proceeds via nucleophilic attack of the 5-amino group on a protonated formic acid molecule, followed by dehydration. Heating the mixture to a moderate temperature (e.g., 50-55°C) is typically sufficient to drive the reaction to completion.[1]
Q2: Under what circumstances should I consider using an additional catalyst?
A2: While the uncatalyzed reaction with formic acid is often effective, an additional catalyst may be beneficial in specific scenarios:
-
To Accelerate Reaction Rates at Lower Temperatures: If the substrate is thermally sensitive, a catalyst can increase the reaction rate, allowing for lower temperatures and shorter reaction times, which minimizes the risk of degradation or side reactions.
-
To Improve Yields with Less Reactive Substrates: Although 5-amino-4,6-dichloropyrimidine is generally reactive enough, structurally similar compounds with less nucleophilic amino groups might require enhanced catalytic activity.
-
For Solvent-Free Conditions: Certain solid acid catalysts are designed for efficient solvent-free reactions, which can simplify work-up and reduce waste.[3]
Q3: If I choose to use a catalyst, what are my options and the mechanisms involved?
A3: Several classes of catalysts can be employed for the formylation of amines. The choice depends on the desired reaction conditions (e.g., temperature, solvent, cost).
-
Acid Catalysts (Brønsted or Lewis):
-
Mechanism: These catalysts function by activating the formic acid. A Brønsted acid protonates the carbonyl oxygen of formic acid, while a Lewis acid coordinates to it. Both actions render the carbonyl carbon more electrophilic and susceptible to attack by the amine.[3]
-
Examples: Inexpensive and effective Lewis acids like Zinc Chloride (ZnCl₂) are a good starting point.[3] Solid acid catalysts like melaminetrisulfonic acid have also been reported for general amine formylation.[3]
-
-
Dehydrating Agents/Coupling Reagents:
-
Mechanism: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with formic acid to form a highly reactive O-formyl isourea intermediate. This intermediate is a potent formylating agent that readily reacts with the amine.[3][4] This method is typically reserved for sensitive substrates where heat is not viable.
-
Consideration: These reagents are stoichiometric, more expensive, and generate byproducts (e.g., DCU) that must be removed during purification.
-
Q4: How does the dichloropyrimidine ring influence the reaction and potential side reactions?
A4: The pyrimidine ring is electron-deficient, and the two chlorine atoms further withdraw electron density. This has two major consequences:
-
Activation of the Amino Group: The 5-amino group's nucleophilicity is somewhat reduced by the electron-withdrawing nature of the ring, but it remains sufficiently reactive for formylation.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4 and 6 positions are activated towards substitution by nucleophiles.[5][6] Under harsh conditions (e.g., high temperatures, presence of strong nucleophiles like water or hydroxide), these chlorine atoms can be hydrolyzed to hydroxyl groups, leading to impurities. Therefore, maintaining controlled temperature and pH is critical.
Section 2: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a logical workflow to diagnose and resolve them.
Problem 1: Low or No Product Yield
Your reaction stalls, or TLC/LC-MS analysis shows a large amount of unreacted 5-amino-4,6-dichloropyrimidine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Possible Cause & Solution:
-
Insufficient Thermal Energy: The condensation reaction to form the amide and eliminate water requires energy.
-
Solution: Ensure the reaction mixture is heated to the recommended temperature range of 50-60°C.[1] Monitor the internal temperature, not just the heating mantle setting.
-
-
Reversible Reaction/Water Accumulation: The formation of water as a byproduct can lead to a reversible reaction, preventing it from going to completion.
-
Insufficient Reagent: While formic acid is often used in large excess, its concentration can be critical.
-
Solution: Ensure you are using a high concentration of formic acid (e.g., 98%) and in sufficient molar excess as specified in protocols.[1]
-
-
Problem 2: Multiple Spots on TLC/LC-MS Indicating Impurity Formation
The reaction appears to work, but significant byproducts are being generated.
-
Possible Cause & Solution:
-
Hydrolysis of Chloro Groups: As discussed (FAQ Q4), the C-Cl bonds are susceptible to SNAr. This is exacerbated by excessive heat or prolonged reaction times in aqueous media.
-
Solution: Strictly control the reaction temperature and do not exceed 60-65°C. Minimize reaction time by closely monitoring for the disappearance of the starting material. During work-up, avoid using strong bases and keep temperatures low.
-
-
Polymerization/Degradation: Although less common than with phenols, highly acidic conditions and high temperatures can sometimes lead to intractable materials.[4]
-
Solution: Avoid excessively high temperatures (>80°C). If degradation is observed, attempt the reaction at a lower temperature, possibly with the addition of a catalyst to maintain a reasonable rate.
-
-
Problem 3: Difficulty with Product Isolation and Purification
The reaction is complete, but isolating a pure, solid product is challenging.
-
Possible Cause & Solution:
-
Product Remains in Solution: The product may have some solubility in the reaction or work-up medium.
-
Solution: After the reaction is complete, cool the mixture thoroughly in an ice bath to maximize precipitation. If toluene was used, it can be added post-reaction to help precipitate the product.[1] Collect the solid by filtration and wash with cold water to remove residual acid without dissolving the product.[1]
-
-
Oily or Gummy Product: The presence of residual solvent or impurities can prevent crystallization.
-
Solution: Ensure the product is washed thoroughly and dried completely under vacuum.[1] If it remains oily, attempt to triturate with a non-polar solvent like hexane or diethyl ether to induce solidification and wash away soluble impurities. Recrystallization from a suitable solvent (e.g., toluene, ethanol/water) can also yield a pure, crystalline product.
-
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: Standard Formylation Using Formic Acid
This protocol is adapted from established procedures for the synthesis of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-4,6-dichloropyrimidine (1.0 eq).
-
Reagent Addition: At room temperature, add water (approx. 2.5 mL per gram of starting material), followed by the slow, dropwise addition of 98% formic acid (approx. 40 eq). Caution: The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 50-55°C and maintain this temperature with stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane) or LC-MS. The reaction is typically complete within 3-5 hours.
-
Work-up & Isolation:
-
Once the starting material is consumed, cool the flask to room temperature.
-
Add toluene (approx. 40 mL per gram of starting material) and cool the mixture in an ice bath for 30-60 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the white to off-white solid product under vacuum at 50-60°C to a constant weight.[1]
-
Protocol 2: Lewis Acid Catalyzed Formylation (Screening)
This workflow outlines a small-scale screening to test the efficacy of a Lewis acid catalyst like ZnCl₂.
-
Setup: In a small vial, combine 5-amino-4,6-dichloropyrimidine (1.0 eq, e.g., 100 mg), the Lewis acid catalyst (e.g., ZnCl₂, 0.05 - 0.10 eq), and a solvent (e.g., toluene, 2 mL).
-
Reagent Addition: Add formic acid (2.0 - 5.0 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 40°C, or 60°C).
-
Monitoring: Take small aliquots at regular intervals (e.g., 1h, 2h, 4h) and analyze by TLC or LC-MS to compare the conversion rate against a non-catalyzed control reaction run in parallel.
-
Analysis: Evaluate the catalyst's effectiveness based on reaction time and final product purity.
Section 4: Data Summary & Visualization
Table 1: Comparative Overview of General Formylation Catalyst Systems
This table summarizes common catalyst types for amine formylation to aid in selection for optimization studies.[3]
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages & Considerations |
| Reagent/Catalyst | Formic Acid | Neat or with solvent, 50-100°C | Inexpensive, readily available, simple procedure. | May require heat, large excess of reagent needed. |
| Lewis Acid | ZnCl₂, FeCl₃, AlCl₃ | Solvent-free or in solvent, 60-70°C | Low catalyst loading (3-10 mol%), inexpensive, effective.[3] | Catalyst removal may require aqueous work-up. |
| Organic Catalyst | CDMT with DMAP | DCM, reflux | High yields, can be used under milder conditions. | More expensive reagents, multi-component system.[3] |
| Carbodiimide | DCC, EDCI | Anhydrous solvent (DCM, DMF), RT | Very mild conditions, suitable for sensitive substrates. | Stoichiometric amounts needed, byproduct removal is necessary.[3][4] |
Diagram: General Mechanism of Acid-Catalyzed Formylation
Caption: Mechanism of acid-catalyzed amine formylation.
References
- G. Pelletier, W. S. Bechara, A. B. Charette, "Formylation of Amines," Molecules, 2014. [Online]. Available: [Link]
- J. Bares, et al., "N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation," U.S. Patent 5,744,601, Apr. 28, 1998. [Online].
- A. R. Todd, F. Bergel, "Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers," Journal of the Chemical Society C, 1937. [Online]. Available: [Link]
- J. Bares, et al., "N- (2-amino-4,6-dichloropyrimidin-5-yl) formamide, and the process of preparation thereof," NO Patent 951594D0, 1995. [Online].
- X. Liu, et al., "Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine," CN Patent 102127022A, Jul. 20, 2011. [Online].
- F. Jordan, et al., "Bifunctionality of the thiamin diphosphate cofactor," Scientific Reports, 2016. [Online]. Available: [Link]
- S. H. Kim, et al., "Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles," Molecules, 2018. [Online]. Available: [Link]
- PubChem, "N-(2-Amino-4,6-dichloropyrimidin-5-yl)
- H. F. Olivo, et al., "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde," Molbank, 2020. [Online]. Available: [Link]
- G. A. Strohmeier, C. O. Kappe, "Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating," Journal of Combinatorial Chemistry, 2005. [Online]. Available: [Link]
- ChemBK, "2-Amino-4,6-dichloro-5-pyrimidinyl formamide," ChemBK, 2024. [Online]. Available: [Link]
- MySkinRecipes, "N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide," MySkinRecipes Ingredients. [Online]. Available: [Link]
- Ningbo Inno Pharmchem, "High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide," Inno Pharmchem. [Online]. Available: [Link]
- Y. Li, "Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine," CN Patent 102060782A, 2011. [Online].
- V. A. D'yakonov, et al., "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines," Molecules, 2019. [Online]. Available: [Link]
- L. D. Hatfield, et al., "Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution," Journal of Heterocyclic Chemistry, 2008. [Online]. Available: [Link]
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide
Welcome to the technical support guide for the synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the intricacies of the work-up procedure for this critical intermediate. Our guidance is grounded in established chemical principles and validated through practical application to ensure scientific integrity and experimental success.
Introduction to the Synthesis and its Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for the antiretroviral drug Abacavir.[1][2][3] The synthesis, often involving the formylation of 4,6-dichloro-5-aminopyrimidine or a Vilsmeier-Haack reaction followed by controlled hydrolysis, presents several challenges, particularly during the work-up phase.[4][5] Proper execution of the work-up is paramount to achieving high purity and yield, as the product's stability and the presence of reactive intermediates or byproducts necessitate careful handling.
This guide is structured in a question-and-answer format to directly address common issues encountered during the experimental work-up.
Troubleshooting and FAQs
Post-Reaction Quenching
Question 1: My reaction mixture is a thick slurry after the Vilsmeier-Haack reaction. What is the best way to quench it to avoid uncontrolled reactions and ensure product precipitation?
Answer: This is a common observation due to the presence of phosphorus oxychloride and other reactive species. The recommended procedure is a carefully controlled, slow addition of the reaction mixture to ice-water or cold water.[4] This serves two primary purposes: it hydrolyzes the excess reactive reagents and helps to precipitate the crude product. It is crucial to maintain a low temperature during this process, ideally not exceeding 30°C, to minimize potential side reactions or degradation of the desired product.[1]
Question 2: I observe significant fuming and a highly exothermic reaction upon quenching. How can I mitigate this?
Answer: The vigorous reaction is due to the rapid hydrolysis of excess chlorinating agents like phosphorus oxychloride. To manage this, ensure the quenching medium (ice-water) is sufficiently cold and well-stirred. Add the reaction mixture portion-wise or as a slow stream, allowing the temperature to be controlled effectively. A larger volume of cold water can also help to dissipate the heat more efficiently.
pH Adjustment and Product Isolation
Question 3: What is the optimal pH for precipitating this compound, and what are the consequences of deviating from this?
Answer: The optimal pH for precipitating the product is in the range of 4.0 to 7.5.[1] Several sources suggest a two-step pH adjustment. Initially, adjust to a pH of 1-2, which can be followed by a second adjustment to a more neutral pH of 6-7.[4]
-
Below pH 4.0: In highly acidic conditions, the amino group of the product can be protonated, increasing its solubility in the aqueous medium and leading to lower yields.
-
Above pH 7.5: In alkaline conditions, there is a risk of hydrolyzing the formamide group or promoting other side reactions, which can compromise the purity of the final product.
It is recommended to use a dilute base solution, such as 10% sodium carbonate or sodium hydroxide, for the pH adjustment to avoid localized high pH that could degrade the product.[4][6]
Question 4: My product has a brownish color after filtration. What is the likely cause and how can I obtain a purer, off-white solid?
Answer: A brownish color often indicates the presence of impurities. This can result from side reactions during the synthesis or work-up. To improve purity, consider the following:
-
Thorough Washing: After filtration, wash the filter cake extensively with cold water until the washings are neutral.[2][4] This removes residual acids and water-soluble impurities.
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent system, such as toluene, can be effective.[6]
-
Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated charcoal can help to remove colored impurities before recrystallization.[7]
Extraction and Purification
Question 5: When is extraction a necessary step, and what solvent system is recommended?
Answer: Extraction is typically employed when the product does not readily precipitate or to separate it from soluble impurities. Ethyl acetate is a commonly used solvent for extracting this compound from the aqueous work-up mixture.[6][7] After extraction, the organic phases should be combined, dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, and the solvent evaporated to yield the product.[6][7]
Question 6: I am experiencing poor phase separation during ethyl acetate extraction. What could be the cause?
Answer: Poor phase separation can be due to the formation of an emulsion, often stabilized by fine solid particles or surfactants. To address this:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If fine solids are present, filtering the biphasic mixture through a pad of celite can help to remove them and improve phase separation.
-
Centrifugation: For small-scale experiments, centrifuging the mixture can facilitate the separation of layers.
Experimental Workflow and Data
Typical Work-up Protocol Summary
The following table summarizes a generalized work-up procedure based on common literature methods. Specific quantities should be adjusted based on the reaction scale.
| Step | Parameter | Recommended Value/Procedure | Rationale |
| 1. Quenching | Quenching Medium | Ice-water | To control exotherm and precipitate the product. |
| Temperature | < 30°C | To minimize side reactions and product degradation.[1] | |
| 2. pH Adjustment | Initial pH | 1-2 | To initiate precipitation.[4] |
| Final pH | 4.0 - 7.5 | To maximize yield and maintain product stability.[1] | |
| Base | 10% aq. Na₂CO₃ or NaOH | For controlled neutralization.[4][6] | |
| 3. Isolation | Method | Vacuum Filtration | For efficient separation of the solid product. |
| Washing | Cold water until neutral | To remove residual acids and soluble impurities.[2] | |
| 4. Drying | Temperature | 50-60°C | To remove residual water without decomposing the product.[1][2] |
| Method | Vacuum Oven | For efficient drying. |
Visualizing the Work-up Procedure
The following diagram illustrates the key decision points and steps in the work-up procedure for this compound synthesis.
Caption: Work-up workflow for this compound synthesis.
References
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google P
- N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide - MySkinRecipes. [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - Chongqing Chemdad Co. ,Ltd. [Link]
- CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google P
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google P
Sources
- 1. Page loading... [guidechem.com]
- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 5. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 6. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 7. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: N-(4,6-dichloropyrimidin-5-yl)formamide
A Guide to Synthesis, Reactivity, and Solvent Effects
Welcome to the technical support guide for N-(4,6-dichloropyrimidin-5-yl)formamide. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. This compound and its analogs are crucial building blocks in medicinal chemistry, notably in the synthesis of antiviral agents like Abacavir.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting, explain the chemical principles behind experimental choices, and address common challenges related to solvent effects during its synthesis and subsequent reactions.
Section 1: Troubleshooting the Synthesis of this compound
The most common route to this compound is the formylation of 5-amino-4,6-dichloropyrimidine. This transformation, while straightforward in principle, can be prone to issues that significantly impact yield and purity.
FAQ 1.1: My formylation reaction is resulting in low or no desired product. What are the primary causes?
This is a frequent issue often traced back to reagent sensitivity and reaction conditions. The formylation of an electron-rich aminopyrimidine can be accomplished using several methods, with the Vilsmeier-Haack reaction and direct formylation with formic acid being common choices.[3][4][5] Low yields in these reactions typically stem from three areas: reagent deactivation, suboptimal conditions, or side reactions.
Core Troubleshooting Areas:
-
Moisture Contamination: Vilsmeier-Haack reagents (e.g., the chloroiminium ion formed from POCl₃ and DMF) are extremely sensitive to moisture.[3] Water will rapidly quench the active electrophile, halting the reaction. Similarly, methods using activating agents like acetic formic anhydride are also moisture-sensitive.[3]
-
Reagent Quality and Stoichiometry:
-
Formylating Agent: Ensure the Vilsmeier reagent is freshly prepared or that the formic acid used is of high purity.[1]
-
Starting Material: The purity of the starting 5-amino-4,6-dichloropyrimidine is critical. Impurities can interfere with the reaction.
-
Stoichiometry: An incorrect ratio of formylating agent to the amine can lead to incomplete reactions or the formation of side products.[6]
-
-
Temperature Control: Formylation reactions can be exothermic. Insufficient cooling during the formation of the Vilsmeier reagent can lead to its decomposition.[7] Conversely, if the reaction with the aminopyrimidine is run at too low a temperature, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction.
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Protocol 1: Vilsmeier-Haack Formylation of 5-amino-4,6-dichloropyrimidine
This protocol is based on the established mechanism for formylating electron-rich heterocycles.[7][8]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. A white solid, the Vilsmeier reagent, may form.[4]
-
Formylation: Dissolve 5-amino-4,6-dichloropyrimidine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (like dichloromethane).
-
Add the amine solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify via column chromatography or recrystallization as needed.
Section 2: Solvent Effects in Subsequent Reactions
The this compound product is itself a substrate for further functionalization, most commonly via Nucleophilic Aromatic Substitution (SNAr) at one or both of the chlorine-bearing carbons.[9][10] The choice of solvent is arguably the most critical parameter determining the success, rate, and selectivity of these reactions.
FAQ 2.1: How do I select the optimal solvent for an SNAr reaction with this compound?
The selection depends on a balance between activating the substrate, ensuring the nucleophilicity of your reacting partner, and minimizing side reactions. The key is to choose a solvent that can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism without deactivating the nucleophile.
| Solvent Class | Examples | Pros | Cons | Best For... |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN), THF | - Excellent at solvating cations. - Do not significantly solvate anions, leaving the nucleophile highly reactive. - Can stabilize the polar Meisenheimer complex. | - Can be difficult to remove. - Must be anhydrous to prevent hydrolysis. | General-purpose SNAr with a wide range of nucleophiles. |
| Protic | Water, Ethanol, Isopropanol (IPA) | - Can increase reaction rates by stabilizing the transition state through hydrogen bonding.[11] - Environmentally benign ("green") options. - Can be effective for aminations with anilines.[12] | - High risk of solvolysis (hydrolysis or alcoholysis), where the solvent acts as a nucleophile.[11][12] - Can deactivate strong nucleophiles through hydrogen bonding. | Reactions where the nucleophile is weak and solvolysis is slow, or when using acid-catalyzed conditions.[11] |
| Non-Polar | Toluene, Hexane | - Useful when moisture must be rigorously excluded (e.g., using a Dean-Stark trap). | - Poor at stabilizing the charged intermediates, leading to very slow reaction rates. | Generally not recommended unless required for specific reagent stability (e.g., organometallics). |
The following decision tree provides a logical path for solvent selection.
Caption: Decision tree for selecting an SNAr solvent.
FAQ 2.2: I am observing significant hydrolysis or alcoholysis of the C-Cl bonds. How can this be prevented?
This side reaction occurs when a protic solvent (like water or an alcohol) or residual moisture acts as a nucleophile, displacing one of the chloride ions.[11][12] This is especially problematic under acidic or basic conditions which can catalyze the substitution.
Mitigation Strategies:
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous grade polar aprotic solvents (DMF, DMSO, THF, MeCN).
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure your nucleophile and any base used are thoroughly dried before addition.
-
Avoid Protic Solvents: If possible, avoid alcohols or water as the primary solvent unless a specific protocol has demonstrated their suitability without significant solvolysis.[11] If a protic solvent is necessary, running the reaction at a lower temperature may reduce the rate of the competing solvolysis reaction more than the desired SNAr.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general framework. The specific base, temperature, and reaction time will need to be optimized for the chosen nucleophile.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Addition of Base: If required, add a non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA, 1.1-1.5 equivalents) and stir the mixture.
-
Addition of Nucleophile: Add the nucleophile (e.g., an amine, thiol, or alcohol, 1.0-1.2 equivalents) dropwise at room temperature or 0°C.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 80°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated NH₄Cl solution.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Section 3: Analytical Data
FAQ 3.1: What are the expected spectroscopic characteristics for this compound?
-
¹H NMR (in DMSO-d₆):
-
Formyl Proton (-NH-C H=O): A singlet or doublet (due to coupling with the N-H) is expected around δ 8.0-8.5 ppm.
-
Amine Proton (-N H-CHO): A broad singlet or doublet is expected, typically downfield, around δ 9.5-10.5 ppm.
-
Pyrimidine C2-H (if present): If the starting material was 4,6-dichloropyrimidin-5-amine, a singlet for the C2 proton would be expected around δ 8.5-9.0 ppm.
-
-
¹³C NMR: Expect signals for the two distinct chlorine-bearing carbons, the carbon of the formyl group (~160-165 ppm), and the other pyrimidine carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate 9:6:1 ratio). For C₅H₃Cl₂N₃O, the expected monoisotopic mass is approximately 190.97 g/mol .
References
- Stenstrøm, Y., et al. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.ACS Omega.[Link]
- Stenstrøm, Y., et al. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.ACS Omega.[Link]
- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.[Link]
- NROChemistry. Vilsmeier-Haack Reaction.[Link]
- National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[Link]
- Chemistry Steps. Vilsmeier-Haack Reaction.[Link]
- Wikipedia. Vilsmeier–Haack reaction.[Link]
- Ningbo Inno Pharmchem Co.,Ltd. High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9.[Link]
- National Institutes of Health (NIH).
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. lifechempharma.com [lifechempharma.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
Technical Support Center: Crystallization of N-(4,6-dichloropyrimidin-5-yl)formamide
An advanced guide to navigating the complexities of N-(4,6-dichloropyrimidin-5-yl)formamide crystallization, designed for chemical researchers and pharmaceutical development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiretroviral drug Abacavir.[1][2][3] Achieving a high-purity, stable crystalline form of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] However, like many polar pyrimidine derivatives, its crystallization can present significant challenges, from poor crystal formation to polymorphism.[5] This guide, structured as a series of troubleshooting questions and FAQs, provides expert-driven insights and actionable protocols to overcome common hurdles encountered during the crystallization of this vital intermediate.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific, practical problems researchers may face during the crystallization process.
Q1: I've followed a standard cooling protocol, but no crystals have formed. What are the likely causes and how can I fix it?
A1: Failure to crystallize upon cooling is typically due to insufficient supersaturation or the presence of inhibitors. Here’s a systematic approach to induce crystallization:
-
Cause 1: The solution is not supersaturated. This can happen if too much solvent was used initially.
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the solute concentration. Cool the solution again. Be cautious not to over-concentrate, which could lead to rapid precipitation of impure material.[6]
-
-
Cause 2: High solubility at low temperatures. The chosen solvent may be too effective, keeping the compound dissolved even after cooling.[7]
-
Solution: Introduce a miscible "anti-solvent"—a solvent in which your compound is insoluble.[5] For this compound, which is soluble in polar solvents like DMSO and methanol, a non-polar anti-solvent like hexane, toluene, or water could be effective, depending on the primary solvent.[1][8] Add the anti-solvent dropwise to the solution at room temperature until persistent turbidity is observed, then warm slightly until the solution is clear and allow it to cool slowly.
-
-
Cause 3: High nucleation energy barrier. The molecules may require a surface or energy input to begin arranging into a crystal lattice.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[6]
-
Solution B (Seeding): If you have a previous pure crystal of the compound, add a tiny amount to the cooled, saturated solution. This "seed" acts as a template for crystal growth, a technique that can also help control polymorphism.[4][9]
-
Q2: My compound has separated as an oil, not as solid crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too rapidly or if the melting point of the solute (especially when depressed by impurities) is lower than the temperature of the solution.[6]
-
Solution 1: Re-heat and Dilute. Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level.[6] Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.
-
Solution 2: Adjust the Solvent System. Oiling out can be a sign of a suboptimal solvent. If using a single solvent, try switching to a solvent system with a lower boiling point. In an anti-solvent system, the rate of anti-solvent addition may be too fast. Try adding it more slowly with vigorous stirring.
-
Solution 3: Reduce Impurity Levels. Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[10] Consider purifying the crude material first using another technique, such as column chromatography, before attempting recrystallization.
Q3: My crystal yield is unacceptably low. How can I maximize recovery?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[6]
-
Solution 1: Maximize Cooling. After the solution has cooled to room temperature, place it in an ice bath or a refrigerator for several hours to further decrease the compound's solubility and promote maximum precipitation.[7]
-
Solution 2: Optimize Solvent Volume. The most common cause of low yield is using an excessive amount of solvent.[6] During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is truly saturated.
-
Solution 3: Check the Mother Liquor. After filtration, try evaporating the solvent from the mother liquor. If a large amount of solid residue remains, your crystallization conditions are suboptimal. You can attempt to recover this material, though it will likely be less pure than the first crop of crystals.
-
Solution 4: Change the Solvent or Method. The solubility curve of your compound in the chosen solvent may not be steep enough. A good recrystallization solvent dissolves the compound well when hot but poorly when cold.[8] Experiment with different solvents or shift to an anti-solvent or evaporative crystallization method.[11]
Q4: The final crystals are colored or appear impure. What went wrong?
A4: The presence of colored impurities indicates they have co-crystallized with your product.[5] Rapid crystallization can also trap impurities within the crystal lattice.
-
Solution 1: Use Activated Charcoal. If the impurities are colored, they can often be removed by adsorption. Add a very small amount (1-2% of solute weight) of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]
-
Solution 2: Slow Down the Crystallization. Fast crystal growth is a primary cause of impurity inclusion.[6] Ensure the solution cools slowly and without disturbance. This allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule and excluding impurities.[9]
-
Solution 3: Perform a Second Recrystallization. Sometimes, a single recrystallization is insufficient to achieve high purity. Dissolving the obtained crystals in fresh hot solvent and repeating the process can significantly improve purity.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: Based on its chemical structure and known properties, this compound is a polar molecule.[5] It is reported to be soluble in DMSO and methanol.[1] Finding an ideal single solvent can be challenging. A solvent/anti-solvent system is often more effective.[8]
-
Good Solvents (for dissolution): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, THF, Acetone.
-
Potential Anti-solvents (for precipitation): Water, Hexane, Toluene, Diethyl ether, Dichloromethane (DCM).
A common strategy for compounds soluble only in high-boiling point polar solvents like DMF or DMSO is vapor diffusion. A solution of the compound in DMF or DMSO can be placed in a larger chamber containing a volatile anti-solvent like DCM or diethyl ether. The anti-solvent vapor slowly diffuses into the solution, gradually reducing solubility and promoting the growth of high-quality crystals.[12]
Q2: What is polymorphism and why is it a concern?
A2: Polymorphism is the ability of a solid compound to exist in more than one crystal lattice structure.[4] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical intermediate, an uncontrolled or unknown polymorphic form can impact downstream processing and the final drug product's performance.[4] Studies on related pyrimidine derivatives have confirmed the existence of different polymorphic forms.[13][14] It is crucial to control crystallization conditions (solvent, temperature, cooling rate) to consistently produce the desired polymorph.
Q3: How does temperature control impact crystal quality?
A3: Temperature is a critical parameter as it directly governs solubility.[15] The fundamental principle of cooling crystallization relies on the fact that most solids are more soluble at higher temperatures.[11]
-
High Temperature: A sufficiently high temperature is needed to dissolve the compound and create a saturated solution.
-
Cooling Rate: A slow, controlled cooling rate is essential for growing large, pure crystals. Rapid cooling causes the solution to become highly supersaturated quickly, leading to the formation of many small, often impure, crystals or even precipitation of an amorphous solid.[7]
Data Presentation
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Examples | Role & Rationale |
| Polar Protic | Methanol, Ethanol | Potential primary solvents. Compound has known solubility in methanol.[1] Use minimal hot solvent to achieve saturation. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | Strong primary solvents for dissolving the compound, especially if solubility is low in alcohols.[12] Often require an anti-solvent. |
| Non-Polar | Hexane, Toluene | Likely anti-solvents. The compound's polarity suggests it will have low solubility in these.[8] |
| Halogenated | Dichloromethane (DCM) | Can act as an anti-solvent in diffusion methods.[12] |
| Aqueous | Water | Can be an effective anti-solvent when paired with water-miscible organic solvents like methanol, ethanol, or DMF.[8] |
Experimental Protocol: Anti-Solvent Crystallization
This protocol provides a robust starting point for purifying this compound.
Objective: To obtain high-purity crystals of this compound using a solvent/anti-solvent method.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF) - "Good" Solvent
-
Deionized Water - "Anti-solvent"
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of DMF at room temperature to create a slurry.
-
Heating: Gently heat the mixture while stirring. Continue adding DMF dropwise until the solid completely dissolves. Record this volume. Avoid boiling if possible.
-
Anti-Solvent Addition: Allow the solution to cool to room temperature. Begin adding deionized water dropwise while stirring vigorously.
-
Induce Crystallization: Continue adding water until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation has been reached.
-
Re-dissolution & Cooling: Gently warm the turbid solution just until it becomes clear again. Do not overheat.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. For optimal results, wrap the flask in an insulating material.
-
Maturation: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals on the filter with a small amount of cold water to remove any residual DMF and soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Troubleshooting Crystallization Failures
Sources
- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. praxilabs.com [praxilabs.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Dichloropyrimidine Derivatives
Senior Application Scientist's Note: Initial searches for the specific molecule, N-(4,6-dichloropyrimidin-5-yl)formamide, did not yield sufficient specific data for a comprehensive analytical guide. However, substantial information is available for the closely related and commercially significant analogue, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide , an important intermediate in the synthesis of the antiretroviral drug Abacavir.[1][2] The analytical principles and methodologies detailed in this guide are based on this well-documented analogue. Researchers working with this compound can adapt these methods, with the understanding that specific parameters such as retention times, spectral shifts, and fragmentation patterns will differ and require specific method development and validation for their molecule of interest.
This guide provides a comparative analysis of the primary chromatographic and spectroscopic techniques for assessing the purity of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols for immediate application in a research and drug development setting.
The Analytical Imperative: Why Purity Matters
In the synthesis of pharmaceutical intermediates, rigorous purity analysis is not merely a quality control step but a cornerstone of safety and efficacy. For a molecule like N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, potential impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation products.[3] These impurities can impact the yield and purity of the final active pharmaceutical ingredient (API), and in some cases, may have their own pharmacological or toxicological effects. Therefore, a multi-faceted analytical approach is essential to ensure the identity, purity, and quality of the intermediate.
Comparative Analysis of Analytical Methodologies
The three most powerful and commonly employed techniques for the purity analysis of dichloropyrimidine derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or HPLC. Each technique offers unique advantages and, when used in conjunction, provides a comprehensive purity profile.
| Analytical Technique | Principle of Detection | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution for separating complex mixtures, excellent quantitative accuracy and precision, robust and widely available.[4][5] | Requires a chromophore for UV detection, may not separate all co-eluting impurities, requires reference standards for identification. | Quantitative purity assessment and impurity profiling. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, providing detailed structural information. | Unambiguous structure elucidation, identification of unknown impurities, can be quantitative (qNMR) without a specific reference standard for the impurity. | Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentrations. | Structural confirmation and identification of major impurities. |
| GC-MS / LC-MS | Separation of analytes by chromatography followed by ionization and mass-to-charge ratio analysis. | High sensitivity and selectivity, provides molecular weight information, fragmentation patterns aid in structural elucidation.[3][6] | Destructive technique, ionization efficiency can vary between compounds, quantification can be more complex than HPLC-UV. | Trace impurity identification and confirmation of molecular weight. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
Rationale: Reverse-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and reliability for quantitative analysis.[4][7] A C18 column is a good starting point for moderately polar compounds like dichloropyrimidine derivatives. The mobile phase composition is chosen to achieve optimal separation of the main component from its potential impurities.
dot
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 4. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of N-(4,6-dichloropyrimidin-5-yl)formamide
Introduction
For researchers engaged in the synthesis of novel pharmaceutical intermediates and heterocyclic compounds, the unambiguous confirmation of a molecule's structure is of paramount importance. This guide provides an in-depth technical comparison to facilitate the structural elucidation of N-(4,6-dichloropyrimidin-5-yl)formamide, a compound for which detailed spectroscopic data is not widely available in the public domain.
Due to the prevalence of data for its isomer, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, this guide will leverage a comparative approach. We will present a plausible synthetic route for the title compound, predict its spectroscopic characteristics based on foundational principles and data from analogous structures, and contrast these predictions with the established data for its precursor, 4,6-dichloropyrimidin-5-amine, and its 2-amino isomer. This comparative methodology provides a robust framework for structural validation.
Proposed Synthetic Pathway and Rationale
The most direct synthetic route to this compound is the formylation of its corresponding amine precursor, 4,6-dichloropyrimidin-5-amine. This transformation is a common and generally high-yielding reaction in organic synthesis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,6-dichloropyrimidin-5-amine (1.0 eq.) in an excess of formic acid (10-15 eq.). The use of a large excess of formic acid serves as both the reagent and the solvent.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into ice-water. The product is expected to precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual formic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Causality of Experimental Choices:
-
Formic Acid as Reagent and Solvent: This choice simplifies the reaction setup and ensures a high concentration of the formylating agent, driving the reaction to completion.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the formylation of the weakly basic aromatic amine.
-
Aqueous Work-up: The precipitation in ice-water allows for easy isolation of the water-insoluble product from the water-soluble formic acid.
Spectroscopic Characterization: A Comparative Analysis
The following sections detail the predicted and known spectroscopic data for the target compound, its precursor, and its isomer. This comparative data is crucial for confirming the successful synthesis and structural integrity of this compound.
Mass Spectrometry
Mass spectrometry is a primary tool for confirming the molecular weight of a synthesized compound. The fragmentation pattern provides additional structural information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) and Interpretation |
| This compound (Predicted) | C₅H₃Cl₂N₃O | 190.99 | 191/193/195 (M+) : Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. 163/165 : Loss of CO (formyl group). 128 : Loss of CO and Cl. |
| 4,6-dichloropyrimidin-5-amine (Experimental) [1] | C₄H₃Cl₂N₃ | 163.99 | 163/165/167 (M+) : Molecular ion peak.[1] 128 : Loss of Cl.[1] |
| N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (Experimental) | C₅H₄Cl₂N₄O | 207.02 | 207/209/211 (M+) : Molecular ion peak. 179/181 : Loss of CO. 144 : Loss of CO and Cl. |
DOT Script for Mass Spectrometry Fragmentation of this compound
Caption: Predicted MS fragmentation pathway for the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key distinction between the precursor and the product will be the appearance of the amide carbonyl stretch.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N & C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | ~3300-3100 (Amide N-H) | ~1680-1650 (Amide I) | ~1600-1450 | ~800 |
| 4,6-dichloropyrimidin-5-amine (Experimental) [1] | 3470 & 3390 (Primary Amine)[1] | N/A | ~1600-1450[1] | ~800[1] |
| N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (Experimental) | ~3400 & ~3300 (Primary Amine) ~3200 (Amide N-H) | ~1670 | ~1600-1450 | ~800 |
DOT Script for IR Spectroscopy Comparison
Caption: Key IR spectral changes upon formylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure. The comparison of ¹H and ¹³C NMR spectra is the most definitive method for confirming the structure of this compound.
¹H NMR Spectroscopy
| Compound | H-2 (ppm) | Amine/Amide Protons (ppm) | Formyl Proton (ppm) | Solvent |
| This compound (Predicted) | ~8.7 (s, 1H) | ~9.5 (br s, 1H, NH) | ~8.3 (s, 1H, CHO) | DMSO-d₆ |
| 4,6-dichloropyrimidin-5-amine (Experimental) [1] | 8.41 (s, 1H)[1] | 5.5 (br s, 2H, NH₂)[1] | N/A | DMSO-d₆[1] |
| N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (Experimental) | N/A | ~7.4 (s, 2H, NH₂) ~9.2 (d, 1H, NH) | ~8.5 (s, 1H, CHO) | DMSO-d₆ |
¹³C NMR Spectroscopy
| Compound | C-2 (ppm) | C-4/C-6 (ppm) | C-5 (ppm) | C=O (ppm) | Solvent |
| This compound (Predicted) | ~158 | ~155 | ~120 | ~162 | DMSO-d₆ |
| 4,6-dichloropyrimidin-5-amine (Experimental) [1] | 152.8[1] | 148.5[1] | 131.0[1] | N/A | DMSO-d₆[1] |
| N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (Experimental) | ~157 | ~153 | ~130 | ~162 | DMSO-d₆ |
DOT Script for Structural Comparison and NMR Correlation
Caption: Key structural and ¹H NMR differences.
Self-Validating Experimental Workflow
To ensure the trustworthiness of the structural confirmation, a self-validating experimental workflow should be employed.
DOT Script for the Self-Validating Workflow
Caption: A self-validating workflow for structural confirmation.
Conclusion
The structural confirmation of this compound can be confidently achieved through a systematic and comparative spectroscopic analysis. By proposing a plausible synthetic route from 4,6-dichloropyrimidin-5-amine and predicting the expected spectroscopic data, researchers have a clear roadmap for validation. The key indicators of a successful synthesis will be the appearance of a formyl proton and an amide carbonyl in the NMR and IR spectra, respectively, along with the correct molecular weight determined by mass spectrometry. The comparison with the readily available data for the 2-amino isomer serves as an additional layer of validation, highlighting the subtle but significant differences in the spectroscopic signatures of these two isomers. By following the outlined experimental protocols and comparative data analysis, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work.
References
Sources
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of N-(4,6-dichloropyrimidin-5-yl)formamide
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of progress. N-(4,6-dichloropyrimidin-5-yl)formamide, a substituted pyrimidine, represents a class of molecules with significant potential in various therapeutic areas. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and indispensable tool for confirming the identity and purity of such compounds.
Predicted ¹H NMR Spectrum: An Expert Interpretation
The structure of this compound dictates a unique electronic environment for each proton, leading to a predictable pattern of signals in the ¹H NMR spectrum. Our analysis is informed by the known spectral data of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide and 4,6-dichloropyrimidine.
Key Predicted Signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Formyl Proton (CHO) | 8.0 - 8.5 | Singlet (or doublet) | N/A (or ~1-2 Hz if coupled to NH) | The electron-withdrawing nature of the adjacent nitrogen and the pyrimidine ring will deshield this proton, shifting it significantly downfield. Restricted rotation around the C-N bond, a known phenomenon in formamides, could lead to two distinct signals for the formyl proton and the N-H proton, though this is often solvent and temperature-dependent.[1][2] |
| Pyrimidine Proton (H2) | 8.8 - 9.0 | Singlet | N/A | The two electronegative chlorine atoms and the nitrogen atoms in the pyrimidine ring strongly deshield the remaining proton at the C2 position, resulting in a signal at a very low field. Data for 4,6-dichloropyrimidine shows a signal at 8.824 ppm.[3] |
| Amide Proton (NH) | 9.5 - 10.5 | Broad Singlet | N/A | Amide protons are typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In a closely related analog, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, the amide proton appears as a singlet at 7.55 ppm in DMSO-d6.[4] However, the absence of the electron-donating amino group in our target molecule is expected to shift this proton further downfield. |
Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound would benefit from a multi-technique approach.
| Analytical Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Complementary to ¹H NMR, confirming the number and electronic environment of carbon atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural clues, but does not give detailed connectivity information like NMR. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=O, N-H, C-Cl). | Supports the presence of key functional groups identified by NMR. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | Orthogonal technique to NMR for purity determination, particularly for non-proton-containing impurities. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation and purity assessment.
Materials:
-
This compound (sample)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (300 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the potential for hydrogen bonding with the amide proton).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient.
-
Number of Scans: Start with 16 scans and increase if necessary to improve the signal-to-noise ratio.
-
Temperature: Room temperature.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR acquisition and analysis process.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a distinct set of signals that can be unambiguously assigned to its constituent protons. By leveraging data from analogous structures and adhering to a rigorous experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification and purity assessment of this important chemical entity. The integration of complementary analytical techniques will further strengthen the characterization and ensure the highest level of scientific integrity in drug discovery and development endeavors.
References
- Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? - YouTube. Accessed January 8, 2026. [Link]
- Formamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. Accessed January 8, 2026. [Link]
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
- Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide - ResearchG
- Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice - PubMed. Accessed January 8, 2026. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Amino-4,6-dichloro-5-formamidopyrimidine
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-4,6-dichloro-5-formamidopyrimidine is a critical intermediate in the synthesis of Abacavir, a potent anti-HIV drug.[1][][3] Its structural integrity is therefore of utmost importance. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a detailed experimental protocol and a comparative overview of alternative analytical techniques.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of pharmaceutical compounds.[4] Its high sensitivity and specificity allow for precise mass determination and the deduction of molecular structure through fragmentation analysis. For a molecule like 2-Amino-4,6-dichloro-5-formamidopyrimidine, MS is indispensable for confirming its identity and purity.
Predicted Mass Spectral Data
Before delving into experimental specifics, a theoretical analysis of the target molecule is crucial for predicting its mass spectral behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₄O | [1][5][6] |
| Molar Mass | 207.02 g/mol | [1] |
| Monoisotopic Mass | 205.9762162 Da | [6] |
A key feature to anticipate in the mass spectrum of this compound is the isotopic pattern resulting from the two chlorine atoms. The natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) will produce a characteristic M, M+2, and M+4 pattern, providing a clear signature for the presence of two chlorine atoms.
An Optimized Protocol for Mass Spectrometric Analysis
This section details a robust protocol for the analysis of 2-Amino-4,6-dichloro-5-formamidopyrimidine using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). ESI is a soft ionization technique well-suited for polar molecules like pyrimidine derivatives, minimizing in-source fragmentation and preserving the molecular ion.[7][8][9]
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-Amino-4,6-dichloro-5-formamidopyrimidine.
-
Dissolve the sample in 1 mL of a solution of 50:50 methanol/water containing 0.1% formic acid. The acidic modifier promotes protonation, which is essential for positive ion ESI.
-
Vortex the solution to ensure the sample is fully dissolved.
-
Perform a serial dilution to a final working concentration of 1-10 µg/mL.
-
-
Liquid Chromatography:
-
System: An Agilent 1200 series or equivalent HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes. This ensures the elution of the analyte with good peak shape and separation from potential impurities.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Full Scan (MS1): Acquire data from m/z 100 to 300 to observe the protonated molecular ion [M+H]⁺ at m/z 207, along with its characteristic isotopic pattern.
-
Tandem MS (MS2): Select the [M+H]⁺ ion (m/z 207) as the precursor for collision-induced dissociation (CID). Apply a collision energy of 10-30 eV to induce fragmentation.
-
Deciphering the Fragmentation Pattern
The fragmentation of pyrimidine derivatives in the mass spectrometer is highly influenced by the nature and position of their substituents.[4][10] Based on established fragmentation mechanisms of related compounds, we can predict the primary fragmentation pathways for 2-Amino-4,6-dichloro-5-formamidopyrimidine.[11][12]
Caption: Predicted fragmentation pathways of protonated 2-Amino-4,6-dichloro-5-formamidopyrimidine.
-
Pathway 1: Loss of the Formyl Group: A common fragmentation route for formamides is the neutral loss of carbon monoxide (CO), which would result in a fragment ion at m/z 179.
-
Pathway 2: Loss of HCl: The presence of chlorine atoms on the pyrimidine ring makes the loss of a neutral hydrochloric acid (HCl) molecule a plausible fragmentation pathway, leading to a fragment at m/z 171.
-
Pathway 3: Ring Cleavage: Heterocyclic rings can undergo cleavage, and a potential fragmentation is the loss of hydrogen cyanide (HCN) from the pyrimidine ring, yielding a fragment at m/z 180.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the compound's purity and identity.
| Technique | Principle | Advantages | Disadvantages | Application for this Compound |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity; provides structural information. | Higher cost and complexity. | Ideal for identification, quantification, and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds.[13][14] | Requires derivatization for non-volatile compounds; potential for thermal degradation. | Less suitable due to the low volatility and potential thermal lability of the analyte. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by liquid chromatography with detection by UV absorbance. | Robust, reproducible, and widely available; excellent for quantification. | Lower sensitivity than MS; provides no structural information beyond retention time and UV spectrum. | A good complementary technique for purity assessment and routine quality control. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides definitive structural elucidation. | Lower sensitivity; more complex data interpretation. | Essential for the initial, unambiguous structural confirmation of the reference standard. |
| X-ray Photoemission Spectroscopy (XPS) | Measures the elemental composition and chemical state of a surface.[15][16] | Provides information on elemental composition and bonding. | Primarily a surface-sensitive technique; not suitable for bulk analysis in solution. | Useful for characterizing the solid-state properties of the compound. |
Conclusion
The mass spectrometric analysis of 2-Amino-4,6-dichloro-5-formamidopyrimidine, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity and specificity for its characterization. The predicted fragmentation patterns, in conjunction with the distinct isotopic signature of the two chlorine atoms, provide a robust method for its identification. While other analytical techniques such as HPLC-UV and NMR play crucial roles in a comprehensive quality control strategy, LC-MS/MS remains the cornerstone for detailed structural verification and impurity profiling in the development of pharmaceuticals like Abacavir.
References
- ChemBK. (2024). 2-Amino-4,6-dichloro-5-pyrimidinyl formamide.
- Frąńska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106.
- Frąńska, M. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. ResearchGate.
- Frąńska, M. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. Semantic Scholar.
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
- Kovács, E., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1225-1234.
- Lo, S. F., et al. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 25(3), 173-186.
- da Silva, M. P., et al. (2018). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society, 29(1), 2-17.
- Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593-13600.
- Lee, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(11), 3321.
- Bolognesi, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. ACS Publications.
- Abdel-Megeed, M. F., et al. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 1(1), 1-10.
- Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 125-128.
- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
Sources
- 1. chembk.com [chembk.com]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
- 13. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide: An Essential Abacavir Intermediate
In the landscape of antiviral drug development, the synthesis of key intermediates with high purity and yield is a critical determinant of overall efficiency and cost-effectiveness. N-(4,6-dichloropyrimidin-5-yl)formamide is a pivotal intermediate in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1][2] This guide provides a comprehensive comparison of the prevalent synthetic routes to this crucial compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
The synthesis of this compound predominantly revolves around the chlorination and formylation of a pyrimidine core. The strategic sequence of these transformations, along with the choice of reagents and reaction conditions, significantly impacts the overall process efficiency. This guide will dissect two primary strategies: a route commencing with the formylation of 2,5-diamino-4,6-dichloropyrimidine and another involving the chlorination of a pre-formylated dihydroxypyrimidine precursor.
Route 1: Direct Formylation of 2,5-Diamino-4,6-dichloropyrimidine
This synthetic approach leverages the commercially available or readily synthesized 2,5-diamino-4,6-dichloropyrimidine as the starting material. The core of this route is the selective formylation of the amino group at the 5-position.
Mechanistic Considerations
The formylation of an amino group is a classic transformation. In this case, the use of formic acid serves as both the reagent and, in some protocols, a solvent. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide. The choice of reaction temperature is critical to ensure complete conversion while minimizing potential side reactions.
Experimental Protocol: Route 1
Materials:
-
2,5-diamino-4,6-dichloropyrimidine
-
98% Formic acid
-
Water
-
Toluene
Procedure:
-
In a suitable reaction vessel, a mixture of 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and water is stirred at room temperature.
-
98% formic acid is slowly added to the stirring mixture.
-
The reaction mixture is then heated to a temperature of 50-55 °C and maintained for approximately 3 hours.
-
Upon completion, as monitored by an appropriate analytical technique (e.g., TLC or HPLC), toluene is added to the reaction mixture.
-
The mixture is subjected to azeotropic distillation to remove water and excess formic acid. This step is typically repeated to ensure complete removal.
-
The resulting solid product, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, is collected.[2]
Caption: Synthetic workflow for Route 1.
Route 2: Chlorination of a Formylated Dihydroxypyrimidine Intermediate
This alternative strategy involves the initial formation of a dihydroxypyrimidine precursor, followed by formylation and subsequent chlorination. This multi-step approach offers potential advantages in terms of starting material accessibility and overall process control.
Mechanistic Considerations
This route begins with the cyclization of an aminomalonic ester with guanidine to form 2,5-diamino-4,6-dihydroxypyrimidine.[3] This intermediate is then chlorinated using a potent chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of an amide such as N,N-dimethylformamide (DMF).[3][4] The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, is a key electrophilic species that facilitates both the chlorination of the hydroxyl groups and can also be involved in formylation.[5] Subsequent hydrolysis under controlled pH is then employed to yield the final product.[4]
Experimental Protocol: Route 2
Materials:
-
2,5-diamino-4,6-dihydroxypyrimidine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Buffered saline solution (e.g., with ammonium phosphate or ammonium acetate)
-
Ammonia solution or sodium hydroxide solution
Procedure:
-
To a reaction vessel, 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (1.0 eq), phosphorus oxychloride, and thionyl chloride are added.
-
N,N-dimethylformamide is slowly added to the mixture, and the temperature is raised to 70-80 °C for 2.5-3 hours.[4]
-
After the reaction is complete, the reaction mixture is slowly added to a prepared buffered saline solution.
-
The pH of the solution is carefully adjusted using ammonia or sodium hydroxide to an acidic pH (e.g., 0.3-1.2) and the mixture is heated to 40-50 °C for 2.5-3 hours.[4]
-
The pH is then further adjusted to a less acidic or slightly basic range (e.g., 4.0-7.5) and the mixture is heated to a higher temperature (e.g., 85 °C) for several hours to facilitate the final conversion.[1][4]
-
After cooling, the precipitated product, N-(2-amino-4,6-dichloro-5-formamidopyrimidine), is collected by filtration, washed, and dried.[4]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 3. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 4. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide and its Comparison with other Pyrimidine Derivatives in Pharmaceutical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among the myriad of heterocyclic scaffolds, pyrimidine derivatives are of paramount importance, forming the core of numerous therapeutic agents. This guide provides an in-depth analysis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, a pivotal intermediate in the synthesis of the anti-HIV drug Abacavir. We will objectively compare its synthetic performance and chemical properties with other relevant pyrimidine derivatives, supported by experimental data and established chemical principles.
Introduction: The Central Role of Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine ring is a privileged structure in drug discovery, integral to the structure of nucleobases and a wide array of pharmaceuticals. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on di-chlorinated pyrimidine derivatives, which serve as versatile synthons for the construction of more complex molecular architectures.
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: A Key Intermediate for Abacavir
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS 171887-03-9) is a white crystalline powder that has garnered significant attention as a crucial building block in the industrial synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI).[1]
Chemical Properties and Synthesis
The structure of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is characterized by a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, an amino group at the 2-position, and a formamido group at the 5-position.[2] The two chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr), providing convenient handles for the introduction of various functionalities.[3]
A common synthetic route to this intermediate involves the formylation of 2,5-diamino-4,6-dichloropyrimidine.[1] The reaction is typically carried out using formic acid, often in the presence of a dehydrating agent or as an azeotropic distillation with a solvent like toluene to drive the reaction to completion.[1]
Role in Abacavir Synthesis
The primary and most well-documented application of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is in the synthesis of Abacavir.[4] The synthesis leverages the differential reactivity of the two chlorine atoms. One of the chlorine atoms undergoes nucleophilic substitution with the amino group of the carbocyclic core of Abacavir, followed by cyclization to form the purine ring system.
Caption: Key steps in the synthesis of Abacavir utilizing N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
Comparative Analysis with Other Pyrimidine Derivatives
The "performance" of a synthetic intermediate can be evaluated based on several factors, including the efficiency of its synthesis, its reactivity in subsequent steps, and its contribution to the overall yield and purity of the final product.
Alternative Intermediates in Abacavir Synthesis
While N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a widely used intermediate, alternative synthetic strategies for Abacavir have been explored, some of which employ different pyrimidine starting materials. For instance, some routes start from 2-amino-4,6-dichloropyrimidine and introduce the 5-amino group (or a precursor) at a later stage.
| Intermediate | Key Features of Synthetic Route | Reported Advantages/Disadvantages |
| N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | 5-formamido group is pre-installed. | Direct route to the required purine precursor.[5] |
| 2-Amino-4,6-dichloropyrimidine | Requires subsequent introduction of the 5-amino group, often via nitration and reduction. | May involve harsh reagents and additional steps. |
| 2,5-Diamino-4,6-dihydroxypyrimidine | Requires chlorination (e.g., with POCl₃) to generate the dichloropyrimidine. | Avoids separate introduction of the 5-amino group, but uses hazardous reagents.[5] |
The choice of intermediate often represents a trade-off between the number of synthetic steps, the use of hazardous reagents, and the overall process efficiency. The pre-functionalization of the 5-position in N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide can streamline the synthesis by avoiding potentially problematic nitration/reduction sequences.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 4,6-dichloropyrimidines in SNAr reactions is a key performance indicator. The rate and regioselectivity of these reactions are influenced by the substituents on the pyrimidine ring.
Caption: Influence of substituents on the SNAr reactivity of the pyrimidine ring.
In N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, the 2-amino group is electron-donating, which can decrease the electrophilicity of the ring and thus slow down the rate of SNAr compared to an unsubstituted 4,6-dichloropyrimidine. However, the 5-formamido group has electron-withdrawing character, which can partially counteract this effect. This electronic balance influences the reaction conditions required for efficient substitution.
Application in Other Therapeutic Areas
While the primary application of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is in antiviral synthesis, other pyrimidine derivatives with different substitution patterns have shown promise in other therapeutic areas, such as oncology. For example, pyrazolo[3,4-d]pyrimidines are a class of compounds that have been extensively investigated as kinase inhibitors.
| Pyrimidine Derivative Class | Therapeutic Area | Mechanism of Action (Example) |
| 2,5-Disubstituted-4,6-dichloropyrimidines | Antiviral (HIV) | Intermediate for NRTIs like Abacavir.[1] |
| Pyrazolo[3,4-d]pyrimidines | Anticancer | Kinase inhibitors (e.g., targeting BTK, EGFR).[6] |
| Diarylpyrimidines | Antiviral (HIV) | Non-nucleoside reverse transcriptase inhibitors (NNRTIs). |
This comparison highlights the versatility of the pyrimidine scaffold. The specific substitution pattern on the ring dictates the molecule's ultimate biological application. There is currently limited public data on the direct biological activity of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide as a kinase inhibitor or in other assays, suggesting its primary value lies in its role as a synthetic intermediate.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis and a key reaction of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
Synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
Objective: To synthesize N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide from 2,5-diamino-4,6-dichloropyrimidine.
Materials:
-
2,5-diamino-4,6-dichloropyrimidine
-
Formic acid (98%)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and water.
-
Stir the mixture at room temperature.
-
Slowly add formic acid (excess) to the reaction mixture.
-
Heat the reaction mixture to 50-55 °C and maintain for 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, add toluene to the reaction mixture at 50 °C for azeotropic distillation to remove water.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the product with cold water and dry under vacuum.
A reported yield for this type of reaction is approximately 90%.[1]
Caption: General workflow for the synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
Conclusion and Future Perspectives
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide stands out as a highly valuable and efficient intermediate, particularly in the synthesis of the antiviral drug Abacavir. Its pre-functionalized structure offers a more streamlined synthetic route compared to some alternatives that require the introduction of the 5-amino group in later steps.
The comparison with other pyrimidine derivatives underscores the chemical versatility of this heterocyclic scaffold. While other derivatives, such as pyrazolo[3,4-d]pyrimidines, have been optimized for direct biological activity as kinase inhibitors, the primary role of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide remains that of a key building block. Its modulated reactivity, a consequence of the electronic interplay of its substituents, allows for controlled and selective transformations.
Future research in this area may focus on the development of even more efficient and greener synthetic routes to N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide and other valuable pyrimidine intermediates. Furthermore, the exploration of the direct biological activities of a wider range of substituted dichloropyrimidines could unveil new therapeutic applications for this important class of compounds. For professionals in drug development, a thorough understanding of the comparative advantages and disadvantages of key intermediates like N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is essential for making informed decisions in the design and optimization of synthetic pathways for life-saving medicines.
References
- Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed.
- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journals.
- Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. PMC.
- Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews (RSC Publishing).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- ABACAVIR. New Drug Approvals.
- EP1857458A1 - Process for the preparation of abacavir. Google Patents.
- EP1905772A1 - Process for the preparation of abacavir. Google Patents.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem.
- (PDF) Synthesis and characterization of potent Abacavir impurities. ResearchGate.
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. Wiley Online Library.
- An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Bentham Science.
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co., Ltd.
- Process design and optimisation for the continuous manufacturing of Nevirapine, an Active Pharmaceutical Ingredient (API) for H.I.V. treatment. ResearchGate.
- Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Medicines for All institute (M4ALL) - Virginia Commonwealth University.
- [PDF] Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Semantic Scholar.
Sources
- 1. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
A Comparative Guide to Alternative Precursors in Abacavir Synthesis: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of alternative synthetic routes to Abacavir, a critical nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV/AIDS. We will move beyond a simple recitation of synthetic schemes to dissect the underlying chemical logic, compare key performance indicators, and evaluate the practical and industrial viability of each approach. Our focus is on providing actionable insights for researchers and process chemists seeking to optimize the synthesis of this essential medicine.
Introduction: The Enduring Challenge of Efficient Abacavir Synthesis
Abacavir, chemically known as ((1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol), is a carbocyclic nucleoside analogue that plays a pivotal role in combination antiretroviral therapy.[1][2] Its synthesis presents a significant challenge due to the presence of two stereocenters on the cyclopentene ring, requiring a high degree of stereocontrol to isolate the desired (1S, 4R)-enantiomer, which is the therapeutically active form.
The original patented syntheses, while groundbreaking, were often lengthy, involved the use of hazardous reagents, and required multiple protection and deprotection steps, leading to lower overall yields and a significant waste profile.[3] These limitations have spurred considerable research into more efficient, cost-effective, and environmentally benign ("green") synthetic strategies. This guide will explore and compare the most prominent of these alternative approaches, focusing on the choice of precursor as the key determinant of the overall synthetic route.
The Classical Approach: Building from Pyrimidines
The foundational synthesis of Abacavir traditionally begins with a substituted pyrimidine ring, which is then elaborated to form the purine core. A common starting material is a di-halo aminopyrimidine derivative.[3]
General Synthetic Strategy
This pathway typically involves the coupling of the pyrimidine with a chiral cyclopentenylamine intermediate, followed by cyclization to form the imidazole ring of the purine system, and finally, displacement of a leaving group (e.g., chlorine) with cyclopropylamine.
Causality Behind Experimental Choices
The use of a pre-functionalized pyrimidine allows for a convergent synthesis, where the two key fragments of the final molecule are prepared separately and then joined. However, this approach often necessitates the use of protecting groups to prevent side reactions, particularly on the amino groups of the pyrimidine. The introduction of the second amino group at the 2-position can involve nitration or diazotization reactions, which are generally considered hazardous on an industrial scale.[3] Furthermore, the cyclization step to form the purine can require harsh conditions.
Limitations
The primary drawbacks of this classical route are its length, the need for multiple protection/deprotection steps which lowers the overall yield, and the use of potentially hazardous reagents like phosphorus oxychloride (POCl₃).[3] These factors contribute to a higher cost and a larger environmental footprint.
Asymmetric Synthesis via Chiral Auxiliaries and Ring-Closing Metathesis
A more modern approach to ensure the correct stereochemistry of the cyclopentene ring is to employ a chiral auxiliary-guided asymmetric synthesis, often coupled with a powerful ring-closing metathesis (RCM) reaction. The Crimmins' synthesis is a notable example of this strategy.[2]
General Synthetic Strategy
This method utilizes a chiral oxazolidinone auxiliary to direct a diastereoselective aldol condensation. The resulting acyclic precursor, containing the necessary stereocenters, then undergoes an RCM reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), to form the cyclopentene ring. Subsequent functional group manipulations and coupling with the purine base complete the synthesis.
Caption: Asymmetric synthesis of Abacavir via RCM.
Causality Behind Experimental Choices
The use of a chiral auxiliary provides excellent stereocontrol in the initial bond-forming reactions, establishing the correct relative and absolute stereochemistry early in the synthesis. RCM is a highly efficient and functional-group-tolerant method for the formation of the five-membered ring. The choice of the Grubbs' catalyst is critical for the efficiency of the RCM step.
Experimental Protocol: Key Ring-Closing Metathesis Step
-
Preparation: In a flame-dried, argon-purged flask, dissolve the chiral aldol adduct (1.0 eq) in anhydrous, degassed dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add the Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a phosphine scavenger or by bubbling air through the solution to deactivate the catalyst. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the chiral cyclopentenol derivative.
The Vince Lactam Approach: A Versatile Chiral Precursor
A highly effective and widely used strategy for the synthesis of Abacavir and other carbocyclic nucleosides employs the versatile chiral building block, (-)-Vince lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one).[4][5]
General Synthetic Strategy
The key to this approach is the efficient resolution of racemic Vince lactam. This is often achieved through enzymatic kinetic resolution, where an enzyme selectively hydrolyzes one enantiomer, leaving the desired (-)-Vince lactam. This chiral lactam is then converted in several steps to the key intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, which is subsequently coupled with a suitable purine precursor.
Caption: Synthesis of Abacavir from Vince Lactam.
Causality Behind Experimental Choices
The enzymatic resolution of Vince lactam is a highly efficient and environmentally friendly method for obtaining the enantiomerically pure starting material.[6][7] The use of a γ-lactamase allows for the selective hydrolysis of the undesired (+)-enantiomer. This "green" approach avoids the need for chiral chromatography or the use of expensive chiral resolving agents. The resulting chiral lactam provides a rigid framework that facilitates stereocontrolled transformations to install the required functional groups.
Experimental Protocol: Enzymatic Resolution of Racemic Vince Lactam
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50 mM, pH 7.5).
-
Reaction Setup: In a temperature-controlled vessel, suspend or dissolve racemic Vince lactam in the phosphate buffer.
-
Enzyme Addition: Add the appropriate γ-lactamase (e.g., from Pseudomonas solanacearum) to the mixture.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining (-)-Vince lactam.
-
Extraction: Once the desired conversion is reached, extract the unreacted (-)-Vince lactam with an organic solvent (e.g., ethyl acetate).
-
Purification: The hydrolyzed product remains in the aqueous phase. The organic extracts containing the desired (-)-Vince lactam are combined, dried, and concentrated. The product can be further purified by crystallization or chromatography.
Synthesis from 4-Hydroxy-2-cyclopenten-1-one: A Green and Cost-Effective Alternative
Another promising precursor is 4-hydroxy-2-cyclopenten-1-one, which can be derived from renewable resources like furfural.[8] This approach also often incorporates an enzymatic resolution step to establish the required stereochemistry.
General Synthetic Strategy
Racemic 4-hydroxy-2-cyclopenten-1-one is first synthesized and then subjected to an enzymatic kinetic resolution, for example, using a lipase to selectively acylate one enantiomer. The resolved chiral synthon is then converted through a series of reactions, which may include a photoradical addition, to introduce the necessary functional groups before coupling with the purine base.[1][8]
Causality Behind Experimental Choices
The potential to derive the starting material from biomass makes this a particularly "green" option. The lipase-catalyzed resolution is a robust and scalable method for obtaining the chiral precursor with high enantiomeric purity.[8] The subsequent synthetic steps are designed to be efficient and stereocontrolled, leveraging the functionality of the cyclopentenone ring.
Rhodium-Catalyzed Hydroamination: An Atom-Economical Approach
A more recent and highly atom-economical strategy involves the direct rhodium-catalyzed asymmetric hydroamination of an allene with a purine derivative.[9]
General Synthetic Strategy
This approach involves the direct coupling of a suitably substituted purine with a chiral allene in the presence of a rhodium catalyst and a chiral ligand (e.g., a Josiphos-type ligand). This reaction forms the crucial carbon-nitrogen bond and sets the stereocenter in a single, highly efficient step.
Causality Behind Experimental Choices
Hydroamination reactions are inherently atom-economical as they involve the addition of an N-H bond across a C-C multiple bond with no byproducts. The use of a chiral catalyst allows for the direct formation of the desired enantiomer, bypassing the need for resolution steps. The choice of the rhodium catalyst and the chiral ligand is critical for achieving high yields, regioselectivity, and enantioselectivity.[9]
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes key performance indicators for the different synthetic strategies. The values presented are representative and can vary depending on the specific reaction conditions and scale.
| Feature | Classical Pyrimidine Route | Asymmetric Synthesis (RCM) | Vince Lactam Route | 4-Hydroxy-2-cyclopenten-1-one Route | Rh-Catalyzed Hydroamination |
| Key Precursor | Di-halo aminopyrimidine | Chiral Oxazolidinone | Racemic Vince Lactam | 4-Hydroxy-2-cyclopenten-1-one | Purine derivative & Allene |
| Overall Yield | Low to Moderate | Moderate | Moderate to High | Moderate | High |
| Stereocontrol | Resolution/Chiral Pool | Chiral Auxiliary | Enzymatic Resolution | Enzymatic Resolution | Asymmetric Catalysis |
| Number of Steps | High | Moderate | Moderate | Moderate | Low |
| Green Chemistry | Poor (hazardous reagents, waste) | Moderate (metal catalyst) | Good (enzymatic step) | Very Good (renewable potential) | Excellent (atom-economical) |
| Cost-Effectiveness | Moderate (established but inefficient) | Moderate (catalyst cost) | Good (scalable enzymatic step) | Potentially Very Good | Dependent on catalyst/ligand cost |
| Scalability | Established but challenging | Moderate | Good (industrially applied) | Good | Under development |
Green Chemistry Metrics: A Deeper Dive
A more quantitative assessment of the environmental impact of these synthetic routes can be achieved using green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI).
-
Atom Economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Addition reactions, like the hydroamination approach, have a 100% theoretical atom economy. Syntheses involving multiple steps with protecting groups and leaving groups will have a lower overall atom economy.
-
Process Mass Intensity (PMI) is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a "greener" and more efficient process. The classical pyrimidine route typically has a very high PMI due to the large volumes of solvents and reagents used in multiple steps and purifications. In contrast, more modern, streamlined syntheses like the rhodium-catalyzed hydroamination have the potential for a significantly lower PMI.
Conclusion and Future Outlook
The synthesis of Abacavir has evolved significantly from its initial discovery. While the classical pyrimidine-based route laid the groundwork, modern synthetic chemistry has provided a host of more efficient, stereoselective, and sustainable alternatives.
The Vince lactam approach , with its highly efficient and scalable enzymatic resolution, currently represents a robust and industrially viable method for the large-scale production of Abacavir. The route starting from 4-hydroxy-2-cyclopenten-1-one also presents a compelling "green" alternative with the potential for cost-effective production from renewable feedstocks.
The asymmetric synthesis involving ring-closing metathesis offers excellent stereocontrol but may be limited by the cost of the ruthenium catalyst on a very large scale. The rhodium-catalyzed hydroamination stands out as a highly elegant and atom-economical approach, though its industrial application may depend on the cost and availability of the catalyst and allene starting material.
For researchers and drug development professionals, the choice of a synthetic route for Abacavir will depend on a balance of factors including cost, scalability, stereochemical control, and environmental impact. The trend is clearly moving towards greener and more atom-economical syntheses, and it is likely that future innovations will continue to refine these approaches, making the production of this life-saving medication even more efficient and sustainable.
References
- Thieme, N., & Breit, B. (2017). Enantioselective and Regiodivergent Addition of Purines to Terminal Allenes: Synthesis of Abacavir. Angewandte Chemie International Edition, 56(6), 1520–1524. [Link]
- New Drug Approvals. (2019). ABACAVIR. [Link]
- Zhu, Y., et al. (2015). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 80(20), 10146–10155. [Link]
- Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]
- MDPI. (2021).
- Wang, J., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017-1031. [Link]
- ResearchGate. (2009). Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. [Link]
- Figshare. (2025). and (S)‑4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. [Link]
- Google Patents. (2008).
- New Drug Approvals. (2019). ABACAVIR. [Link]
- International Journal of ChemTech Research. (2017). Synthesis of (1R, 4S)
- PubMed Central. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). [Link]
- ResearchGate. (2025). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. [Link]
- Google Patents. (2007).
- Royal Society of Chemistry. (2005). Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir. [Link]
- ACS Publications. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. [Link]
- ACS Green Chemistry Institute. (2026). Process Mass Intensity Metric. [Link]
- ACS Publications. (2020). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. [Link]
- ACS Green Chemistry Institute. (2026). Process Mass Intensity (PMI). [Link]
- ResearchGate. (2018). Summary of cumulative complete process mass intensity (PMI) values for.... [Link]
- American Chemical Society. (2014).
- PubMed Central. (2021).
- ResearchGate. (2025). Examining the production costs of antiretroviral drugs. [Link]
- Monash University. (n.d.).
- Prime Scholars. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. [Link]
- Journal of Chemical and Pharmaceutical Research. (2023). Atom Economy Green Synthesis in Organic Chemistry. [Link]
- ChemRxiv. (2024).
- ResearchGate. (2015). Efficient synthesis of the intermediate of abacavir and carbovir using a novel (+)
- Royal Society of Chemistry. (2019).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 4. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective and Regiodivergent Addition of Purines to Terminal Allenes: Synthesis of Abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potential of the 4,6-Dichloropyrimidine Scaffold, Centered on the Key Intermediate N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
An Objective Comparison for Drug Development Professionals
This guide provides an in-depth analysis of the biological activities associated with the 4,6-dichloropyrimidine scaffold, with a central focus on N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. While this specific compound is primarily recognized as a crucial synthetic intermediate rather than a terminal therapeutic agent, its structure forms the foundation for a diverse range of biologically active analogs. We will explore the synthetic utility of this intermediate and compare the divergent biological activities—from antiviral to anticancer—of the analogs derived from its core structure.
The Central Scaffold: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
The compound N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS 171887-03-9) is a cornerstone in the synthesis of complex therapeutic molecules.[1][2] Its pyrimidine core, functionalized with two chlorine atoms, an amino group, and a formamide group, presents multiple reactive sites. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, making the scaffold highly amenable to nucleophilic substitution reactions, which is the key to creating diverse analogs.
Its most prominent role is as a key intermediate in the production of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3][4][5] This synthetic pathway underscores the compound's significance, not for its own biological effect, but for its role in building a molecule with a highly specific and potent therapeutic action. It is also utilized in the agrochemical industry for synthesizing sulfonylurea herbicides, which act by inhibiting plant-specific enzymes.[1][6]
The synthesis of this intermediate is a well-established multi-step process, often starting from readily available pyrimidine precursors, followed by chlorination, amination, and formylation to yield the final product.[1][7]
Caption: Synthetic utility of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
Comparative Biological Activities of Dichloropyrimidine Analogs
The true value of the 4,6-dichloropyrimidine scaffold lies in the diverse biological activities of the molecules that can be built from it. By strategically replacing the chlorine atoms and modifying other functional groups, researchers have developed compounds with potent antiviral and anticancer properties.
Antiviral Activity
The pyrimidine nucleus is a fundamental component of nucleosides, making it a prime target for developing antiviral agents that interfere with viral replication.[8][9] A wide array of pyrimidine molecules have been developed and tested for activity against numerous viruses, including influenza, HIV, hepatitis B and C, and coronaviruses.[8][10]
Abacavir , the principal derivative of our core intermediate, exemplifies this. After administration, it is converted intracellularly to its active form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase, and its incorporation into viral DNA leads to chain termination, halting the replication process.[4][5]
Other pyrimidine analogs have shown broad-spectrum antiviral efficacy. For instance, derivatives with cyclobutyl and cyclopentyl groups have demonstrated potent activity against both type A and B influenza viruses, with 50% effective concentrations (EC50) in the range of 0.01-0.1 µM.[11] The structure-activity relationship (SAR) in these cases often points to the nature of the substituent at the 5-position and the groups attached via the amino function as key determinants of potency.[11]
Table 1: Antiviral Activity of Representative Pyrimidine Analogs
| Compound Class | Target Virus | Reported Potency (EC50) | Reference |
| 2-amino-4-(aminoalkyl)pyrimidines | Influenza A & B | 0.01 - 0.1 µM | [11] |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Significant Efficacy | [10] |
| Abacavir (derived from core intermediate) | HIV-1 | Potent Reverse Transcriptase Inhibitor | [4][5] |
Anticancer Activity
The pyrimidine scaffold is also integral to the development of anticancer agents.[12] Many of these compounds function as antimetabolites that disrupt the synthesis of nucleic acids, selectively targeting rapidly dividing cancer cells.[12][13]
Derivatives of the closely related 2,4-dichloropyrimidine have been explored as potent inhibitors of various protein kinases, which are often dysregulated in cancer. For example, a series of dianilinopyrimidineureas were found to be effective inhibitors of VEGFR2 kinase, a key target in angiogenesis.[14] Similarly, 2-amino-4-(7-azaindol-3-yl)pyrimidines were identified as inhibitors of cyclin-dependent kinase 1 (CDK1), showing antiproliferative activity in cancer cell lines.[14]
Recent studies on 1,3-oxazolo[4,5-d]pyrimidine derivatives, which can be conceptualized as rigidified analogs of the core structure, have shown high antitumor activity against a panel of breast cancer cell lines.[15] One compound in this series exhibited a high correlation with pyrazofurin, an agent that interferes with nucleotide synthesis, highlighting a potential mechanism of action.[15]
Table 2: Anticancer Activity of Representative Pyrimidine Analogs
| Compound Class | Target/Cell Line | Reported Activity | Reference |
| 2-amino-4-(7-azaindol-3-yl)pyrimidines | CDK1 | Good Potency, Cellular Antiproliferation | [14] |
| Dianilinopyrimidineureas | VEGFR2 Kinase | Potent Inhibition | [14] |
| 1,3-oxazolo[4,5-d]pyrimidines | Breast Cancer Cell Lines (MCF7, etc.) | Micromolar GI50 Values | [15] |
| 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) | Glioma Cell Lines (U87, U251) | IC50 values in the micromolar range | [16] |
Experimental Methodologies for Activity Assessment
The evaluation of novel pyrimidine analogs requires robust and validated experimental protocols. The choice of assay is dictated by the anticipated biological activity.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol provides a standardized method for assessing the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N-substituted pyrimidine analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value using non-linear regression analysis.
Caption: Standard workflow for assessing cytotoxicity via MTT assay.
Protocol: Antiviral Plaque Reduction Assay
This protocol is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication.
Objective: To determine the 50% effective concentration (EC50) of a compound for inhibiting viral plaque formation.
Methodology:
-
Cell Monolayer Preparation: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., Influenza, Herpes Simplex Virus) for 1-2 hours.
-
Compound Application: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Quantification: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to untreated virus controls and determine the EC50 value.
Conclusion and Future Directions
While N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide itself is not biologically active in a therapeutic sense, it stands as a testament to the power of medicinal chemistry. Its true biological significance is realized through its conversion into highly active analogs. The 4,6-dichloropyrimidine scaffold is a privileged structure, offering chemists a reliable foundation for developing novel drugs. The comparative analysis shows that subtle modifications to this core can pivot the resulting compound's activity from potently antiviral to selectively anticancer.
Future research should continue to explore novel substitutions at the 4 and 6 positions to generate new chemical entities. The development of analogs with dual antiviral and anticancer activities could also be a promising avenue. As our understanding of disease pathways deepens, the versatility of the dichloropyrimidine scaffold will undoubtedly continue to yield next-generation therapeutics.
References
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- Synthesis and anti-influenza virus activity of novel pyrimidine deriv
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
- Chemical structures of the most active antiviral pyrimidine derivatives...
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. MySkinRecipes.
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem.
- 2,4-Dichloropyrimidine.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9. ChemicalBook.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI.
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- 2-Amino-4,6-dichloro-5-formamidopyrimidine | 171887-03-9. TCI Chemicals.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. ChemicalBook.
- Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. Sigma-Aldrich.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co., Ltd.
Sources
- 1. innospk.com [innospk.com]
- 2. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 4. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [amp.chemicalbook.com]
- 5. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]
- 7. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide: An Essential Precursor in Pharmaceutical Synthesis
Introduction
N-(4,6-dichloropyrimidin-5-yl)formamide is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the production of antiviral agents like Abacavir, a cornerstone in HIV therapy.[1][2] The efficiency of its synthesis directly impacts the overall cost-effectiveness and scalability of the final drug product. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering an in-depth look at their respective methodologies, efficiencies, and practical considerations for researchers and professionals in drug development.
Methodology 1: Direct Formylation of 2,5-Diamino-4,6-dichloropyrimidine
This approach is a straightforward and widely utilized method that involves the direct formylation of a pre-synthesized pyrimidine core. The key transformation is the introduction of a formyl group onto the amino substituent at the C5 position of the pyrimidine ring.
Scientific Rationale
The direct formylation of an amino group is a fundamental transformation in organic synthesis. In this specific case, the nucleophilic 5-amino group of 2,5-diamino-4,6-dichloropyrimidine attacks the electrophilic carbonyl carbon of the formylating agent. The reaction is typically acid-catalyzed, which serves to activate the formylating agent. The choice of formylating agent and reaction conditions is critical to achieving high selectivity and yield, avoiding potential side reactions such as formylation of the 2-amino group or hydrolysis of the chloro substituents.
Experimental Protocol
A common procedure for this method involves the use of formic acid as the formylating agent:
-
Reaction Setup: In a suitable reaction vessel, 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) is mixed with water (approx. 4.5 eq) at room temperature with stirring.[1]
-
Addition of Formylating Agent: 98% formic acid (approx. 40 eq) is slowly added to the reaction mixture.[1]
-
Reaction Execution: The mixture is heated to 50-55 °C and maintained at this temperature for 3 hours.[1]
-
Work-up and Isolation: Upon completion, toluene is added to the reaction system at 50 °C for azeotropic distillation to remove water and excess formic acid. This process is repeated to ensure complete removal.[1] The product, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, is then isolated, typically as a solid.
Visualizing the Workflow
Caption: Workflow for the direct formylation of 2,5-diamino-4,6-dichloropyrimidine.
Methodology 2: Multi-Step Synthesis from Diethyl Malonate
This synthetic route builds the target molecule from basic acyclic precursors, offering a convergent approach. It involves a sequence of reactions, including nitrosation, reduction, formylation, cyclization, and chlorination.
Scientific Rationale
This pathway represents a de novo synthesis of the pyrimidine ring system. The initial steps focus on constructing a functionalized malonate derivative. The nitrosation of diethyl malonate, followed by reduction and formylation, generates a key intermediate, formamido diethyl malonate. This intermediate possesses the necessary functionalities for the subsequent cyclization reaction with guanidine. The cyclization forms the 2-amino-4,6-dihydroxypyrimidine ring. The final step is a double chlorination of the hydroxyl groups, which is a crucial transformation to install the reactive chloro substituents. This chlorination is often achieved using a potent chlorinating agent like phosphorus oxychloride.
Experimental Protocol
The following is a representative multi-step synthesis protocol:
-
Synthesis of Isonitroso Diethyl Malonate: Diethyl malonate is reacted with sodium nitrite in the presence of acetic acid to yield isonitroso diethyl malonate.[3]
-
Synthesis of Formamido Diethyl Malonate: The isonitroso diethyl malonate is then reduced with zinc powder in the presence of formic acid, which also serves as the formylating agent, to produce formamido diethyl malonate.[3]
-
Cyclization to 2-Amino-4,6-dihydroxy-5-formamidopyrimidine: The formamido diethyl malonate is cyclized with guanidine hydrochloride in the presence of a base like sodium methoxide in methanol. The reaction mixture is heated to 60-65 °C for 5 hours.[3]
-
Chlorination to this compound: The resulting 2-amino-4,6-dihydroxy-5-formamidopyrimidine is chlorinated. A common method involves treating the dihydroxy pyrimidine with phosphorus oxychloride, often in the presence of a quaternary ammonium salt as a catalyst, followed by a controlled hydrolysis to yield the final product.[3]
Visualizing the Workflow
Caption: Multi-step synthesis of this compound from diethyl malonate.
Comparative Analysis
| Parameter | Methodology 1: Direct Formylation | Methodology 2: Multi-Step Synthesis |
| Starting Material | 2,5-Diamino-4,6-dichloropyrimidine | Diethyl malonate, Guanidine HCl |
| Number of Steps | 1 | 4 |
| Reported Yield | ~90%[1] | Total yield up to 74%[3] |
| Key Reagents | Formic acid, Toluene | Sodium nitrite, Zinc powder, Formic acid, Guanidine HCl, Sodium methoxide, Phosphorus oxychloride |
| Process Simplicity | High | Low |
| Scalability | Generally straightforward | More complex due to multiple steps and isolations |
| Atom Economy | Moderate | Lower due to multiple steps and reagents |
Discussion and Conclusion
The choice between these two synthetic methodologies hinges on several factors, including the availability of starting materials, desired scale of production, and process control capabilities.
Methodology 1 (Direct Formylation) offers a highly efficient and straightforward route to the target compound. Its primary advantage is the single-step conversion from a relatively advanced intermediate, leading to high yields and simpler process control. This makes it an attractive option for large-scale manufacturing where efficiency and throughput are paramount. However, the overall efficiency of this route is dependent on the availability and cost of the starting material, 2,5-diamino-4,6-dichloropyrimidine.
Methodology 2 (Multi-Step Synthesis) provides a more fundamental approach, building the molecule from simple, inexpensive, and readily available starting materials like diethyl malonate. This can be advantageous from a cost perspective, especially for large-scale production where the cumulative cost of advanced intermediates can be substantial. The trade-off is a more complex, multi-step process with a lower overall yield and the need for isolation and purification of intermediates. This route may be preferable when the starting material for Method 1 is not commercially viable or when greater control over the entire synthetic pathway is desired.
References
- Google Patents. (n.d.). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- Google Patents. (n.d.). N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation.
- Google Patents. (n.d.). N- (2-amino-4,6-dichloropyrimidin-5-yl) formamide, and the process of preparation thereof.
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
- Google Patents. (n.d.). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- SciSpace. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
Sources
validation of analytical methods for N-(4,6-dichloropyrimidin-5-yl)formamide
<-3a--22_ a=""> a Senior Application Scientist, I've structured this guide to provide not just protocols, but a strategic framework for validating analytical methods for N-(4,6-dichloropyrimidin-5-yl)formamide. This critical intermediate in the synthesis of pharmaceuticals like Abacavir demands rigorous quality control, which begins with robust and reliable analytical methods.[1] This guide compares the most effective analytical techniques and provides the rationale behind the validation steps, ensuring your methods are compliant, accurate, and fit for purpose.
Strategic Overview: Selecting the Right Analytical Tool
The choice of analytical technique is the foundation of a successful validation. For a small organic molecule like this compound, several methods are applicable, each with distinct advantages and disadvantages. The intended purpose of the test—be it identification, impurity quantification, or assay of the main component—will dictate the optimal choice.[2][3]
Comparison of Primary Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Recommendation for this Topic |
| High-Performance Liquid Chromatography (HPLC) | Assay (Quantification), Impurity Profiling | High resolution, sensitivity, and specificity. Versatile for various analytes.[4] | Requires reference standards for quantification. Can be complex to develop methods. | Primary Recommended Method for assay and impurity determination due to its superior separating power and quantitative accuracy. |
| Gas Chromatography (GC) | Impurity Profiling (Residual Solvents), Assay | Excellent for volatile and thermally stable compounds. High sensitivity.[5] | Requires derivatization for non-volatile compounds, which can add complexity and variability.[6] The analyte may degrade at high temperatures. | Secondary/Complementary Method . Useful for volatile impurities (e.g., residual solvents) but less ideal for the primary analyte due to potential thermal instability. |
| Spectroscopy (FT-IR, UV-Vis) | Identification | Rapid, non-destructive, and provides structural information (FT-IR).[7][8] Simple and cost-effective (UV-Vis). | Low specificity for complex mixtures. Not inherently quantitative without extensive calibration. | Essential for Identity Confirmation . FT-IR provides a molecular fingerprint, while UV-Vis is best used as a simple detector for HPLC. |
| Mass Spectrometry (MS) | Identification, Structural Elucidation | Unambiguous identification based on mass-to-charge ratio.[7] Excellent for impurity identification when coupled with chromatography (LC-MS). | High cost of instrumentation. Matrix effects can suppress ionization. | Crucial for Impurity Identification . When coupled with HPLC, LC-MS is the gold standard for identifying unknown impurities and degradation products. |
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For the quantitative analysis of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most robust and widely accepted approach.[4][9]
The "Why" Behind the Method: Causality in HPLC Parameters
-
Column Choice (C18, 250 x 4.6 mm, 5 µm): The dichloropyrimidine core of the molecule is moderately non-polar. A C18 (octadecylsilyl) stationary phase provides strong hydrophobic interactions, ensuring adequate retention and separation from more polar starting materials or more non-polar byproducts. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is chosen over isocratic. Why? Pharmaceutical intermediates often have impurities with a wide range of polarities. A gradient starting with a higher water content allows for the elution of polar impurities, while gradually increasing the acetonitrile concentration elutes the main analyte and then any non-polar impurities, ensuring a comprehensive separation within a reasonable runtime.
-
Detector (UV-Vis at ~275 nm): The pyrimidine ring contains a chromophore that absorbs UV light. A diode array detector (DAD) is ideal as it can scan a range of wavelengths, allowing for the determination of the optimal wavelength for maximum absorbance (λ-max) and peak purity analysis.
-
System Suitability Testing (SST): Before any validation run, SST is performed.[10] This is a non-negotiable step that validates the performance of the chromatographic system on that specific day. It ensures that if the method fails, it's due to the sample, not a faulty system.
Workflow for Method Validation
The validation process demonstrates that an analytical method is suitable for its intended purpose.[3][11] This workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures regulatory compliance and data integrity.[12][13][14]
Caption: A structured workflow for analytical method validation based on ICH Q2(R1).
Experimental Protocols & Data Comparison
Here we detail the validation protocols for the recommended HPLC method and present a comparative summary of expected performance against a hypothetical GC method.
Detailed HPLC Validation Protocols
System Suitability Test (SST)
-
Prepare SST Solution: A solution of this compound (~100 µg/mL) and a known, related impurity.
-
Injection: Inject the SST solution six times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000.
-
Resolution: ≥ 2.0 between the main peak and the impurity.
-
%RSD of Peak Area: ≤ 1.0% for six injections.
-
Specificity (Selectivity)
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light).
-
Analysis: Analyze the stressed samples alongside a non-degraded sample and a placebo (matrix without analyte).
-
Acceptance Criteria: The method must resolve the main analyte peak from all degradation products, impurities, and placebo components. Peak purity analysis (using a DAD) should confirm no co-eluting peaks.
Linearity
-
Prepare Standards: Prepare at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
-
Spike Samples: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery of the analyte at each level.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of results.
-
Acceptance Criteria: %RSD ≤ 2.0%.
Performance Comparison: HPLC vs. GC
The following table summarizes the expected performance characteristics, demonstrating the superiority of HPLC for this specific application.
| Validation Parameter | HPLC (Recommended) | GC (Hypothetical Alternative) | Commentary |
| Specificity | Excellent resolution from degradation products. | Potential for on-column degradation, leading to artifact peaks. | HPLC is gentler and more reliable for thermally sensitive molecules. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Both can be linear, but HPLC often shows better correlation due to higher stability. |
| Accuracy (% Recovery) | 99.0 - 101.5% | 95.0 - 105.0% | Potential loss of analyte during injection or derivatization can affect GC accuracy. |
| Precision (%RSD) | ≤ 1.5% | ≤ 3.0% | The multi-step process of derivatization for GC can introduce higher variability. |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.1 µg/mL | HPLC typically offers better sensitivity for this class of compounds without derivatization. |
| Robustness | High (minor changes in pH, mobile phase composition have minimal effect). | Moderate (sensitive to changes in flow rate, temperature program, and derivatization conditions). | HPLC methods are generally more forgiving to small procedural variations. |
Selecting the Right Method: A Decision Framework
The choice between methods is not always binary. Different analytical questions require different tools. This decision tree illustrates the logical process for selecting the appropriate analytical method.
Caption: A decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
For comprehensive quality control of this compound, a multi-faceted approach is necessary, but a validated RP-HPLC method should serve as the core analytical procedure for both assay and purity determination. Its high resolving power, robustness, and superior accuracy make it the most suitable technique.
-
For Routine QC: A validated HPLC-UV method is sufficient for batch release, providing reliable data on identity (by retention time), purity (by peak area %), and assay (against a reference standard).
-
For Identification: This must be supplemented with spectroscopic techniques like FT-IR for unambiguous confirmation of the molecular structure.[7]
-
For Investigations: In cases of out-of-specification results or for the identification of unknown peaks, LC-MS is the indispensable tool for structural elucidation.
By implementing the validation strategies and protocols outlined in this guide, researchers and drug development professionals can ensure that their analytical data is accurate, reliable, and compliant with global regulatory standards, ultimately safeguarding the quality of the final drug product.
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography A.
- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide. Benchchem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceuticals Guidelines.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine. Benchchem.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).
- HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC.
- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
- Analytical method validation: A brief review. ResearchGate.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Guidance for the validation of pharmaceutical quality control analytical methods. NHS Specialist Pharmacy Service.
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK.
Sources
- 1. chembk.com [chembk.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. tga.gov.au [tga.gov.au]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Novel Compounds Derived from N-(4,6-dichloropyrimidin-5-yl)formamide
Introduction: The Privileged Scaffold and the Selectivity Challenge
In modern drug discovery and chemical biology, N-(4,6-dichloropyrimidin-5-yl)formamide is a well-established and highly valuable chemical intermediate.[1][2] It serves as a critical building block in the synthesis of a variety of complex molecules, most notably in pharmaceuticals like the anti-HIV drug Abacavir and in certain agricultural compounds.[3][4][5][6] While not an active biological probe itself, its core structure—the dichloropyrimidine ring—is classified as a "privileged scaffold." This means it is a molecular framework that can bind to multiple, distinct biological targets through strategic modification.
The pyrimidine core is particularly prevalent in the development of protein kinase inhibitors, as it effectively mimics the adenine hinge-binding region of ATP, the universal substrate for kinases.[7][8][9] This mimicry, however, presents a formidable challenge: achieving selectivity. The human genome contains over 500 kinases, known as the kinome, which share structural similarities in their ATP-binding pockets.[10][11] Consequently, a novel inhibitor designed for a specific kinase target has the potential to bind to numerous off-target kinases, leading to unexpected biological effects, toxicity, or misleading experimental results.
This guide provides researchers, scientists, and drug development professionals with a framework for understanding and proactively assessing the cross-reactivity of novel compounds synthesized from the this compound intermediate. We will explore the landscape of pyrimidine-based inhibitors and present detailed, field-proven experimental protocols to build a robust selectivity profile for your compound of interest.
The Kinase Inhibitor Landscape: A Tale of Selectivity
The utility of the pyrimidine scaffold is evident in the number of FDA-approved drugs that incorporate it.[12][13] However, their selectivity profiles vary dramatically based on the specific chemical modifications made to the core ring structure. Understanding these differences is key to anticipating the potential cross-reactivity of a novel derivative.
A compound's selectivity is not a simple "yes" or "no" answer but is typically quantified by comparing its inhibitory potency (e.g., IC50 or Kd) against its intended primary target versus a broad panel of other kinases.[14] A truly selective compound will show high potency for its target and significantly lower potency for all other kinases tested.
Table 1: Comparative Selectivity of Representative Pyrimidine-Based Kinase Inhibitors
| Inhibitor (Class) | Primary Target(s) | Key Off-Targets | Significance of Selectivity Profile |
| Imatinib (Aminopyrimidine) | ABL, KIT, PDGFR | SRC family kinases (SFKs), DDR1 | A pioneering multi-kinase inhibitor. Its "selective non-selectivity" is key to its efficacy in certain cancers but also contributes to side effects. |
| Dasatinib (Aminopyrimidine) | ABL, SFKs | KIT, PDGFR, Ephrin receptors | A second-generation ABL inhibitor with a broader and more potent off-target profile than Imatinib, highlighting how small structural changes alter selectivity.[15] |
| Palbociclib (Pyrido[2,3-d]pyrimidine) | CDK4, CDK6 | Low activity against other CDKs and a wider kinase panel | Demonstrates high selectivity, which is crucial for inhibiting the cell cycle with a favorable therapeutic window and reduced toxicity.[7] |
| Alisertib (Pyrimido[4,5-b]azepine) | Aurora Kinase A | Moderate activity against Aurora Kinase B | An example where selectivity between closely related kinase family members is a significant challenge and a key focus of development.[13] |
This comparison underscores a critical principle: the journey from the this compound intermediate to a final, selective molecule requires rigorous, empirical testing. The specific functional groups added to the scaffold will dictate the final cross-reactivity profile.
Experimental Guide for Cross-Reactivity Profiling
A multi-tiered approach, combining in vitro biochemical assays with in-cell target engagement studies, is essential for building a comprehensive and trustworthy selectivity profile.
Diagram: Drug Discovery & Selectivity Profiling Workflow
Caption: Workflow from intermediate to selectivity assessment.
Methodology 1: Broad Kinome Profiling (In Vitro)
The first step is to understand the compound's inhibitory potential across the human kinome. This is typically done by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases.[11][14] Hits from this initial screen are then followed up with dose-response curves to determine IC50 values.
Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol describes a generic method for determining a compound's IC50 value against a specific kinase. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Expert Rationale: A luminescence-based readout is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening formats. Staurosporine is included as a non-selective but potent positive control to validate assay performance.[16]
Materials:
-
Kinase of interest and its specific substrate peptide/protein.
-
ATP solution (at the Km concentration for the specific kinase, if known).
-
Test Compound (serially diluted in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Commercial ADP-detecting luminescence kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well assay plates.
-
Plate reader with luminescence detection capability.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your test compound in DMSO. Also prepare a DMSO-only control (vehicle) and a Staurosporine control series.
-
Assay Plate Setup: In a multi-well plate, add 2.5 µL of each compound dilution or control.
-
Kinase Addition: Add 2.5 µL of the kinase (diluted in assay buffer) to each well. Incubate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in vehicle wells).
-
ADP Detection (Part 1): Add 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP Detection (Part 2): Add 20 µL of the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data with the vehicle control (100% activity) and a no-kinase control (0% activity). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Methodology 2: Cellular Target Engagement
A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target inside a cell due to factors like cell permeability, efflux pumps, or intracellular competition with high ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify that a compound binds to its intended target in a physiological context.[17][18][19]
Principle of CETSA: Ligand binding stabilizes a target protein, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western blot or other immunoassays.[20]
Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes proteins against heat denaturation.
Protocol: Basic CETSA with Western Blot Readout
-
Expert Rationale: This protocol establishes the fundamental workflow for CETSA. A critical step is the initial "melt curve" experiment (Step 3), which identifies the optimal temperature for subsequent compound testing. This temperature should be on the slope of the denaturation curve, where stabilization by a ligand will produce the largest signal window.
Materials:
-
Cultured cells expressing the target of interest.
-
Test Compound and Vehicle (DMSO).
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.
-
Lysis Buffer (e.g., RIPA buffer) with inhibitors.
-
PCR tubes or plates.
-
Thermocycler.
-
Centrifuge capable of >15,000 x g.
-
Standard Western Blotting reagents (SDS-PAGE gels, transfer system, primary/secondary antibodies, ECL substrate).
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the test compound or vehicle at the desired concentration for 1-2 hours in culture media.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS with inhibitors to create a concentrated cell suspension.
-
CETSA Melt Curve (Temperature Optimization):
-
Aliquot the vehicle-treated cell suspension into several PCR tubes.
-
Place the tubes in a thermocycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Proceed with steps 5-7 to determine the temperature at which approximately 50% of the protein denatures (Tagg). This will be the temperature used for compound testing.
-
-
Isothermal CETSA (Compound Testing):
-
Aliquot both vehicle- and compound-treated cell suspensions into separate PCR tubes.
-
Heat all tubes at the predetermined optimal temperature (from Step 3) for 3 minutes. Include a non-heated control (held at room temperature).
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.
-
Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation & Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration, mix with Laemmli buffer, and analyze by SDS-PAGE and Western Blot using an antibody specific to the target protein.
-
-
Data Analysis: Quantify the band intensity for the target protein in each lane. A successful target engagement will result in a significantly stronger band in the compound-treated lane compared to the vehicle-treated lane at the challenge temperature, indicating stabilization.
Conclusion and Recommendations
The this compound is a powerful starting point for the synthesis of biologically active molecules, particularly kinase inhibitors. However, the inherent similarity among kinase active sites makes cross-reactivity an unavoidable challenge that must be addressed empirically.[10][12] Relying solely on the intended on-target activity of a novel compound without a thorough assessment of its selectivity can lead to misinterpretation of results and wasted resources.
We strongly recommend a tiered approach to selectivity profiling for any novel compound derived from this scaffold. Begin with broad, in vitro kinome screening to map the landscape of potential interactions. Follow this with cellular target engagement assays like CETSA to confirm that the compound binds its intended target(s) in a more physiologically relevant environment. For advanced programs, chemical proteomics methods can provide an even deeper understanding of a compound's mechanism of action and off-target profile.[21][22] By integrating these robust, self-validating protocols into the development workflow, researchers can proceed with confidence in their tools and candidates, ultimately accelerating the pace of discovery.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomics-based kinome profiling and target deconvolution of clinical kinase inhibitors. Nature Protocols, 12(11), 2263–2284. [Link]
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Patal, S. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature Chemical Biology, 9(12), 793-802. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Ocasio, C. A., Savitski, M. M., & Bantscheff, M. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2254-2260. [Link]
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11960. [Link]
- Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Reports, 1(1), 73-84. [Link]
- Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]
- 6. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [amp.chemicalbook.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. icr.ac.uk [icr.ac.uk]
A Senior Application Scientist's Guide to Selecting and Verifying N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly in the synthesis of antiretroviral drugs like Abacavir, the quality of starting materials and the accurate identification of impurities are paramount. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a critical intermediate and potential impurity in the Abacavir synthesis pathway. The reliability of analytical data for this compound hinges on the quality of the reference standard used. This guide provides a comprehensive comparison of available N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide reference standards, offering insights into their selection and verification, and presenting detailed experimental protocols for in-house validation.
The Critical Role of High-Purity Reference Standards
Pharmaceutical reference standards are the bedrock of quality control and regulatory compliance in the pharmaceutical industry.[1] They serve as the benchmark against which in-house materials are qualified, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and their intermediates.[2] The use of well-characterized reference standards is not merely a matter of good practice; it is a regulatory expectation.
There are different tiers of reference standards, with Certified Reference Materials (CRMs) offering the highest level of accuracy and traceability.[3][4] CRMs are produced by accredited organizations that adhere to stringent international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers.[5][6][7] This accreditation ensures that the certified values for properties like purity are metrologically traceable and are accompanied by a comprehensive uncertainty budget.[8][9]
For a critical intermediate like N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, utilizing a high-purity, well-characterized reference standard is essential for:
-
Accurate impurity profiling: Quantifying the levels of this and other impurities in Abacavir drug substance and drug product.
-
Analytical method validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods.
-
Stability studies: Assessing the degradation pathways of the drug substance and the formation of impurities over time.[1]
Comparative Analysis of Commercially Available Reference Standards
Several vendors supply N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide reference standards. While a direct head-to-head performance comparison is not publicly available, a thorough evaluation of the documentation provided by the supplier can offer significant insights into the quality of the material. A comprehensive Certificate of Analysis (CoA) is the first indicator of a high-quality reference standard.
Below is a table summarizing the typical specifications and analytical data provided by reputable suppliers for N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide reference standards.
| Parameter | Typical Specification/Data Provided | Importance in Quality Assessment |
| Identity | Conforms to structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) | Confirms that the material is the correct chemical entity. The CoA should ideally include spectra or a statement of conformity. |
| Purity (by HPLC) | Typically ≥98.0% | A high-purity value is critical for use as a quantitative standard. The chromatographic method should be stability-indicating. |
| Residual Solvents | Analysis by Gas Chromatography (GC-HS) | Ensures that residual solvents from the synthesis process are below acceptable limits (as per ICH guidelines). |
| Water Content | Determined by Karl Fischer titration | Important for accurate weighing, especially for preparing standard solutions for quantitative analysis. |
| Loss on Drying (LOD) | Gravimetric determination of volatile content | Provides an indication of the total volatile content, including water and residual solvents. |
| Assay (on as-is basis) | Quantitative determination of the compound's content | This value, often determined by a mass balance approach or quantitative NMR (qNMR), is crucial for accurate quantitative work. |
| Traceability | Statement of traceability to a national or international standard (for CRMs) | For CRMs, this provides the highest level of confidence in the certified value. |
| Accreditation | Supplier is accredited to ISO 17034 for reference material production | Indicates a robust quality management system for the production and certification of the reference material.[10] |
When selecting a reference standard, it is imperative to scrutinize the CoA for completeness and clarity. A supplier that provides comprehensive analytical data and operates under a recognized quality system, such as ISO 17034, is generally preferred.
Alternative Reference Standards for Comprehensive Impurity Profiling
In the context of Abacavir development, relying solely on a single impurity standard is insufficient. A robust analytical control strategy necessitates the availability of a panel of reference standards for all potential process-related impurities and degradation products. Some key Abacavir impurities that serve as important "alternative" or complementary reference standards include:
-
Abacavir Related Compound A: A key process impurity.
-
Abacavir Related Compound B: Another significant process-related impurity.[11]
-
Degradation products: Identified from forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[12][13]
Having a comprehensive library of these impurity standards allows for the development of a truly specific and stability-indicating analytical method for Abacavir.
Experimental Protocols for In-House Verification and Comparison
Even when a high-quality reference standard with a comprehensive CoA is purchased, it is good practice to perform in-house verification to ensure the material's integrity, especially if it is to be used as a primary in-house standard. The following protocols provide a framework for the verification and comparison of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide reference standards from different suppliers.
Workflow for Reference Standard Verification
Caption: Workflow for the in-house verification of a new reference standard.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to verify the purity of the N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide reference standard and to compare the purity profiles of standards from different suppliers. The method is based on stability-indicating methods developed for Abacavir and its impurities.[13]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Purified water
Chromatographic Conditions:
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the purity results with the value stated on the CoA.
-
For comparing different suppliers, run the standards under the same conditions and compare the chromatograms for the presence of any additional impurity peaks.
-
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Mass Spectrometry (for Molecular Weight Confirmation)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Procedure:
-
Prepare a dilute solution of the reference standard (approx. 10 µg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 207.0. The isotopic pattern for two chlorine atoms should also be observed.
B. ¹H NMR Spectroscopy (for Structural Confirmation)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Procedure:
-
Prepare a solution of the reference standard in DMSO-d₆.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Chemical Shifts (δ, ppm): Approximate values are provided below. These should be compared with the spectrum provided by the supplier or from literature data.
-
~7.4 (s, 2H, -NH₂)
-
~7.55 (s, 1H, -CHO)
-
A broad signal for the formamide -NH- proton. (Note: Actual chemical shifts may vary slightly depending on the instrument and experimental conditions.)[14]
-
Stability Assessment (Forced Degradation Study)
A simplified forced degradation study can be performed to ensure the stability of the reference standard and the stability-indicating nature of the analytical method.
Procedure:
-
Prepare solutions of the reference standard as described for the HPLC analysis.
-
Subject the solutions to the following stress conditions:
-
Acidic: Add 1N HCl and keep at 60°C for 2 hours.
-
Basic: Add 1N NaOH and keep at 60°C for 2 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze the stressed samples by HPLC.
-
Data Analysis:
-
Observe for any degradation of the main peak and the formation of new impurity peaks.
-
A stable reference standard will show minimal degradation under these conditions.
-
The formation of new peaks that are well-resolved from the main peak confirms the stability-indicating nature of the HPLC method.
-
Visualization of Key Processes
Logical Flow for Supplier Qualification
Caption: A logical workflow for qualifying a new supplier of reference standards.
Conclusion
The selection and proper verification of a N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide reference standard are critical steps that underpin the accuracy and reliability of analytical data in the development of Abacavir. While reputable suppliers provide well-characterized materials, a thorough in-house verification provides an additional layer of confidence. By following the comparative and experimental guidelines outlined in this document, researchers, scientists, and drug development professionals can make informed decisions in selecting and qualifying reference standards, thereby ensuring the integrity of their analytical results and contributing to the development of safe and effective medicines.
References
- ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.
- ANAB. Reference Material Producer Accreditation | ISO 17034.
- ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025-12-21).
- Acid Degradation Studies of Abacavir Sulfate by LC-MS/MS. International Journal of Research in Pharmacy and Chemistry.
- Prakash, A., Teotia, A. K., Farooqi, J. A., & Singh, G. N. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Indian Journal of Pharmaceutical Sciences, 78(1), 114-120.
- Vukkum, P., Muralikrishna, R., & Jagu, P. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(4), 903–921.
- Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences.
- Reference Materials Producers (ISO 17034) Accreditation. NATA.
- Reference Material Producer Accreditation. UKAS.
- What are Certified reference materials?. (2023-06-04).
- The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. Quality Pathshala. (2024-02-29).
- Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Semantic Scholar. (2016-02-01).
- Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scilit.
- Abacavir EP Impurity B | 1443421-69-9. SynZeal.
- How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?. (2023-03-15).
- US Patent for N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents.
- Abacavir EP Impurity B 1443421-69-9 C18H21ClN10O. Agnitio Pharma.
- Pharmaceutical Reference Standards: Role, Types & Applications. SynThink.
- CWS ABROAD Pharmaceutical reference standards. (2023-02-23).
- What is meant by reference standard in pharmaceuticals?. GMP SOP. (2023-01-05).
- Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. (2020-08-19).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Pharmaffiliates.
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem.
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. (2024-04-09).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co. ,Ltd.
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. cwsabroad.com [cwsabroad.com]
- 5. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 6. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 7. certbetter.com [certbetter.com]
- 8. nata.com.au [nata.com.au]
- 9. ukas.com [ukas.com]
- 10. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide [lgcstandards.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. ijrpc.com [ijrpc.com]
- 13. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
A Senior Scientist's Guide to the Certificate of Analysis for N-(4,6-dichloropyrimidin-5-yl)formamide: Ensuring Quality for Pharmaceutical Development
Introduction
In the intricate world of pharmaceutical synthesis, the quality of a starting material is the bedrock upon which the safety and efficacy of the final drug product are built. N-(4,6-dichloropyrimidin-5-yl)formamide (CAS No. 171887-03-9) is a pivotal chemical intermediate, most notably for its role in the synthesis of Abacavir, a critical antiretroviral medication used in the treatment of HIV.[1][2] For researchers and drug development professionals, the Certificate of Analysis (CoA) for this compound is not merely a procedural document; it is the primary tool for risk mitigation and a testament to the material's suitability for its intended use.
This guide provides an in-depth analysis of the CoA for this compound. Moving beyond a simple list of specifications, we will deconstruct the scientific rationale behind each analytical test, compare the methodologies used to generate the data, and provide a gold-standard experimental protocol. This approach is grounded in the principles of Good Manufacturing Practice (GMP) for pharmaceutical ingredients, ensuring a comprehensive understanding of how to verify quality and maintain scientific integrity throughout the development lifecycle.[3][4]
The Anatomy of a Certificate of Analysis: A Framework for Quality
A Certificate of Analysis is a formal document issued by a quality control department that confirms a product meets its predetermined specifications. For a critical intermediate like this compound, the CoA's structure and content are guided by international standards such as the ICH Q7 Guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients".[5] This ensures that every batch is consistently evaluated against a robust set of quality attributes.
Below is a summary of typical specifications found on a CoA for high-purity this compound, followed by an expert explanation of each parameter's significance.
Table 1: Typical Certificate of Analysis Specifications
| Test Parameter | Method | Specification |
| Appearance | Visual Inspection | Off-White to Pale Beige Solid[2][6] |
| Identification A | ¹H-NMR Spectroscopy | Conforms to the reference structure |
| Identification B | Mass Spectrometry (MS) | Conforms to the molecular weight (207.02 g/mol )[7][8] |
| Assay | HPLC-UV | ≥ 98.0% |
| Related Substances | ||
| Any Individual Impurity | HPLC-UV | ≤ 0.20% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Melting Point | Capillary Method | >251°C (decomposes)[7][9] |
Causality Behind the Specifications
-
Appearance: This fundamental test serves as a rapid, first-pass indicator of quality. Any deviation from the expected color or form (e.g., discoloration, presence of foreign particulates) can signal significant issues such as degradation, contamination from the manufacturing process, or improper storage.
-
Identification (NMR & MS): These spectroscopic techniques provide unambiguous confirmation of the molecule's identity.
-
¹H-NMR provides a detailed fingerprint of the molecule's hydrogen framework, confirming the correct isomeric structure and the presence of key functional groups like the formamide proton and the pyrimidine ring.
-
Mass Spectrometry verifies the molecular weight, ensuring the correct elemental composition is present. Using both methods provides orthogonal verification, a cornerstone of robust analytical science.
-
-
Assay (HPLC): This is the definitive measure of the compound's purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique because of its high specificity and precision. It physically separates the main compound from impurities, allowing for accurate quantification. An assay value below the specification limit (e.g., <98.0%) indicates the presence of excess impurities or residual materials that could have deleterious effects on subsequent chemical reactions, potentially generating novel, uncharacterized byproducts in the final drug substance.
-
Related Substances (HPLC): Controlling impurities is arguably the most critical aspect of quality control for a pharmaceutical intermediate.[10] The HPLC method for assay is typically designed to simultaneously detect and quantify process-related impurities (e.g., unreacted starting materials, byproducts) and degradation products. Strict limits on individual and total impurities are essential to ensure the safety and purity of the final Active Pharmaceutical Ingredient (API).
-
Water Content: Water is not an inert substance in organic synthesis. Its presence can alter reaction kinetics, cause unwanted side reactions (e.g., hydrolysis), and impact stoichiometry. Accurately knowing the water content is crucial for calculating the precise amount of dry-weight material needed for a reaction, ensuring process consistency and yield.
Comparative Methodologies for Purity and Impurity Profiling
While HPLC is the workhorse for purity analysis, a comprehensive quality strategy often involves orthogonal methods to ensure all potential impurities are detected.
-
Primary Method (HPLC-UV): The standard for this analysis. It offers excellent resolution for separating structurally similar compounds. Its quantification is based on the compound's ultraviolet (UV) absorbance relative to a certified reference standard. The method's reliability is underpinned by rigorous validation, as prescribed by ICH Q2(R1) guidelines, which demonstrates its accuracy, precision, specificity, and linearity.[11][12]
-
Orthogonal Method (GC-MS): For volatile or thermally stable impurities not easily detected by HPLC (e.g., residual solvents from synthesis), Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. It separates compounds based on their boiling points and provides mass data for identification.
-
Genotoxic Impurity Analysis: Certain classes of reagents used in synthesis (e.g., alkylating agents) can be genotoxic and must be controlled at trace levels (ppm or ppb).[13] Specialized, highly sensitive methods like LC-MS/MS or GC-MS are required for this analysis, which may not be part of a standard CoA but is a critical consideration during process development.
The diagram below illustrates the relationship between this compound and a key process-related impurity, its precursor, which could result from an incomplete formylation reaction during synthesis.[7][14]
Caption: Chemical structures of the target compound and a key precursor impurity.
Gold Standard Protocol: HPLC-UV Method for Assay and Related Substances
This protocol describes a self-validating system for the quality control of this compound. Its parameters are chosen to ensure specificity, precision, and accuracy, in alignment with ICH Q2(R1) principles.[15][16]
1.0 Objective: To determine the assay and quantify related substance impurities of this compound using a gradient reverse-phase HPLC method with UV detection.
2.0 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18 provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and impurities. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Detector | UV at 254 nm | Wavelength at which the pyrimidine chromophore exhibits strong absorbance. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL |
3.0 Reagent and Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for Assay): Accurately weigh ~20 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 0.2 mg/mL).
-
Sample Solution: Accurately weigh ~20 mg of the sample batch into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 0.2 mg/mL).
4.0 System Suitability Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 5000 for the main peak.
-
%RSD (Relative Standard Deviation): ≤ 1.0% for the peak area of five replicate injections.
-
Rationale: These tests confirm that the chromatographic system is providing adequate separation efficiency, peak symmetry, and precision for the analysis to be valid.[11]
5.0 Calculation
-
Assay (% w/w): Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
-
Impurity (% Area): % Impurity = (Area_Individual_Impurity / Sum_All_Areas) × 100
The Logic of Quality Control: An Integrated Workflow
The generation of a reliable CoA is the final step in a systematic and logical workflow. Each stage is designed to build a complete quality profile of the material, ensuring that no single test is relied upon in isolation.
Caption: A typical quality control workflow for batch release of a pharmaceutical intermediate.
Conclusion
For scientists and professionals in drug development, the Certificate of Analysis for this compound is a critical decision-making tool. A thorough understanding of its components—from the rationale behind each specification to the robustness of the analytical methods employed—is essential for ensuring the quality and consistency of the synthetic process. By treating the CoA as a comprehensive scientific report rather than a simple checklist, researchers can proactively identify potential issues, safeguard the integrity of their research, and contribute to the development of safe and effective medicines. This level of scrutiny upholds the rigorous standards of the pharmaceutical industry and ensures that the foundation of drug manufacturing is secure.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest. Available at: https://www.compliancequest.com/ich-q7/
- The complete guide to the ICH Q7 guidelines. Qualio. Available at: https://www.qualio.com/blog/ich-q7-guidelines
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. European Medicines Agency. Available at: https://www.ema.europa.eu/en/ich-q7-good-manufacturing-practice-active-pharmaceutical-ingredients-scientific-guideline
- ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients. MilliporeSigma. Available at: https://www.sigmaaldrich.
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. European Compliance Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q7-good-manufacturing-practice-guidance-for-active-pharmaceutical-ingredients-questions-and-answers
- Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: https://www.fda.gov/media/71784/download
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents. Available at: https://patents.google.
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co.,Ltd. Available at: https://www.inno-pharmchem.com/product/171887-03-9
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: A Key Intermediate for Antiviral Drug Synthesis. Medium. Available at: https://medium.com/@gracewilliam821/n-2-amino-4-6-dichloro-5-pyrimidinyl-formamide-a-key-intermediate-for-antiviral-drug-synthesis-97425102a90f
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5547319_EN.htm
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. LGC Standards. Available at: https://www.lgcstandards.com/US/en/N-%282-Amino-4-6-dichloropyrimidin-5-yl%29formamide/p/MM3249.19-0025
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Pharmaffiliates. Available at: https://www.pharmaffiliates.com/en/abacavir-2-amino-4-6-dichloro-5-formamidopyrimidine
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. SynThink Research Chemicals. Available at: https://www.synthinkchemicals.com/product/abacavir-impurity-11
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. BLDpharm. Available at: https://www.bldpharm.com/products/171887-03-9.html
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co., Ltd. Available at: https://www.chemdad.com/product/product-171887-03-9.html
- Chemical Safety Data Sheet MSDS / SDS - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. ChemicalBook. Available at: https://www.chemicalbook.com/ShowMSDSByCAS_171887-03-9.htm
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Amino-4_6-dichloropyrimidin-5-yl_formamide
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/sial/sml2026
- How to prepare N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide? Guidechem. Available at: https://www.guidechem.com/faq/how-to-prepare-n-2-amino-4-6-dichloro-5-pyrimidinyl-formamide-171887-03-9.html
- Impurities Application Notebook. Waters Corporation. Available at: https://www.waters.
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. Available at: https://www.chembk.com/en/chem/N-(2-amino-4,6-dichloro-5-pyrimdinyl)%20formamide
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Available at: https://www.chromatographytoday.com/article/pharma-and-biopharma-analysis/45/franky-van-paemel-pat-sandra/method-selection-for-trace-analysis-of-genotoxic-impurities-in-pharmaceuticals/1089
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. qualio.com [qualio.com]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 8. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide [lgcstandards.com]
- 9. chembk.com [chembk.com]
- 10. lcms.cz [lcms.cz]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Page loading... [guidechem.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. starodub.nl [starodub.nl]
A Comparative Guide to the Efficacy of N-(4,6-dichloropyrimidin-5-yl)formamide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and agrochemical synthesis, the choice of an intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a manufacturing process. This guide provides an in-depth technical assessment of N-(4,6-dichloropyrimidin-5-yl)formamide, a key intermediate in the synthesis of a variety of biologically active purine analogues. Through a comparative analysis with viable alternative intermediates, supported by experimental data, this document aims to equip researchers and process chemists with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of the Pyrimidine Core in Purine Synthesis
The construction of the purine bicyclic system is a cornerstone of medicinal chemistry, giving rise to a plethora of compounds with significant therapeutic value, including antiviral and anticancer agents.[1] A widely employed and versatile strategy for purine synthesis is the Traube method, which involves the annulation of an imidazole ring onto a pyrimidine precursor.[1][2] The choice of this pyrimidine starting material is paramount, as its substituents dictate the subsequent reaction pathways and the overall efficiency of the synthesis.
This compound has emerged as a valuable intermediate in this context, particularly in the synthesis of antiviral drugs like Abacavir.[3] Its pre-formylated 5-amino group and the reactive chloro-substituents at the 4- and 6-positions offer a streamlined route to the desired purine core. However, to fully appreciate its efficacy, a rigorous comparison with alternative synthetic strategies is essential.
Comparative Analysis of Pyrimidine Intermediates for Purine Synthesis
This section will compare the synthetic utility of this compound against two notable alternatives: 4,6-dichloro-5-nitropyrimidine and 4,5,6-triaminopyrimidine . The comparison will focus on the synthesis of a common structural motif, the 2-amino-6-chloropurine core, which is a key precursor for many antiviral compounds.
The general synthetic approach involves the initial elaboration of the pyrimidine intermediate, followed by cyclization to form the purine ring. The efficacy of each intermediate will be assessed based on factors such as the number of synthetic steps, overall yield, reaction conditions, and the handling of potentially hazardous reagents.
Experimental Data and Performance Metrics
The following tables summarize the key performance indicators for the synthesis of a 2-amino-6-chloropurine derivative from the three compared intermediates. The data is compiled from various sources in the scientific literature to provide a standardized comparison.
Table 1: Synthesis of this compound (Intermediate 1)
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Formylation of 2,5-diamino-4,6-dichloropyrimidine | 98% Formic acid, Water, Toluene, 50-55°C | ~90 | >99 (by HPLC) | [3] |
Table 2: Comparative Synthesis of a 2-Amino-6-chloropurine Derivative
| Intermediate | Key Transformation Steps | Key Reagents | Overall Yield (%) | Key Advantages | Key Disadvantages | Reference |
| This compound | 1. Cyclization | Triethyl orthoformate | High (e.g., ~91% for 2-amino-6-chloropurine) | Fewer steps, high yield in cyclization. | Requires prior synthesis of the formamide. | [4] |
| 4,6-dichloro-5-nitropyrimidine | 1. Amination (C4) 2. Reduction of nitro group 3. Cyclization | 1. Amine 2. Reducing agent (e.g., Na2S2O4) 3. Formic acid | Moderate to High (variable) | Commercially available starting material. | Multi-step process, use of reducing agents. | [5] |
| 4,5,6-triaminopyrimidine | 1. Cyclization | Formic acid | Good (e.g., 65-75% for Guanine) | Direct cyclization. | Can be less stable, potential for side reactions. | [1] |
Causality Behind Experimental Choices and In-depth Analysis
The choice of intermediate is not merely a matter of yield; it is a strategic decision that considers the entire synthetic workflow, from the availability of starting materials to the ease of purification and scalability.
This compound: The "Ready-to-Go" Intermediate
The primary advantage of using this compound lies in its advanced state of preparation. The presence of the formyl group on the 5-amino position primes the molecule for direct cyclization to form the imidazole ring of the purine. This eliminates the need for a separate formylation step after the introduction of other substituents, thereby shortening the overall synthesis time and potentially reducing the number of purification steps. The high yield reported for its synthesis and subsequent cyclization makes it an attractive option for large-scale production where efficiency is paramount.[3][4]
4,6-dichloro-5-nitropyrimidine: A Versatile but Multi-Step Approach
This intermediate offers a high degree of flexibility. The nitro group can be readily reduced to an amino group after the selective substitution of the chlorine atoms at the 4- and 6-positions. This allows for the introduction of various functionalities at these positions before the final cyclization. However, this versatility comes at the cost of an additional synthetic step – the reduction of the nitro group. This step often requires the use of reducing agents such as sodium dithionite or catalytic hydrogenation, which may introduce additional complexities in terms of reagent handling and waste disposal on an industrial scale.
4,5,6-triaminopyrimidine: The Direct but Potentially Complex Route
The use of 4,5,6-triaminopyrimidine represents the most direct approach, as it already possesses the necessary amino groups for the Traube synthesis.[1] Cyclization can be achieved in a single step using reagents like formic acid. However, the presence of multiple reactive amino groups can lead to challenges in controlling regioselectivity, potentially resulting in the formation of undesired isomers and byproducts. The stability of triaminopyrimidines can also be a concern, requiring careful handling and storage.
Experimental Protocols
To provide a practical context for the comparison, detailed, step-by-step methodologies for the key transformations are outlined below.
Protocol 1: Synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
This protocol is adapted from the procedure described by ChemicalBook.[3]
-
Reaction Setup: In a suitable reaction vessel, mix 2,5-diamino-4,6-dichloropyrimidine (0.01 mol, 2.0 g) with water (0.25 mol, 4.55 mL) at room temperature and stir to form a suspension.
-
Formylation: Slowly add 98% formic acid (0.4 mol, 18.27 g, 14.97 mL) to the reaction mixture.
-
Heating: Heat the reaction mixture to 50-55 °C and maintain this temperature for 3 hours.
-
Work-up: Upon completion of the reaction, add toluene (40 mL) to the reaction system at 50 °C and perform azeotropic distillation to remove water. Repeat this process once with an additional 40 mL of toluene.
-
Isolation: After cooling, the product, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, will precipitate. Collect the solid by filtration and dry to obtain the final product. The reported yield is approximately 90%.[3]
Protocol 2: Comparative Synthesis of 2-Amino-6-chloropurine (Illustrative)
This protocol illustrates the cyclization step from different precursors.
Route A: From this compound (Conceptualized from patent literature[4])
-
Reaction Setup: In a reaction vessel, dissolve N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide in a suitable high-boiling solvent such as triethyl orthoformate.
-
Cyclization: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Isolation: Cool the reaction mixture and isolate the precipitated 2-amino-6-chloropurine by filtration. Wash with a suitable solvent and dry.
Route B: From 4,6-dichloro-5-aminopyrimidine (via in-situ formylation) (A variation of the Traube synthesis[1])
-
Reaction Setup: Dissolve 2-amino-4,6-dichloro-5-aminopyrimidine in an excess of formic acid.
-
Cyclization: Heat the solution to reflux for an extended period to effect both formylation and cyclization.
-
Isolation: Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter, wash with water, and dry.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the workflows.
Diagram 1: Synthetic Pathway to 2-Amino-6-chloropurine via this compound
Caption: A streamlined, two-step synthesis of a purine precursor.
Diagram 2: Comparative Workflow for Purine Synthesis
Caption: Comparison of three synthetic routes to a purine product.
Conclusion and Recommendations
The efficacy of this compound as an intermediate is underscored by its ability to streamline the synthesis of purine derivatives. By incorporating the formyl group at an early stage, it offers a more direct and potentially higher-yielding route to the final product compared to multi-step approaches starting from nitro- or non-formylated amino-pyrimidines.
For industrial-scale synthesis where process optimization and reduction of unit operations are critical, this compound presents a compelling case. The initial investment in the synthesis of this intermediate is likely to be offset by the gains in efficiency and yield in the subsequent cyclization step.
For exploratory and medicinal chemistry applications, where the facile introduction of diversity is key, starting from a more versatile precursor like 4,6-dichloro-5-nitropyrimidine might be advantageous, as it allows for a wider range of substitutions at the 4- and 6-positions before the final ring closure.
Ultimately, the choice of intermediate will depend on the specific goals of the synthesis, the scale of the reaction, and the available resources. This guide provides the foundational data and logical framework to support this critical decision-making process.
References
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (n.d.). ResearchGate.
- Traube purine synthesis. (2023, February 19). Chemistry Online.
- Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline.
- Eger, K., Troschutz, R., & Roth, H. J. (1995). 7.1.1. Synthesis. In Houben-Weyl Methods of Organic Chemistry, Volume E 9b/Part 1: Hetarenes IV (pp. 334-453). Thieme.
- Process for the preparation of abacavir. (n.d.). Google Patents.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(21), 5086. [Link]
- Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. (2018). Molecules, 23(10), 2634. [Link]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7786. [Link]
- Synthesis and Development of Long-Acting Abacavir Prodrug Nanoformulations. (2016). Journal of Pharmaceutical Sciences, 105(8), 2444-2453. [Link]
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. (n.d.). Google Patents.
- 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. (n.d.). Google Patents.
Sources
A Senior Application Scientist's Comparative Guide to N-(4,6-dichloropyrimidin-5-yl)formamide in Synthetic Chemistry
For the discerning researcher, scientist, and drug development professional, the selection of a chemical intermediate is a critical decision that reverberates through the entire synthesis pathway, influencing yield, purity, and scalability. This guide provides a peer-reviewed validation of the applications of N-(4,6-dichloropyrimidin-5-yl)formamide, a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals. We will objectively compare its performance within established synthetic routes to prominent alternatives, supported by experimental data, to empower you with the technical insights required for informed decision-making in your research and development endeavors.
Introduction to this compound: A Versatile Building Block
This compound, with a molecular formula of C₅H₄Cl₂N₄O, is a stable, crystalline solid at room temperature. Its chemical structure, characterized by a pyrimidine ring substituted with two chlorine atoms, an amino group, and a formamido group, renders it a highly versatile precursor for the construction of complex heterocyclic systems. The dichloro-substituted pyrimidine core is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including antiviral and anticancer agents.[1] The strategic placement of the reactive chloro groups and the formamido-protected amine allows for sequential and regioselective reactions, a crucial feature for the efficient synthesis of intricate molecular architectures.
The primary validated applications of this compound are as a key intermediate in the synthesis of the anti-HIV drug Abacavir and in the production of sulfonylurea herbicides that act as acetolactate synthase (ALS) inhibitors.[2][3] This guide will delve into these two major applications, providing a comparative analysis of synthetic routes and detailed experimental protocols.
Application in the Synthesis of Abacavir: A Comparative Analysis
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[4] Its mechanism of action involves intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP), which competitively inhibits the HIV reverse transcriptase and terminates the viral DNA chain elongation. The efficient synthesis of Abacavir is of paramount importance for ensuring its accessibility to patients worldwide. N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide serves as a crucial building block in one of the most established and industrially viable synthetic routes to Abacavir.
The Role of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide in Abacavir Synthesis
The core of Abacavir's structure is a purine nucleoside analog. The synthesis involves the construction of the purine ring system and its subsequent coupling with a chiral cyclopentene side chain. N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide provides the essential pyrimidine framework for the purine ring.
The general synthetic workflow is as follows:
Caption: Key steps in the synthesis of Abacavir utilizing N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide.
Comparison of Synthetic Routes for Abacavir
Several synthetic routes to Abacavir have been developed, each with its own set of advantages and disadvantages. Here, we compare the route utilizing N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide with a notable alternative.
| Feature | Route A: Utilizing N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | Route B: Alternative Route (e.g., starting from a pre-formed purine) |
| Starting Materials | Readily available and cost-effective. | May require more complex and expensive starting materials. |
| Number of Steps | Generally a multi-step synthesis, but with well-optimized reactions.[5] | Can be shorter if a suitable purine precursor is available. |
| Overall Yield | Reported to have good overall yields in industrial settings.[6] | Can vary significantly depending on the specific route and scale. |
| Stereocontrol | Stereochemistry is introduced via the chiral cyclopentene building block.[4] | Stereocontrol is also a critical aspect, often addressed early in the synthesis. |
| Scalability | Proven to be scalable for large-scale industrial production.[6] | Scalability may be a challenge for some alternative routes due to specific reagents or reaction conditions. |
| Safety Considerations | Involves the use of standard organic reagents and solvents. | Some alternative routes may involve hazardous reagents like azides.[7] |
Expertise & Experience Insights: The choice of a synthetic route in an industrial setting is a multifactorial decision. While a shorter route might seem appealing, the cost and availability of starting materials, along with the robustness and safety of each step, are often the deciding factors. The route involving N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide has stood the test of time due to its reliability and cost-effectiveness on a large scale.
Detailed Experimental Protocol: Synthesis of Abacavir Intermediate
The following protocol is a representative example of the condensation step in the synthesis of Abacavir, as adapted from patent literature.[5]
Objective: To synthesize N-[2-amino-4-chloro-6-[4(S)-(hydroxymethyl)-2-cyclopenten-1(R)-ylamino]pyrimidin-5-yl]formamide.
Materials:
-
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide
-
(1S,4R)-4-amino-2-cyclopentene-1-methanol
-
Triethylamine
-
Ethanol (refluxing)
-
Sodium hydroxide (1 N)
Procedure:
-
To a stirred solution of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide in refluxing absolute ethanol under a nitrogen atmosphere, add a solution of (1S,4R)-4-amino-2-cyclopentene-1-methanol in ethanol.
-
Add triethylamine to the reaction mixture.
-
Maintain the reaction at reflux for approximately 14 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
After completion, cool the dark solution and add 1 N sodium hydroxide.
-
The resulting product, N-[2-amino-4-chloro-6-[4(S)-(hydroxymethyl)-2-cyclopenten-1(R)-ylamino]pyrimidin-5-yl]formamide, can then be isolated and purified using standard techniques such as extraction and crystallization.
Trustworthiness: This protocol is based on established and patented industrial processes. The use of a nitrogen atmosphere is crucial to prevent side reactions, and the final workup with sodium hydroxide helps to neutralize the reaction mixture and facilitate product isolation.
Application in the Synthesis of Sulfonylurea Herbicides
The dichloropyrimidine scaffold is also a key component in a class of potent herbicides that inhibit acetolactate synthase (ALS).[3] ALS is a vital enzyme in the biosynthetic pathway of branched-chain amino acids in plants, and its inhibition leads to plant death.[8] this compound can serve as a precursor for the synthesis of these herbicidal compounds.
General Synthetic Approach
The synthesis of sulfonylurea herbicides from this compound generally involves the reaction of the dichloropyrimidine with a substituted aniline or a sulfonamide derivative. The two chloro groups on the pyrimidine ring provide reactive sites for nucleophilic substitution.
Caption: General workflow for the synthesis of sulfonylurea herbicides from a dichloropyrimidine intermediate.
Comparison with Alternative Precursors
| Feature | This compound | Other Dichloropyrimidine Derivatives |
| Reactivity | The two chloro groups offer high reactivity for nucleophilic substitution. | Reactivity can be modulated by other substituents on the pyrimidine ring. |
| Selectivity | The formamido group can influence the regioselectivity of the substitution reactions. | The position and nature of other substituents will dictate the selectivity. |
| Availability | Commercially available from various suppliers. | Availability may be more limited for highly substituted or specialized derivatives. |
Expertise & Experience Insights: The choice of the specific dichloropyrimidine precursor in herbicide synthesis depends on the desired final structure and the overall synthetic strategy. The formamido group in this compound can be advantageous for directing the substitution reaction or can be hydrolyzed in a subsequent step to yield a free amine for further functionalization.
Representative Experimental Protocol: Synthesis of a Pyrimidinyl-Sulfonamide Linkage
The following is a general protocol for the nucleophilic aromatic substitution reaction, a key step in the synthesis of many ALS-inhibiting herbicides.
Objective: To form a C-N bond between the dichloropyrimidine ring and a sulfonamide.
Materials:
-
This compound
-
A substituted sulfonamide (e.g., a benzenesulfonamide derivative)
-
A suitable base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction vessel, dissolve the substituted sulfonamide and this compound in the chosen polar aprotic solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Trustworthiness: This protocol is based on well-established principles of nucleophilic aromatic substitution. The choice of solvent and base is critical for the success of the reaction and may need to be optimized for specific substrates. The use of a polar aprotic solvent helps to dissolve the reactants and facilitate the substitution reaction.
Conclusion
This compound is a valuable and versatile intermediate with validated applications in the synthesis of the antiretroviral drug Abacavir and sulfonylurea herbicides. Its chemical properties allow for efficient and scalable synthetic routes to these important molecules. This guide has provided a comparative overview of its use in these applications, supported by experimental insights and detailed protocols. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the utility and synthetic advantages of this compound is essential for the development of robust, efficient, and economically viable manufacturing processes.
References
- Mechanism of Action of Abacavir. (2025).
- Abacavir. (n.d.). In Wikipedia.
- Daluge, S. M., et al. (2000). An efficient, scalable synthesis of the HIV reverse transcriptase inhibitor ZIAGEN (1592U89). Nucleosides, Nucleotides & Nucleic Acids.
- Hughes, D. L. (2009). A Review of the Synthesis of the Anti-HIV Drug Abacavir. J. Med. Chem.
- Ludek, O. R., & Meier, C. (2003). A New and Efficient Synthesis of the Anti-HIV Drug Abacavir. Synthesis.
- Mahler, M., et al. (2006). A Practical and Efficient Synthesis of Abacavir. Synthesis.
- EP1857458A1 - Process for the preparation of abacavir. (2007).
- ABACAVIR - New Drug Approvals. (2019).
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (n.d.). PubChem.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (n.d.). Pharmaffiliates.
- US5917041A - Chloropyrimidine intermediates. (1999).
- US6870053B2 - Process for the preparation of abacavir. (2005).
- GENERICS - New Drug Approvals. (2022).
- The Chemical Synthesis of Abacavir: The Role of Key Intermediates. (2025).
- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. (n.d.). Synthonix.
- Stereoselective Synthesis of Conformationally Restricted Cyclohexanyl Nucleoside Analogues. (n.d.). TDX (Tesis Doctorals en Xarxa).
- Acetolactate Synthase Inhibiting Herbicides Bind to the Regul
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). Chemical Reviews.
- An Overview of the Synthetic Routes to the Best Selling Drugs Containing 6-Membered Heterocycles. (2013). Beilstein Journal of Organic Chemistry.
- Divergent sustainability profiles of molnupiravir synthesis routes are governed by solvent use and process design. (2025). PNAS.
- Acetolactate Synthase (ALS) Inhibitors. (n.d.). NC State Extension Publications.
- HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. nbinno.com [nbinno.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. scribd.com [scribd.com]
- 7. CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-(4,6-dichloropyrimidin-5-yl)formamide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-(4,6-dichloropyrimidin-5-yl)formamide. As a chlorinated heterocyclic compound used in complex syntheses, its disposal requires a rigorous, safety-first approach to protect laboratory personnel and ensure environmental compliance. The protocols outlined below are designed to provide a self-validating system of safety, grounded in established chemical hazard data and regulatory best practices.
Important Note on Chemical Analogue Data: Specific, comprehensive safety and disposal data for this compound is limited. Therefore, this guidance is primarily synthesized from the safety data for the closely related and well-documented analogue, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS: 171887-03-9) .[1][2][3] The shared dichloropyrimidine core dictates a similar hazard profile, particularly concerning its reactivity, toxicity, and environmental impact. Professionals should handle the target compound with the assumption that it presents, at a minimum, the hazards identified for its amino-analogue.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. The compound is classified with significant hazards that demand stringent control measures.
Based on GHS classifications for its close analogue, the primary risks are:
-
Acute Toxicity: Harmful if swallowed (H302).[4]
-
Skin and Eye Damage: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye damage/irritation (H318/H319).[1][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol (H335).[1]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects (H412).[4]
These classifications necessitate that the compound is never disposed of via standard laboratory drains or general waste. The potential for serious eye damage is particularly critical, mandating the use of robust eye protection at all times.
Table 1: GHS Hazard Summary for N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
| Hazard Code | Description | Implication for Handling & Disposal |
| H302 | Harmful if swallowed | Prevent ingestion; requires immediate medical attention if swallowed. |
| H315 / H317 | Causes skin irritation / May cause an allergic skin reaction | Avoid all skin contact through appropriate gloves and lab coats. |
| H318 / H319 | Causes serious eye damage / irritation | Mandates use of safety goggles or face shield. |
| H335 | May cause respiratory irritation | All handling must occur in a ventilated enclosure (fume hood). |
| H412 | Harmful to aquatic life with long lasting effects | Prohibits sewer/drain disposal; waste must be segregated. |
Pre-Disposal Safety Protocols: Engineering and Personal Controls
Before any waste is generated or handled, the following control measures must be in place. This proactive approach is the most effective method for preventing accidental exposure.
Required Personal Protective Equipment (PPE)
A complete PPE ensemble is mandatory for all personnel handling this compound. The causality is clear: each piece of equipment mitigates a specific, identified hazard.
Table 2: Mandatory PPE for Handling this compound Waste
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Tightly-fitting safety goggles or a full-face shield. | Protects against splashes and dust, preventing serious, potentially irreversible eye damage.[1][2] |
| Hand Protection | Chemically impermeable gloves (e.g., Butyl rubber). | Prevents skin contact, mitigating irritation and potential sensitization.[5] Nitrile gloves are not recommended for prolonged contact. |
| Body Protection | Fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Protects against contamination of personal clothing and skin.[6] |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is any risk of aerosol or dust generation, such as during spill cleanup or weighing operations.[1] |
Engineering Controls: The Primary Barrier
All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood.[7] This engineering control is the primary barrier to prevent the inhalation of dusts and vapors, directly addressing the respiratory irritation hazard.[3] Ensure that eyewash stations and safety showers are unobstructed and immediately accessible.[7]
Step-by-Step Waste Handling and Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste from the moment of its generation to its final collection.
Step 1: Waste Identification and Segregation
-
Classification: All solid waste (e.g., contaminated filter paper, weighing boats, gloves) and liquid waste (e.g., reaction mother liquors, rinsing solvents) containing this compound must be classified as Hazardous Chemical Waste .
-
Segregation: This waste stream must be kept separate from all other waste types.
Step 2: Container Management
-
Container Selection: Use only compatible, leak-proof containers clearly designated for chlorinated hazardous waste.[7] Whenever feasible, the original manufacturer's container can be used for waste accumulation.[7]
-
Labeling: Affix a hazardous waste tag to the container before the first drop of waste is added.[5][7] The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date.
-
-
Container Status: Keep the waste container securely closed at all times, except when actively adding waste.[2][6] Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[7]
Step 3: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE ensemble described in Section 2.1.
-
Containment: Prevent the spill from spreading or entering any drains.[3]
-
Cleanup: For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid raising dust. For liquid spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[1][5]
-
Collection: Place all contaminated materials into a designated hazardous waste container and label it accordingly.[2][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Exposure: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][6]
Step 4: Final Disposal Pathway
-
Professional Disposal: The ultimate disposal of this compound waste must be managed by a licensed and certified hazardous waste disposal company.[1][6] Do not attempt to treat or neutralize this chemical waste in the lab.
-
Incineration: The standard and recommended disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize acidic gases (like HCl) produced during combustion.[3][9]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.
Disposal Process Workflow
The following diagram provides a visual summary of the mandatory workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: Safety and Hazards.
- Safety Data Sheet: N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. AFG Bioscience LLC. [Link]
- Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. (Provides general disposal guidance for pyrimidines). [Link]
- Standard Operating Procedure for Pyridine. Washington State University.
- Toxicological Profile for Pyridine.
Sources
- 1. afgsci.com [afgsci.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemos.de [chemos.de]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Operational Guide: Personal Protective Equipment (PPE) for Handling N-(4,6-dichloropyrimidin-5-yl)formamide
This document provides essential safety protocols and logistical guidance for the handling and disposal of N-(4,6-dichloropyrimidin-5-yl)formamide. As comprehensive toxicological data for this specific molecule is not widely available, these procedures are grounded in a conservative approach, treating the compound as a hazardous substance. This assessment is based on the known hazards of structurally similar dichloropyrimidines and established best practices for handling novel chemical entities.[1][2]
The core principle of this guide is to minimize exposure through a combination of robust engineering controls and meticulously selected Personal Protective Equipment (PPE). Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we extrapolate its potential hazards from the closely related analogue, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide, and the general class of dichloropyrimidines.[3][4][5][6] This proactive classification ensures the highest level of protection.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Hazard Code | Description of Potential Risk |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7][8][9] |
| Skin Irritation | H315 | Causes skin irritation.[7][10][11] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage and irritation.[7][8][10] |
| Respiratory Irritation | H335 | May cause respiratory irritation, particularly if handled as a powder.[7][10][11] |
| Skin Sensitization | H317 | May cause an allergic skin reaction upon contact.[8] |
| Combustion Hazards | Not specified | Dichloropyrimidines are combustible and can produce highly toxic fumes (e.g., hydrogen chloride, phosgene, nitrogen oxides) upon thermal decomposition.[5][6] |
This hazard profile mandates that this compound be handled under conditions that prevent contact with skin and eyes and preclude inhalation of any dusts or aerosols.[10][12]
Engineering Controls: The First and Most Critical Barrier
Personal Protective Equipment is the final line of defense. The primary method for exposure control must always be robust engineering solutions.[13][14]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[1][2] This is non-negotiable. The fume hood contains potentially harmful dust and vapors, pulling them away from the operator's breathing zone.[13]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[12]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[15][16] The following outlines the minimum required PPE and conditions for escalation.
Core PPE Ensemble (Required for All Operations)
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[1]
-
Recommended/Splash Hazard: Tightly fitting chemical splash goggles should be worn, as they provide a more secure seal against splashes and fine particulates.[17][18] For procedures with a significant splash risk, a full-face shield worn over safety goggles is required.[1][19]
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required to protect against incidental contact and small splashes.[1][13]
-
Gloves: Chemical-resistant gloves are essential.[17][20]
-
Material: Nitrile or neoprene gloves provide adequate protection for incidental contact.[1] Always inspect gloves for tears or punctures before use.[21]
-
Technique: Use proper glove removal technique to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[21][22] For extended work, consider double-gloving.
-
-
-
Footwear:
Respiratory Protection (Task-Specific)
The use of a fume hood should mitigate the need for respiratory protection in most cases. However, if engineering controls are insufficient or during emergency situations, respiratory protection is required.[16][17]
-
Weighing Powders: When handling the solid form, especially during weighing where dust generation is likely, a full-face respirator with appropriate particulate filters may be necessary if the fume hood's performance is questionable.[7][10][12]
-
Emergency Response (Spills): For responding to a significant spill, a self-contained breathing apparatus (SCBA) may be required depending on the scale of the release.[15]
Procedural Workflow: A Step-by-Step Guide to Safe Handling
Pre-Handling Checklist
-
Verify the chemical fume hood is operational and has a current certification.
-
Ensure an appropriate spill kit and emergency eyewash/shower station are accessible and unobstructed.[13]
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.
-
Review the procedure and confirm all required PPE is available and in good condition.
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important.
Sources
- 1. twu.edu [twu.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. srinichem.com [srinichem.com]
- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. afgsci.com [afgsci.com]
- 8. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | 171887-03-9 [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ipgsf.com [ipgsf.com]
- 14. osha.gov [osha.gov]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. falseguridad.com [falseguridad.com]
- 18. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 19. hazmatschool.com [hazmatschool.com]
- 20. blog.storemasta.com.au [blog.storemasta.com.au]
- 21. artsci.usu.edu [artsci.usu.edu]
- 22. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
